molecular formula C13H18N2O B027284 alpha-Phenylpiperidine-2-acetamide CAS No. 19395-39-2

alpha-Phenylpiperidine-2-acetamide

Cat. No.: B027284
CAS No.: 19395-39-2
M. Wt: 218.29 g/mol
InChI Key: LJLMNWPXAYKPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenylpiperidine-2-acetamide is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-piperidin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMNWPXAYKPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864887
Record name alpha-Phenylpiperidine-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19395-39-2
Record name α-Phenyl-2-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-2-piperidineacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Phenylpiperidine-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-phenylpiperidine-2-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

α-Phenylpiperidine-2-acetamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenylpiperidine-2-acetamide is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Primarily recognized as a key synthetic intermediate, its structural motif, featuring a piperidine ring appended with a phenyl and an acetamide group, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of α-Phenylpiperidine-2-acetamide, supported by detailed experimental protocols and logical workflow diagrams.

Chemical Properties and Structure

α-Phenylpiperidine-2-acetamide, also known by its IUPAC name 2-phenyl-2-(piperidin-2-yl)acetamide, is a white to cream-colored powder.[1][2] Its chemical structure consists of a saturated piperidine ring, which can enhance its basicity and solubility under physiological conditions, and a phenyl group attached to an acetamide backbone.[3] This combination of features is particularly advantageous for the development of therapeutics targeting the central nervous system (CNS), as the piperidine moiety can facilitate passage across the blood-brain barrier.[3]

An important structural feature of α-Phenylpiperidine-2-acetamide is the presence of two chiral centers, leading to the existence of diastereomers, specifically the erythro and threo forms.[3] The stereochemistry of this intermediate is crucial as it directly influences the stereochemistry and, consequently, the pharmacological activity of the final active pharmaceutical ingredient (API).[3]

Physicochemical Properties

The key physicochemical properties of α-Phenylpiperidine-2-acetamide are summarized in the table below.

PropertyValueReference
CAS Number 19395-39-2[2][3][4]
Molecular Formula C₁₃H₁₈N₂O[3][4]
Molecular Weight 218.29 g/mol [3][4]
IUPAC Name 2-phenyl-2-piperidin-2-ylacetamide[3][4]
Synonyms Ritalinic Acid Amide, 2-Phenyl-2-(2-piperidyl)acetamide[3]
Appearance White to cream color powder[1][2]
Purity ≥ 97% (HPLC)[2]
Storage Conditions 0-8°C[2]
Spectral Data

While specific spectra for α-Phenylpiperidine-2-acetamide are not widely published in peer-reviewed journals, the expected spectral characteristics can be inferred from its structure and data on related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, methine protons on the piperidine ring and adjacent to the phenyl and acetamide groups, methylene protons of the piperidine ring, and the amine and amide protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the phenyl ring, the piperidine ring, the carbonyl carbon of the acetamide group, and the methine carbon attached to the phenyl group.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amide and the secondary amine, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.[5]

  • Mass Spectrometry: Mass spectral data for α-Phenylpiperidine-2-acetamide is available in databases such as mzCloud, showing the molecular ion peak and fragmentation patterns.[6]

Synthesis of α-Phenylpiperidine-2-acetamide

The synthesis of α-Phenylpiperidine-2-acetamide is most prominently achieved through the catalytic hydrogenation of its pyridine precursor, α-phenyl-α-pyridyl-(2)-acetamide. This method effectively saturates the aromatic pyridine ring to yield the desired piperidine structure.[3] An alternative, though less detailed in the literature, involves the reaction of phenylacetic acid with a piperidinone derivative.[3]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure based on established methods for the hydrogenation of substituted pyridines using a platinum(IV) oxide catalyst.[7][8][9]

Objective: To synthesize α-Phenylpiperidine-2-acetamide via the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

Materials:

  • α-phenyl-α-pyridyl-(2)-acetamide

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen Gas (H₂)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary Evaporator

Procedure:

  • Reaction Setup: In a suitable high-pressure reactor vessel, dissolve α-phenyl-α-pyridyl-(2)-acetamide (1.0 g) in glacial acetic acid (5 mL).[7]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of Platinum(IV) oxide (e.g., 5 mol %).[7]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50-70 bar.[7][8][9]

  • Reaction: Stir the reaction mixture at room temperature for 6-10 hours.[7] Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate.

  • Neutralization: Carefully quench the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[7] Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting residue, α-Phenylpiperidine-2-acetamide, can be further purified by recrystallization or column chromatography if necessary.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_pyridine α-phenyl-α-pyridyl-(2)-acetamide reaction_vessel High-Pressure Reactor start_pyridine->reaction_vessel start_catalyst PtO₂ (catalyst) start_catalyst->reaction_vessel start_solvent Glacial Acetic Acid start_solvent->reaction_vessel start_h2 H₂ Gas start_h2->reaction_vessel filtration Filtration (remove catalyst) reaction_vessel->filtration Reaction Mixture neutralization Neutralization (NaHCO₃) filtration->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification Crude Product final_product α-Phenylpiperidine-2-acetamide purification->final_product

Caption: Synthetic workflow for α-Phenylpiperidine-2-acetamide.

Biological Activity and Potential Applications

α-Phenylpiperidine-2-acetamide is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antidepressants.[1][2] Its structural relationship to methylphenidate (Ritalin), for which it is a direct precursor (also known as Ritalinic Acid Amide), suggests its potential to interact with neurological pathways.[3] While specific biological data for α-Phenylpiperidine-2-acetamide is not extensively reported, its scaffold is of interest for its potential CNS stimulant and analgesic properties.[1]

Experimental Protocols for Biological Screening

The following are generalized protocols for assessing the potential CNS stimulant and analgesic activities of a novel compound like α-Phenylpiperidine-2-acetamide.

Objective: To evaluate the effect of the test compound on spontaneous locomotor activity in mice using an actophotometer.[3][10][11]

Materials:

  • Actophotometer

  • Male or female Swiss albino mice (20-25 g)

  • Test compound (α-Phenylpiperidine-2-acetamide)

  • Vehicle (e.g., saline)

  • Standard CNS stimulant (e.g., Amphetamine, 1 mg/kg)

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.

  • Grouping: Divide the animals into three groups: a control group (vehicle), a standard group (Amphetamine), and a test group (α-Phenylpiperidine-2-acetamide).

  • Baseline Activity: Individually place each mouse in the actophotometer for 10 minutes and record the basal activity count.[10]

  • Dosing: Administer the vehicle, standard drug, or test compound by i.p. injection.

  • Post-Dosing Activity: After a set time (e.g., 30 minutes), place each mouse back into the actophotometer and record the activity count for 10 minutes.[10]

  • Data Analysis: Compare the mean activity counts of the test and standard groups with the control group. A significant increase in locomotor activity in the test group suggests CNS stimulant properties.

Objective: To assess the central analgesic activity of the test compound by measuring the reaction time of mice to a thermal stimulus.[1][12][13]

Materials:

  • Hot plate apparatus with adjustable temperature

  • Male or female mice (e.g., C57BL/6, 20-25g)[12]

  • Test compound (α-Phenylpiperidine-2-acetamide)

  • Vehicle (e.g., saline)

  • Standard analgesic (e.g., Morphine)

  • Syringes for administration

Procedure:

  • Apparatus Setup: Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5°C).[12]

  • Acclimatization: Acclimatize the mice to the testing room for at least one hour.

  • Baseline Latency: Place each mouse on the hot plate and record the time until a nociceptive response (e.g., paw licking or jumping) is observed. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[12]

  • Dosing: Administer the test compound, standard drug, or vehicle via the desired route (e.g., intraperitoneal, oral).[12]

  • Post-Dosing Latency: At predetermined time points (e.g., 30, 60, 90 minutes) after administration, place the mice back on the hot plate and measure the response latency.[12]

  • Data Analysis: The analgesic effect is determined by a significant increase in the post-drug latency compared to the baseline and vehicle control groups.[1][12] The results can be expressed as the percentage of Maximum Possible Effect (%MPE).[12]

G cluster_screening Biological Screening Workflow cluster_cns_methods CNS Screening Methods cluster_analgesic_methods Analgesic Screening Methods compound α-Phenylpiperidine-2-acetamide cns_screen CNS Stimulant Screening compound->cns_screen analgesic_screen Analgesic Screening compound->analgesic_screen locomotor Locomotor Activity Test (Actophotometer) cns_screen->locomotor other_cns Other tests (e.g., Runway test) cns_screen->other_cns hot_plate Hot Plate Test analgesic_screen->hot_plate tail_flick Tail Flick Test analgesic_screen->tail_flick data_analysis Data Analysis & Hit Identification locomotor->data_analysis other_cns->data_analysis hot_plate->data_analysis tail_flick->data_analysis

Caption: General workflow for biological screening.

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by α-Phenylpiperidine-2-acetamide have not been elucidated in the available scientific literature. However, given its role as a precursor to methylphenidate, a dopamine and norepinephrine reuptake inhibitor, it is plausible that α-Phenylpiperidine-2-acetamide or its derivatives could interact with monoamine transporters. Further in-vitro binding and uptake assays would be necessary to investigate this hypothesis.

G cluster_hypothesis Hypothetical Mechanism of Action compound α-Phenylpiperidine- 2-acetamide Derivative transporter Monoamine Transporters (Dopamine, Norepinephrine) compound->transporter Binds to reuptake Inhibition of Neurotransmitter Reuptake transporter->reuptake Leads to synaptic_level Increased Synaptic Levels of Dopamine/Norepinephrine reuptake->synaptic_level cns_effect CNS Stimulation / Analgesia synaptic_level->cns_effect Results in

Caption: Hypothetical signaling pathway interaction.

Analytical Methods

The purity and characterization of α-Phenylpiperidine-2-acetamide are typically assessed using standard analytical techniques in organic chemistry.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical system would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[14][15][16] Detection is commonly performed using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of α-Phenylpiperidine-2-acetamide, particularly for detecting it as an impurity or intermediate in a reaction mixture.[17][18][19][20] Derivatization may sometimes be employed to improve volatility and chromatographic performance.[18][19]

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As mentioned in section 1.2, ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for structural elucidation and confirmation.

Conclusion

α-Phenylpiperidine-2-acetamide is a compound of considerable importance in synthetic and medicinal chemistry. Its value lies predominantly in its role as a versatile intermediate for the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system. While its own biological activity is not extensively documented, its structural features suggest potential for direct pharmacological effects. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and related compounds, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Technical Guide: Synthesis of α-Phenylpiperidine-2-acetamide from α-phenyl-α-pyridyl-(2)-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of α-Phenylpiperidine-2-acetamide, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein is the catalytic hydrogenation of its precursor, α-phenyl-α-pyridyl-(2)-acetamide. This document collates critical data on reaction conditions, catalysts, and solvents, and presents detailed experimental protocols. Furthermore, it addresses the stereochemical considerations inherent in this transformation. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively produce and handle this important chemical entity.

Introduction

α-Phenylpiperidine-2-acetamide is a versatile building block in medicinal chemistry, recognized for its utility in the synthesis of a range of bioactive molecules.[1] Its structure, featuring a piperidine ring, is a common motif in central nervous system (CNS) active compounds due to its potential to cross the blood-brain barrier.[2][3] The synthesis of α-Phenylpiperidine-2-acetamide from α-phenyl-α-pyridyl-(2)-acetamide is a crucial transformation, typically achieved through the reduction of the pyridine ring. This guide focuses on the most prevalent method: catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties

Propertyα-phenyl-α-pyridyl-(2)-acetamideα-Phenylpiperidine-2-acetamide
CAS Number 7251-52-7[4][5][6]19395-39-2[2][7]
Molecular Formula C₁₃H₁₂N₂O[5][6][8]C₁₃H₁₈N₂O[3][7]
Molecular Weight 212.25 g/mol [5][8]218.29 g/mol [2][7]
Appearance Off-white to yellowish crystalline powder[5][8]White to cream colored powder[2]
Melting Point 131-140 °C[5]173 °C[9]

Synthetic Pathway: Catalytic Hydrogenation

The conversion of α-phenyl-α-pyridyl-(2)-acetamide to α-Phenylpiperidine-2-acetamide is achieved through the saturation of the pyridine ring via catalytic hydrogenation.[2] This process typically yields a mixture of diastereomers (erythro and threo forms).[2]

Synthesis_Pathway start α-phenyl-α-pyridyl-(2)-acetamide product α-Phenylpiperidine-2-acetamide start->product Catalytic Hydrogenation reagents H₂, Catalyst (PtO₂ or Pd/C) Solvent (Acetic Acid or Alcohol) reagents->start

Caption: Synthetic pathway for α-Phenylpiperidine-2-acetamide.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of α-Phenylpiperidine-2-acetamide.

Synthesis of the Precursor: α-phenyl-α-pyridyl-(2)-acetamide

A common method for the preparation of the starting material involves the hydration of α-phenyl-α-pyridyl-(2)-acetonitrile.

Materials:

  • α-Phenyl-α-pyridyl-(2)-acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • 50% Sodium Hydroxide (NaOH) solution

Procedure:

  • Cool concentrated H₂SO₄ in a reactor to approximately 10°C.

  • Add α-phenyl-α-pyridyl-(2)-acetonitrile portion-wise, ensuring the temperature remains below 30°C.

  • Stir the reaction mixture at ambient temperature for 16 hours.

  • Cool the mixture to 10°C and add water.

  • Adjust the pH to 12 by adding 50% NaOH solution, keeping the temperature below 30°C.

  • Filter the resulting crystals, wash the filter cake with water, and dry under vacuum to yield α-phenyl-α-pyridyl-(2)-acetamide.[10]

Catalytic Hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide

This procedure outlines the reduction of the pyridine ring to a piperidine ring.

Materials:

  • α-phenyl-α-pyridyl-(2)-acetamide

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Glacial Acetic Acid or Alcohol (e.g., Methanol)

  • Hydrogen (H₂) gas

  • 0.1N Perchloric acid in acetic acid (for Pd/C catalyst)

  • Aqueous Sodium Hydroxide (NaOH) solution

Procedure using Platinum(IV) oxide:

  • In a suitable hydrogenation apparatus, combine α-phenyl-α-pyridyl-(2)-acetamide, glacial acetic acid, and PtO₂.[10]

  • Pressurize the vessel with hydrogen gas.

  • The reaction is typically allowed to proceed for approximately 26 hours.[11]

  • Upon completion, filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with an aqueous sodium hydroxide solution to precipitate α-Phenylpiperidine-2-acetamide.

Procedure using Palladium on Carbon:

  • Treat α-phenyl-α-pyridyl-(2)-acetamide with 0.1N perchloric acid in acetic acid.

  • Add Pd/C and an alcohol as the reaction medium.

  • Pressurize the system with hydrogen to 12-15 Kg/cm² and maintain the temperature at 45-50°C for 15-18 hours.[11]

  • After the reaction, remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Basify with an aqueous sodium hydroxide solution to precipitate the product.[11]

Data Summary

The following table summarizes the reaction conditions for the catalytic hydrogenation.

Table 2: Catalytic Hydrogenation Conditions

CatalystPrecursorSolventPressure (H₂)TemperatureReaction TimeSource
PtO₂α-phenyl-α-pyridyl-(2)-acetamideGlacial Acetic AcidNot SpecifiedNot Specified~26 hours[2][11]
Pd/Cα-phenyl-α-pyridyl-(2)-acetamideAlcohol / Acetic Acid with Perchloric Acid12-15 Kg/cm²45-50 °C15-18 hours[11]

Stereochemistry and Purification

The hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide typically results in a mixture of erythro and threo diastereomers.[2] The separation and control of these stereoisomers are often critical for the desired biological activity of subsequent products.[2] Purification of the final product can be achieved through recrystallization or chromatography to obtain the desired purity.[3] It is important to note that some synthetic routes for downstream products, such as methylphenidate, have been criticized for being wasteful by discarding the threo racemate which can constitute a significant portion of the acetamide product.[10]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of α-Phenylpiperidine-2-acetamide.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start α-phenyl-α-pyridyl-(2)-acetamide reaction Catalytic Hydrogenation (H₂, Catalyst, Solvent) start->reaction crude Crude α-Phenylpiperidine-2-acetamide (Mixture of Diastereomers) reaction->crude purification_step Recrystallization or Chromatography crude->purification_step final_product Purified α-Phenylpiperidine-2-acetamide purification_step->final_product

Caption: General workflow for synthesis and purification.

Conclusion

The synthesis of α-Phenylpiperidine-2-acetamide from α-phenyl-α-pyridyl-(2)-acetamide via catalytic hydrogenation is a well-established and robust method. The choice of catalyst and reaction conditions can be tailored to specific laboratory capabilities and desired outcomes. A critical consideration for researchers is the management of the resulting diastereomers, which may require specific purification strategies depending on the intended application of the final compound. This guide provides a comprehensive foundation for the successful synthesis of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Postulated Mechanism of Action of α-Phenylpiperidine-2-acetamide on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical exploration of the potential mechanism of action of α-Phenylpiperidine-2-acetamide. It is crucial to note that this compound is primarily documented in scientific literature as a key synthetic intermediate in the production of pharmaceuticals, most notably methylphenidate.[1][2] Direct, comprehensive research into its own pharmacological activity and mechanism of action on the central nervous system (CNS) is not extensively available in the public domain. The following guide is therefore an inferential analysis based on its chemical structure and its relationship to pharmacologically active molecules.

Executive Summary

α-Phenylpiperidine-2-acetamide, also known as 2-phenyl-2-(piperidin-2-yl)acetamide or ritalinic acid amide, is a molecule of significant interest in medicinal chemistry.[1] While its primary role is a precursor in pharmaceutical synthesis, its structure, featuring a phenylpiperidine scaffold, suggests potential interactions with various CNS targets. This guide explores these potential mechanisms by drawing parallels with structurally similar compounds. The core phenylpiperidine structure is a well-established pharmacophore in potent opioids and monoamine transporter inhibitors.[3] Furthermore, its identity as a direct precursor to methylphenidate invites comparison to stimulants acting on dopamine and norepinephrine transporters. However, it is noteworthy that the primary metabolite of methylphenidate, ritalinic acid, is considered pharmacologically inactive, which may imply a similar lack of significant activity for its amide form, α-Phenylpiperidine-2-acetamide.[1][4][5] This document will dissect these structural elements to postulate potential, yet unconfirmed, biological activities and suggest a hypothetical framework for its experimental evaluation.

Structural Analysis and Hypothesized CNS Target Interactions

The pharmacological potential of a molecule is intrinsically linked to its structure. α-Phenylpiperidine-2-acetamide possesses two key moieties that are prevalent in neuroactive compounds: the phenylpiperidine core and the acetamide group.

The Phenylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The phenylpiperidine motif is central to a diverse range of CNS-acting drugs, suggesting that α-Phenylpiperidine-2-acetamide could theoretically interact with several receptor systems.

  • Opioid Receptors: The phenylpiperidine structure is famously the backbone of potent synthetic opioids such as fentanyl and meperidine.[3][6] These agents primarily act as agonists at the μ-opioid receptor, producing strong analgesic effects.[3][6] The structural resemblance suggests that α-Phenylpiperidine-2-acetamide could possess some affinity for opioid receptors, although this is purely speculative and would require experimental validation through receptor binding assays.

  • Dopamine and Norepinephrine Transporters (DAT/NET): As a direct precursor to methylphenidate, a well-known DAT and NET inhibitor, it is plausible that α-Phenylpiperidine-2-acetamide could interact with these monoamine transporters. However, its conversion to the inactive metabolite ritalinic acid suggests that any such interaction is likely to be weak.[4][5] Structurally related phenylpiperidine analogues have been extensively studied as potent dopamine reuptake inhibitors.[7][8][9]

  • Sigma Receptors: The piperidine ring is a common feature in ligands for sigma receptors (σ₁ and σ₂), which are implicated in a variety of CNS functions and are targets for several psychotropic drugs.[3] This presents another potential, though unverified, avenue of action.

The Acetamide Moiety: Modulator of Physicochemical Properties

The acetamide group can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Its presence is known to affect a compound's ability to cross the blood-brain barrier, a critical step for CNS activity.[1] Furthermore, derivatives of acetamide have been associated with a range of pharmacological effects, including anticonvulsant properties, potentially through the modulation of voltage-gated sodium channels.[1]

Quantitative Data from Structurally Related Compounds

To provide a framework for understanding the potential potency and selectivity of α-Phenylpiperidine-2-acetamide, the following table summarizes quantitative data for well-characterized, structurally related compounds. It must be emphasized that this data is for comparative purposes only and does not represent experimental findings for α-Phenylpiperidine-2-acetamide.

CompoundPrimary Target(s)Affinity / Potency (IC₅₀ / Kᵢ)Primary CNS Effect
Methylphenidate Dopamine Transporter (DAT), Norepinephrine Transporter (NET)DAT IC₅₀: ~14 nMCNS Stimulant
Fentanyl μ-Opioid ReceptorKᵢ: ~1 nMAnalgesic
Carbamazepine (contains an acetamide-like substructure)Voltage-Gated Sodium ChannelsIC₅₀: ~20-100 µMAnticonvulsant

Data is aggregated from multiple pharmacology resources and is approximate.

Postulated Signaling Pathways and Mechanisms

Given the absence of direct evidence, any description of a signaling pathway for α-Phenylpiperidine-2-acetamide remains hypothetical. Below are diagrams illustrating potential interactions based on its structural components.

G Logical Diagram of Potential CNS Interactions cluster_0 Structural Moieties cluster_1 Potential CNS Targets APPA α-Phenylpiperidine-2-acetamide Phenylpiperidine Phenylpiperidine Scaffold APPA->Phenylpiperidine contains Acetamide Acetamide Group APPA->Acetamide contains Opioid_R Opioid Receptors (e.g., μ) Phenylpiperidine->Opioid_R Suggests interaction (like Fentanyl) Monoamine_T Monoamine Transporters (DAT, NET) Phenylpiperidine->Monoamine_T Suggests interaction (like Methylphenidate) Sigma_R Sigma Receptors Phenylpiperidine->Sigma_R Suggests interaction VGSC Voltage-Gated Sodium Channels Acetamide->VGSC Suggests potential modulation (like some anticonvulsants)

Caption: Postulated CNS targets based on structural moieties.

Hypothetical Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of α-Phenylpiperidine-2-acetamide, a systematic experimental workflow would be required.

Primary Screening: Receptor and Transporter Binding Assays

Objective: To identify high-affinity binding targets. Protocol:

  • Assay Type: Radioligand binding competition assays.

  • Target Panel: A comprehensive panel of CNS receptors and transporters, including but not limited to:

    • Opioid Receptors (μ, δ, κ)

    • Monoamine Transporters (DAT, NET, SERT)

    • Sigma Receptors (σ₁, σ₂)

    • Adrenergic and Serotonergic receptors.

  • Procedure:

    • Prepare cell membrane homogenates expressing the target receptor/transporter.

    • Incubate membranes with a specific radioligand (e.g., [³H]DAMGO for μ-opioid receptor) and varying concentrations of α-Phenylpiperidine-2-acetamide.

    • Separate bound from free radioligand via rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

Secondary Screening: In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, modulator) at targets identified in primary screening. Protocol (Example for a G-protein coupled receptor like the μ-opioid receptor):

  • Assay Type: [³⁵S]GTPγS binding assay.

  • Procedure:

    • Incubate receptor-expressing cell membranes with varying concentrations of α-Phenylpiperidine-2-acetamide in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Measure the amount of bound [³⁵S]GTPγS.

    • An increase in binding indicates agonist activity (determine EC₅₀ and Eₘₐₓ). No change suggests potential antagonist activity, which would be confirmed by its ability to block the effects of a known agonist.

G Hypothetical Experimental Workflow start α-Phenylpiperidine-2-acetamide binding_assays Primary Screening: Radioligand Binding Assays (Opioid, DAT, NET, Sigma, etc.) start->binding_assays functional_assays Secondary Screening: In Vitro Functional Assays (e.g., GTPγS, Neurotransmitter Uptake) binding_assays->functional_assays Identified 'Hits' electrophysiology Tertiary Screening: Electrophysiology (e.g., Patch Clamp on Neurons) functional_assays->electrophysiology Confirmed Activity behavioral_models In Vivo Studies: Animal Behavioral Models (e.g., Hot Plate, Locomotor Activity) electrophysiology->behavioral_models Cellular Effects conclusion Elucidation of Mechanism of Action behavioral_models->conclusion

Caption: A potential workflow for elucidating the CNS mechanism of action.

Conclusion

References

Stereoisomerism of α-Phenylpiperidine-2-acetamide: A Technical Guide to its Synthesis, Resolution, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenylpiperidine-2-acetamide is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the psychostimulant methylphenidate. The presence of two chiral centers gives rise to four stereoisomers: the (d/l)-erythro and (d/l)-threo pairs. The stereochemical configuration of α-Phenylpiperidine-2-acetamide is a critical determinant of the pharmacological profile of its derivatives. This technical guide provides a comprehensive overview of the stereoisomerism of α-Phenylpiperidine-2-acetamide, detailing its synthesis, methods for chiral resolution, and the profound implications of its stereochemistry on the pharmacological activity of its derivatives. While direct pharmacological data on the individual stereoisomers of α-Phenylpiperidine-2-acetamide is not extensively available in public literature, this guide outlines the standard experimental protocols that would be employed for such an evaluation.

Introduction

The piperidine scaffold is a prevalent motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties that can enhance bioavailability and facilitate passage across the blood-brain barrier.[1] α-Phenylpiperidine-2-acetamide, a disubstituted piperidine derivative, embodies this potential and has been a subject of considerable interest in synthetic and medicinal chemistry. Its structural relationship to psychoactive compounds has positioned it as a valuable building block in drug discovery, particularly in the development of therapeutics for neurological disorders.[2][3]

The stereochemistry of α-Phenylpiperidine-2-acetamide is of paramount importance. The molecule possesses two chiral centers, leading to the existence of two diastereomeric pairs of enantiomers: the erythro and threo forms. This stereoisomerism directly translates to the stereochemistry of its synthetic products, which in turn dictates their interaction with biological targets and their overall pharmacological effect.

Stereoisomerism and its Implications

α-Phenylpiperidine-2-acetamide has two stereocenters, giving rise to four possible stereoisomers. These are classified into two pairs of enantiomers, the erythro and threo diastereomers.

  • Erythro isomers : The (d)- and (l)-erythro-α-Phenylpiperidine-2-acetamide.

  • Threo isomers : The (d)- and (l)-threo-α-Phenylpiperidine-2-acetamide.

The primary pharmacological significance of these stereoisomers lies in their role as immediate precursors to the corresponding stereoisomers of methylphenidate, a widely prescribed central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The pharmacological activity of methylphenidate is highly stereospecific, with the d-threo isomer being the most potent and therapeutically active enantiomer.

Therefore, the efficient synthesis and separation of the stereoisomers of α-Phenylpiperidine-2-acetamide are crucial for the production of enantiomerically pure and pharmacologically desirable forms of methylphenidate and other derived therapeutics.

Synthesis and Chiral Resolution

Synthesis of Racemic α-Phenylpiperidine-2-acetamide

The synthesis of racemic mixtures of the erythro and threo diastereomers of α-Phenylpiperidine-2-acetamide has been reported through various methods. A common approach involves the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

Experimental Protocol: Synthesis of d,l-erythro-α-Phenylpiperidine-2-acetamide

  • Materials : α-Phenyl-α-pyridyl-(2)-acetamide, Platinum Oxide (PtO₂), Glacial Acetic Acid, Sodium Hydroxide (NaOH), Water, Methanol.

  • Procedure :

    • A solution of α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid is subjected to catalytic hydrogenation using Platinum Oxide (PtO₂) as the catalyst.

    • The reaction is carried out under hydrogen pressure until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in water and the pH is adjusted to 12 with a 50% NaOH solution to precipitate the free base.

    • The crude product is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent, such as methanol, can be performed for purification.

Chiral Resolution of Stereoisomers

The separation of the enantiomers of α-Phenylpiperidine-2-acetamide is typically achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid is a commonly used resolving agent for amines.

Experimental Protocol: Chiral Resolution using L-Tartaric Acid

  • Materials : Racemic erythro-α-Phenylpiperidine-2-acetamide, L-tartaric acid, Methanol.

  • Procedure :

    • A solution of racemic erythro-α-Phenylpiperidine-2-acetamide in methanol is prepared.

    • A solution of L-tartaric acid in methanol is added to the racemic mixture.

    • The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.

    • The l-erythro-α-Phenylpiperidine-2-acetamide-L-tartrate salt, being less soluble, will preferentially crystallize out of the solution.

    • The crystals are collected by filtration, washed with cold methanol, and dried.

    • The free base of l-erythro-α-Phenylpiperidine-2-acetamide can be liberated by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

    • The d-erythro isomer can be recovered from the mother liquor.

Pharmacological Implications

As previously stated, there is a notable lack of publicly available quantitative data on the direct pharmacological activity of the individual stereoisomers of α-Phenylpiperidine-2-acetamide at key CNS targets. The primary focus of research has been on their utility as precursors.

The well-established stereospecificity of methylphenidate's interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET) underscores the critical importance of the stereochemistry of its precursor, α-Phenylpiperidine-2-acetamide. The d-threo isomer of methylphenidate exhibits significantly higher affinity for both DAT and NET compared to the l-threo isomer and the erythro isomers.

Table 1: Relationship between α-Phenylpiperidine-2-acetamide Stereoisomers and their Corresponding Methylphenidate Products

α-Phenylpiperidine-2-acetamide StereoisomerCorresponding Methylphenidate StereoisomerGeneral Pharmacological Relevance of Methylphenidate Isomer
d-threo-α-Phenylpiperidine-2-acetamided-threo-MethylphenidateHigh affinity for DAT and NET; primary therapeutic component.
l-threo-α-Phenylpiperidine-2-acetamidel-threo-MethylphenidateLower affinity for DAT and NET compared to the d-threo isomer.
d,l-erythro-α-Phenylpiperidine-2-acetamided,l-erythro-MethylphenidateSignificantly lower affinity for DAT and NET; generally considered inactive.

Experimental Protocols for Pharmacological Evaluation

To determine the direct pharmacological activity of the stereoisomers of α-Phenylpiperidine-2-acetamide, standard in vitro binding assays would be employed.

Experimental Protocol: Monoamine Transporter Binding Assay

  • Objective : To determine the binding affinity (Ki) of the stereoisomers of α-Phenylpiperidine-2-acetamide for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Materials :

    • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT).

    • Test compounds: Individual stereoisomers of α-Phenylpiperidine-2-acetamide.

    • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Scintillation cocktail and a scintillation counter.

  • Procedure :

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • A parallel incubation is performed with the radioligand and a high concentration of a non-specific binding inhibitor to determine non-specific binding.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

monoamine_reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA_released Monoamines MA_vesicle->MA_released Release MA_transporter Monoamine Transporter (DAT, NET, SERT) MA_transporter->MA_released MA_synapse Monoamines MA_released->MA_synapse MA_synapse->MA_transporter Reuptake receptor Postsynaptic Receptors MA_synapse->receptor Binding inhibitor α-Phenylpiperidine-2-acetamide (Potential Inhibitor) inhibitor->MA_transporter Inhibition

Caption: Monoamine neurotransmitter release, reuptake, and potential inhibition by α-Phenylpiperidine-2-acetamide.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Resolution cluster_pharma Pharmacological Evaluation synthesis Synthesis of Racemic Mixture resolution Chiral Resolution (e.g., with Tartaric Acid) synthesis->resolution isomers Isolated Stereoisomers (erythro/threo, d/l) resolution->isomers binding_assay Monoamine Transporter Binding Assay isomers->binding_assay data_analysis Data Analysis (IC50, Ki) binding_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar

Caption: General experimental workflow for the synthesis, resolution, and pharmacological evaluation of α-Phenylpiperidine-2-acetamide stereoisomers.

Logical Relationship

logical_relationship cluster_precursor Precursor Stereoisomers cluster_product Methylphenidate Stereoisomers cluster_activity Pharmacological Activity ppa_d_threo d-threo-α-Phenylpiperidine-2-acetamide mph_d_threo d-threo-Methylphenidate ppa_d_threo->mph_d_threo Synthesis ppa_l_threo l-threo-α-Phenylpiperidine-2-acetamide mph_l_threo l-threo-Methylphenidate ppa_l_threo->mph_l_threo Synthesis ppa_erythro d,l-erythro-α-Phenylpiperidine-2-acetamide mph_erythro d,l-erythro-Methylphenidate ppa_erythro->mph_erythro Synthesis high_activity High Activity mph_d_threo->high_activity low_activity Low Activity mph_l_threo->low_activity inactive Inactive mph_erythro->inactive

Caption: Relationship between α-Phenylpiperidine-2-acetamide stereoisomers and the pharmacological activity of their corresponding methylphenidate products.

Conclusion

The stereoisomerism of α-Phenylpiperidine-2-acetamide is a critical consideration in the synthesis of pharmacologically active piperidine derivatives, most notably methylphenidate. While the direct pharmacological profile of its individual stereoisomers remains to be fully elucidated in publicly accessible literature, its role as a chiral building block is well-established. The development of efficient methods for the synthesis and resolution of these stereoisomers is essential for the production of enantiomerically pure drugs with improved therapeutic efficacy and reduced side effects. Further research into the direct pharmacological activities of the erythro and threo isomers of α-Phenylpiperidine-2-acetamide could reveal novel therapeutic applications for these compounds in their own right.

References

α-Phenylpiperidine-2-acetamide's Role as a Precursor to Ritalinic Acid: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the chemical and biological relationship between α-phenylpiperidine-2-acetamide (also known as ritalinic acid amide) and ritalinic acid. Contrary to the implication that the acetamide is a primary precursor, this document clarifies that ritalinic acid is overwhelmingly recognized as the principal, inactive metabolite of the central nervous system (CNS) stimulant methylphenidate.[1][2][3] The metabolic pathway involves enzymatic de-esterification, not amide hydrolysis.[1][2][4] However, α-phenylpiperidine-2-acetamide is a known synthetic intermediate in certain routes to produce methylphenidate and its analogs.[5][6][7] Therefore, its conversion to ritalinic acid is chemically feasible via amide hydrolysis and relevant in synthetic contexts. This paper will detail both the established biological pathway from methylphenidate and the plausible synthetic conversion from α-phenylpiperidine-2-acetamide, providing quantitative data, experimental protocols, and process diagrams for both transformations.

Established Biological Pathway: Ritalinic Acid as a Metabolite of Methylphenidate

The primary route to the formation of ritalinic acid in vivo is through the extensive and rapid metabolism of methylphenidate following oral administration.[8][9] This process is not a conversion from α-phenylpiperidine-2-acetamide but a hydrolysis of the methyl ester of methylphenidate.

Metabolic Transformation

The conversion is a de-esterification reaction catalyzed predominantly by the human carboxylesterase 1 (CES1) enzyme, which is primarily expressed in the liver.[1][2][3] This enzymatic hydrolysis is highly efficient, resulting in ritalinic acid being the major metabolite, accounting for approximately 60-86% of an administered methylphenidate dose excreted in urine.[1][8] The reaction is stereoselective, with a preference for the l-isomer of methylphenidate.[2]

G cluster_liver Hepatocyte MPH Methylphenidate (α-Phenyl-2-piperidineacetic acid methyl ester) CES1 Carboxylesterase 1 (CES1) MPH->CES1 De-esterification (Hydrolysis) RA Ritalinic Acid (Inactive Metabolite) CES1->RA

Caption: Metabolic Hydrolysis of Methylphenidate to Ritalinic Acid.

Quantitative Metabolic Data

The metabolism of methylphenidate is extensive, leading to low bioavailability of the parent drug and high urinary excretion of ritalinic acid.

ParameterValueReference
Primary Enzyme Carboxylesterase 1 (CES1)[1][2][3]
Metabolic Reaction De-esterification (Hydrolysis)[1][8]
Primary Metabolite Ritalinic Acid[1][4]
% of Dose Excreted as Ritalinic Acid 60-86% in urine[8]
% of Dose Excreted as Unchanged MPH < 1% in urine[8][10]
Half-life of Ritalinic Acid Approx. 3-4 hours[4][8]
Conceptual Protocol: In Vitro Enzymatic Hydrolysis

This protocol outlines a conceptual method for demonstrating the conversion of methylphenidate to ritalinic acid using a liver microsome preparation rich in CES1.

  • Preparation: Prepare human liver microsomes (commercially available) in a potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add methylphenidate (substrate) to the microsome suspension to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time-Course Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the concentrations of remaining methylphenidate and formed ritalinic acid using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Synthetic Pathway: Ritalinic Acid from α-Phenylpiperidine-2-acetamide

While not the biological route, the conversion of α-phenylpiperidine-2-acetamide to ritalinic acid is a standard chemical transformation known as amide hydrolysis. This compound serves as an intermediate in multi-step syntheses of methylphenidate, where it is produced from precursors like α-pyridyl-2-ylphenylacetamide.[5][6] The subsequent hydrolysis of the acetamide to ritalinic acid is a key step before the final esterification to methylphenidate.[6][11]

Chemical Transformation

The hydrolysis of the primary amide group in α-phenylpiperidine-2-acetamide to a carboxylic acid can be achieved under either strong acidic or strong basic conditions, typically with heating.[12][13]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for nucleophilic attack by water.[13]

  • Base-Promoted Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the reaction. This method is often used in practice for this specific conversion.[14]

G cluster_reaction Reaction Vessel cluster_workup Purification A α-Phenylpiperidine- 2-acetamide D Crude Ritalinic Acid (as salt or acid) A->D B Aqueous NaOH or H₂SO₄ B->D C Heat (Reflux) C->D E Neutralization (pH Adjustment) D->E Work-up F Extraction / Filtration E->F G Crystallization F->G H Purified Ritalinic Acid G->H

Caption: Synthetic Workflow for Amide Hydrolysis to Carboxylic Acid.

Typical Reaction Conditions

The conditions for amide hydrolysis can be harsh, requiring elevated temperatures and concentrated reagents.[15]

ParameterAcidic HydrolysisBasic HydrolysisReference
Reagent Concentrated H₂SO₄ or HClConcentrated NaOH or KOH[12][14]
Solvent Water, Aqueous EthanolWater, 1-Butanol, 2-Propanol[14]
Temperature Reflux (≥100°C)Reflux (100-105°C)[12][14]
Reaction Time 2.5 - 48 hours (substrate dependent)3 - 8 hours[12][14][15]
Product Form Ammonium Salt (amine), Carboxylic AcidCarboxylate Salt, Ammonia/Amine[13]
Detailed Experimental Protocol: Base-Promoted Hydrolysis

This protocol is adapted from documented procedures for the synthesis of (d,l)-threo-ritalinic acid from its corresponding acetamide.[14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge a solution of 1-butanol (400 g) and sodium hydroxide flakes (90 g).

  • Substrate Addition: Add the mixture of (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide (100 g) to the flask with vigorous stirring.

  • Heating: Heat the reaction mass to 100-105°C and maintain this temperature for 3-8 hours. Monitor the progress of the reaction using TLC or HPLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to 45-50°C. Cautiously add water (450 g) to the process mass.

  • Work-up: Filter the reaction mixture. Adjust the pH of the filtrate to 6.6 ± 0.5 using concentrated hydrochloric acid.

  • Isolation: Stir the resulting mixture for 10-15 minutes to allow for precipitation. Filter the solid product.

  • Purification: Create a slurry of the filtered product with water, then filter again. Dry the purified solid to yield (d,l)-threo-ritalinic acid.

Conclusion

In a biological context, α-phenylpiperidine-2-acetamide is not a precursor to ritalinic acid. Ritalinic acid is the definitive end-product of the primary metabolic pathway of methylphenidate, formed via enzymatic hydrolysis of an ester group. However, in the realm of synthetic organic chemistry, α-phenylpiperidine-2-acetamide is a valid intermediate. Its conversion to ritalinic acid via chemical amide hydrolysis represents a crucial step in several patented synthesis routes for methylphenidate and related compounds. Understanding both pathways is essential for researchers in pharmacology, toxicology, and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of α-Phenylpiperidine-2-acetamide. Due to a lack of specific published quantitative data for this compound, this guide also furnishes detailed experimental protocols for determining these properties, alongside predicted solubility profiles and potential degradation pathways based on its chemical structure.

Physicochemical Properties

α-Phenylpiperidine-2-acetamide is a versatile intermediate in pharmaceutical research, particularly in the development of analgesics and antidepressants.[1] Its structure, featuring a piperidine ring, a phenyl group, and an acetamide moiety, contributes to its chemical properties and biological activity.[2][3] The presence of the saturated piperidine ring enhances its basicity and is suggested to improve solubility under physiological conditions, which is advantageous for developing therapeutics targeting the central nervous system.[2]

Table 1: Physicochemical Properties of α-Phenylpiperidine-2-acetamide

PropertyValueSource
CAS Number 19395-39-2[1][2]
Molecular Formula C₁₃H₁₈N₂O (may exist as a hydrate, C₁₃H₁₈N₂O·H₂O)[1][2][4]
Molecular Weight 218.29 g/mol (anhydrous); 236.31 g/mol (hydrate)[1][2]
IUPAC Name 2-phenyl-2-piperidin-2-ylacetamide[2][4]
Synonyms Ritalinic Acid Amide, 2-Phenyl-2-(piperidin-2-yl)acetamide[2]
Appearance White to cream colored powder[1][2]
Density 1.097 g/cm³[2]
Storage Conditions Store at 0-8°C[1]
Solubility Profile

Table 2: Predicted Qualitative Solubility of α-Phenylpiperidine-2-acetamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolLow to ModerateThe amide and amine functionalities can act as hydrogen bond donors and acceptors, but the overall non-polar character from the phenyl ring and piperidine backbone may limit high solubility. Solubility in acidic aqueous solutions is expected to be higher due to the protonation of the basic piperidine nitrogen.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are effective at solvating both polar and non-polar moieties through dipole-dipole interactions and are generally good solvents for compounds of this nature.
Non-polar Hexane, TolueneLowThe significant polarity of the acetamide group is likely to result in poor solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents can often dissolve compounds with a moderate degree of polarity.
Stability Profile

Detailed stability studies for α-Phenylpiperidine-2-acetamide are not widely published. Generally, it is described as stable under recommended storage conditions (refrigerated at 0-8°C).[1][6] Phenylpiperidine derivatives can be susceptible to degradation through various pathways, including hydrolysis and oxidation.[7] A safety data sheet for α-Phenylpiperidine-2-acetamide indicates that hazardous decomposition products upon combustion include carbon monoxide, nitrogen oxides, and hydrogen chloride.[6]

Based on its chemical structure, the primary routes of degradation under common laboratory and physiological conditions are likely to be:

  • Amide Hydrolysis: The acetamide group can undergo hydrolysis, especially under acidic or basic conditions, to yield 2-phenyl-2-(piperidin-2-yl)acetic acid and ammonia.

  • Oxidation: The piperidine ring may be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxide derivatives.

G Figure 1. Proposed Degradation Pathway for α-Phenylpiperidine-2-acetamide cluster_main cluster_products A α-Phenylpiperidine-2-acetamide B 2-Phenyl-2-(piperidin-2-yl)acetic Acid + Ammonia A->B  Amide Hydrolysis (Acid/Base Catalyzed)   C Oxidized Derivatives (e.g., N-oxide) A->C  Oxidation  

Caption: Figure 1. Proposed Degradation Pathway for α-Phenylpiperidine-2-acetamide

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of α-Phenylpiperidine-2-acetamide.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.

G Figure 2. Workflow for Equilibrium Solubility Determination A 1. Preparation Add excess α-Phenylpiperidine-2-acetamide to a vial with the chosen solvent. B 2. Equilibration Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium. A->B C 3. Phase Separation Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a chemically inert filter, e.g., PTFE). B->C D 4. Sampling & Dilution Carefully sample the supernatant. If necessary, dilute the sample with the solvent to a concentration within the analytical method's linear range. C->D E 5. Quantification Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). D->E F 6. Calculation Calculate the solubility in units such as mg/mL or mol/L. E->F

Caption: Figure 2. Workflow for Equilibrium Solubility Determination

  • Materials:

    • α-Phenylpiperidine-2-acetamide (of known purity)

    • Selected solvents (analytical grade)

    • Vials with screw caps

    • Constant temperature shaker/incubator

    • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Validated analytical instrument (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of α-Phenylpiperidine-2-acetamide to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach a plateau in concentration.

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Separate the saturated solution from the excess solid. This can be achieved by centrifuging the vial and carefully drawing the supernatant, or by filtering the solution through a chemically inert syringe filter that does not adsorb the compound.

    • Accurately dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the calibration curve of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of α-Phenylpiperidine-2-acetamide.

    • Calculate the solubility, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

Protocol for Stability Assessment

This protocol outlines a general approach for assessing the stability of α-Phenylpiperidine-2-acetamide under various environmental conditions, such as pH, temperature, and light.

G Figure 3. Workflow for Stability Assessment A 1. Sample Preparation Prepare solutions of α-Phenylpiperidine-2-acetamide in various buffers (e.g., pH 2, 7, 9) and solvents. B 2. Stress Conditions Expose the solutions to different conditions: - Elevated temperatures (e.g., 40°C, 60°C) - Photostability chamber (ICH Q1B) - Control (e.g., 5°C, dark) A->B C 3. Time-Point Sampling Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability). B->C D 4. Analysis Analyze samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. C->D E 5. Data Evaluation - Plot the concentration of the parent compound vs. time to determine the degradation rate. - Identify and, if possible, quantify major degradation products. D->E

Caption: Figure 3. Workflow for Stability Assessment

  • Materials:

    • α-Phenylpiperidine-2-acetamide

    • A validated stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) capable of separating the parent compound from its degradation products.

    • Buffers of various pH values (e.g., HCl for acidic, phosphate buffer for neutral, borate buffer for basic).

    • Temperature-controlled ovens/incubators.

    • A photostability chamber compliant with ICH Q1B guidelines.

    • Appropriate glassware.

  • Forced Degradation Study (to identify likely degradation pathways):

    • Acid Hydrolysis: Prepare a solution of the compound in a suitable solvent and add HCl to achieve a final concentration of ~0.1 N. Heat at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 0, 2, 4, 8 hours).

    • Base Hydrolysis: Prepare a solution and add NaOH to achieve a final concentration of ~0.1 N. Treat similarly to the acid hydrolysis samples.

    • Oxidative Degradation: Prepare a solution and add a small percentage of hydrogen peroxide (e.g., 3%). Keep at room temperature and sample at various time points.

    • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Long-Term and Accelerated Stability Study (to determine shelf-life):

    • Prepare solutions of the compound in the intended formulation vehicle or relevant solvents.

    • Store samples under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).

    • Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies).

    • At each time point, quantify the amount of remaining α-Phenylpiperidine-2-acetamide and characterize any degradation products.

This guide provides a framework for understanding and evaluating the solubility and stability of α-Phenylpiperidine-2-acetamide. The provided protocols offer a starting point for researchers to generate the specific data required for their applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of α-Phenylpiperidine-2-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a key synthetic pathway for the versatile pharmaceutical intermediate, α-Phenylpiperidine-2-acetamide. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated spectral data, and a clear visualization of the synthetic workflow.

Introduction

α-Phenylpiperidine-2-acetamide, also known as 2-phenyl-2-(piperidin-2-yl)acetamide, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine ring, a phenyl group, and an acetamide moiety, makes it a valuable building block in medicinal chemistry, particularly for central nervous system (CNS) active agents. Accurate and detailed spectroscopic and synthetic information is therefore crucial for its effective utilization in drug discovery and development.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data for α-Phenylpiperidine-2-acetamide is available from public databases, providing insights into its molecular weight and fragmentation pattern under electrospray ionization conditions.

Table 1: Mass Spectrometry Data for α-Phenylpiperidine-2-acetamide

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
InstrumentQ Exactive Plus Orbitrap
Precursor Ion (m/z)219.1492 [M+H]⁺
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight218.29 g/mol

Table 2: Major Fragment Ions Observed in MS/MS Analysis

m/zRelative IntensityPossible Fragment
84.0807HighPiperidine ring fragment
56.0493LowFurther fragmentation of piperidine
136.0757LowPhenylacetamide fragment
202.1226LowLoss of NH₃ from parent ion
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for α-Phenylpiperidine-2-acetamide is not available in the compiled search results. However, predicted chemical shifts based on the structure can be estimated.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The protons on the piperidine ring would appear as a series of multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The methine proton adjacent to the phenyl and piperidine rings would likely be a multiplet around 3.0-4.0 ppm. The amide protons would present as broad singlets, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the phenyl group carbons between 125 and 140 ppm. The carbons of the piperidine ring would resonate in the range of 20-60 ppm. The carbonyl carbon of the acetamide group would be expected in the downfield region, typically around 170-175 ppm.

Infrared (IR) Spectroscopy

Specific experimental IR data for α-Phenylpiperidine-2-acetamide is not available in the provided search results. The characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted Infrared Absorption Bands for α-Phenylpiperidine-2-acetamide

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400-3200Strong, BroadN-H stretching (Amide)
3100-3000MediumC-H stretching (Aromatic)
2950-2850StrongC-H stretching (Aliphatic)
~1680StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
1600, 1450Medium-WeakC=C stretching (Aromatic)

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of α-Phenylpiperidine-2-acetamide, based on established procedures for similar compounds.

Synthesis Protocol: Catalytic Hydrogenation

A common method for the synthesis of α-Phenylpiperidine-2-acetamide involves the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

Materials:

  • α-phenyl-α-pyridyl-(2)-acetamide

  • Platinum(IV) oxide (PtO₂) catalyst

  • Glacial acetic acid

  • Hydrogen gas

  • Standard glassware for hydrogenation reactions

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid.

  • Add a catalytic amount of Platinum(IV) oxide to the solution.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Remove the glacial acetic acid under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of α-Phenylpiperidine-2-acetamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

  • Sample Preparation: Prepare a dilute solution of α-Phenylpiperidine-2-acetamide in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile.

  • LC-MS Analysis: Introduce the sample into the mass spectrometer via a liquid chromatography system. Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.

  • Mass Spectrum Acquisition: Acquire mass spectra in positive ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for α-Phenylpiperidine-2-acetamide via catalytic hydrogenation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start α-phenyl-α-pyridyl-(2)-acetamide Reaction Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) Start->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification Product α-Phenylpiperidine-2-acetamide Purification->Product

Caption: Synthetic workflow for α-Phenylpiperidine-2-acetamide.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Spectroscopic_Workflow Sample α-Phenylpiperidine-2-acetamide Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (LC-MS/MS) Sample->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for spectroscopic analysis.

Biological activity of piperidine derivatives in CNS disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Piperidine Derivatives in Central Nervous System Disorders

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational compounds.[1][2] Its prevalence in pharmaceuticals targeting the Central Nervous System (CNS) is particularly noteworthy. The structural features of the piperidine moiety—its chemical stability, ability to modulate lipophilicity and water solubility, and its conformational flexibility—allow it to interact with a wide array of biological targets with high affinity and specificity.[2] This guide provides a comprehensive overview of the biological activities of piperidine derivatives in major CNS disorders, details key experimental evaluation protocols, and presents quantitative data for representative compounds.

Mechanisms of Action in Major CNS Disorders

Piperidine derivatives exert their therapeutic effects by modulating the activity of various CNS targets, including neurotransmitter receptors, transporters, and enzymes. Their versatility has led to the development of treatments for a range of neurodegenerative and neuropsychiatric conditions.

Alzheimer's Disease (AD)

AD is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[3] The therapeutic strategy for many piperidine derivatives in AD focuses on mitigating cholinergic deficit and reducing amyloid plaque formation.

  • Cholinesterase Inhibition: A primary approach is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. By inhibiting these enzymes, piperidine derivatives increase acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. Donepezil is a prominent piperidine-containing drug that functions as an AChE inhibitor.[4][5] Many novel N-benzyl piperidine derivatives have been designed to dually inhibit both AChE and histone deacetylase (HDAC).[6]

  • Secretase Inhibition: The formation of β-amyloid plaques is a key pathological hallmark of AD. These plaques result from the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[7] Piperidine derivatives have been developed as potent inhibitors of these secretases to prevent the formation of the Aβ42 protein, the main component of amyloid plaques.[7]

  • Multi-Target-Directed Ligands (MTDLs): Recognizing the multifactorial nature of AD, researchers are developing piperidine derivatives that can engage multiple targets simultaneously. For instance, compounds derived from the natural alkaloid piperine have been shown to inhibit cholinesterases, BACE1, and Aβ aggregation.[8]

Schizophrenia

Schizophrenia is a chronic neuropsychiatric disorder treated with antipsychotic agents.[9][10] The mechanism of action for many antipsychotics, including numerous piperidine derivatives, involves the modulation of dopaminergic and serotonergic pathways.

  • Dopamine D2 Receptor Antagonism: Classical neuroleptics primarily act as antagonists at the dopamine D2 receptor to control the positive symptoms of schizophrenia.[11]

  • Serotonin Receptor Modulation: Atypical antipsychotics often combine D2 receptor antagonism with activity at serotonin receptors, particularly 5-HT1A (agonism) and 5-HT2A (antagonism).[12][13] This dual action is believed to improve efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[11] Novel piperidine derivatives are frequently optimized to achieve a balanced affinity profile for these key receptors.[12][13]

Parkinson's Disease (PD)

PD is a neurodegenerative disorder characterized by motor deficits due to the loss of dopaminergic neurons. Some piperidine derivatives have been investigated for their potential to manage PD symptoms.

  • Monoamine Oxidase (MAO) Inhibition: Certain substituted piperidine derivatives have shown potential as inhibitors of MAO-A and MAO-B, enzymes that metabolize dopamine.[14] Inhibition of these enzymes can increase dopamine levels in the brain.

  • Dopaminergic Effects: It is worth noting that the piperidine molecule itself can sometimes antagonize the effects of levodopa, a primary PD treatment, highlighting the complexity of its interactions within the dopaminergic system.[15]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative piperidine derivatives against key CNS targets.

Table 1: Activity of Piperidine Derivatives in Alzheimer's Disease Models

Compound Target Assay IC50 / EC50 Reference
Compound d5 HDAC Enzyme Inhibition 0.17 µM [6]
AChE Enzyme Inhibition 6.89 µM [6]
Compound d10 HDAC Enzyme Inhibition 0.45 µM [6]
AChE Enzyme Inhibition 3.22 µM [6]
Compound PD07 AChE Enzyme Inhibition 0.039 µM [8]
BuChE Enzyme Inhibition 0.21 µM [8]
BACE1 Enzyme Inhibition 0.98 µM [8]
Compound 81 O-GlcNAcase (OGA) Enzyme Inhibition 4.93 nM [16]
OGA Cellular Potency PC12 Cells 7.47 nM [16]
Benzimidazole Hybrid 1 AChE Enzyme Inhibition 19.44 µM [3]

| | BuChE | Enzyme Inhibition | 21.57 µM |[3] |

Table 2: Receptor Binding Affinities of Piperidine Derivatives for Schizophrenia Targets

Compound Target Binding Affinity (Ki) Reference
Compound 11 D2 1.2 nM [12]
5-HT1A 0.8 nM [12]
5-HT2A 2.5 nM [12]
Compound 29 D2 2.1 nM [13]
5-HT1A 1.3 nM [13]
5-HT2A 0.86 nM [13]
Compound 5 Histamine H3 7.70 nM [17]
Sigma-1 (σ1) 3.64 nM [17]
Compound 11 Histamine H3 6.2 nM [17]

| | Sigma-1 (σ1) | 4.41 nM |[17] |

Key Experimental Protocols

The biological evaluation of piperidine derivatives for CNS activity involves a cascade of in vitro and in vivo experiments.

In Vitro Assays
  • Enzyme Inhibition Assay (Acetylcholinesterase - Ellman's Method)

    • Objective: To determine the concentration of the piperidine derivative required to inhibit 50% of AChE activity (IC50).

    • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

    • Methodology:

      • Prepare a solution of purified human AChE in a phosphate buffer (pH 8.0).

      • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (piperidine derivative) and a control (buffer only).

      • Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

      • Add the substrate, acetylthiocholine iodide, and the chromogen, DTNB, to initiate the reaction.

      • Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

      • Calculate the rate of reaction for each concentration.

      • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Receptor Binding Assay

    • Objective: To determine the affinity (Ki) of a piperidine derivative for a specific CNS receptor (e.g., Dopamine D2).

    • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) for binding to the receptor in a membrane preparation from cells or tissues expressing the target receptor.

    • Methodology:

      • Prepare cell membrane homogenates from a cell line stably expressing the human D2 receptor.

      • In a reaction tube, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

      • Incubate the mixture to allow binding to reach equilibrium.

      • Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand. The receptor-bound radioligand is retained on the filter.

      • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Determine the IC50 value (concentration of test compound that displaces 50% of the specific binding of the radioligand).

      • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Models
  • Scopolamine-Induced Amnesia Model (for Alzheimer's Disease)

    • Objective: To assess the ability of a piperidine derivative to reverse cognitive deficits.[8]

    • Principle: Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia in rodents, mimicking the cholinergic deficit seen in AD. The efficacy of a test compound is measured by its ability to prevent or reverse this impairment in memory-based tasks.

    • Methodology:

      • Acclimate rodents (mice or rats) to the testing environment.

      • Administer the test compound (piperidine derivative) via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

      • After a set pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. Control groups receive the vehicle instead of the test compound or scopolamine.

      • After a further interval (e.g., 30 minutes), subject the animals to a behavioral test that assesses learning and memory, such as the Morris Water Maze or Novel Object Recognition task.

      • In the Morris Water Maze, record the time taken (escape latency) to find a hidden platform. In the Novel Object Recognition test, measure the time spent exploring a novel object versus a familiar one.

      • Compare the performance of the compound-treated group with the scopolamine-only group and the vehicle control group. A significant improvement in performance indicates pro-cognitive effects.[8]

  • Apomorphine-Induced Climbing Model (for Schizophrenia)

    • Objective: To screen for antipsychotic-like activity.[12][13]

    • Principle: Apomorphine is a non-selective dopamine receptor agonist that, at certain doses, induces a characteristic stereotyped climbing behavior in mice. This behavior is mediated by the activation of dopaminergic pathways, particularly involving D2 receptors. Compounds with D2 receptor antagonist activity will inhibit this climbing behavior.

    • Methodology:

      • Select mice and place them individually in cylindrical wire mesh cages.

      • Administer the test compound (piperidine derivative) or a reference antipsychotic (e.g., haloperidol) at various doses. A control group receives the vehicle.

      • After the appropriate pre-treatment time, administer apomorphine (e.g., 1.5 mg/kg, s.c.) to all animals.

      • Observe the animals for a period (e.g., 30 minutes) and score the climbing behavior at regular intervals (e.g., every 5 minutes). Scoring is typically based on the position of the mouse in the cage (0 = all four paws on the floor; 1 = two paws on the wall; 2 = all four paws on the wall).

      • Calculate the total climbing score for each animal.

      • A significant reduction in the climbing score compared to the apomorphine-only group indicates potential antipsychotic activity.[12][13]

Visualizations: Pathways and Workflows

Multi_Target_Strategy cluster_core Piperidine Core Scaffold cluster_targets CNS Molecular Targets cluster_disorders Associated CNS Disorders core Piperidine Derivative AChE AChE / BChE core->AChE Secretase β/γ-Secretase core->Secretase D2 Dopamine D2 core->D2 S_HT Serotonin 5-HT1A/2A core->S_HT MAO MAO-B core->MAO AD Alzheimer's Disease AChE->AD Secretase->AD SCH Schizophrenia D2->SCH PD Parkinson's Disease D2->PD S_HT->SCH MAO->PD

Caption: Multi-target strategy of piperidine derivatives in CNS disorders.

Preclinical_Workflow start Design & Synthesis of Piperidine Derivatives in_vitro In Vitro Screening (Receptor Binding, Enzyme Inhibition) start->in_vitro adme In Vitro ADME/Tox (Permeability, Metabolic Stability) in_vitro->adme lead_id Lead Identification adme->lead_id in_vivo_efficacy In Vivo Efficacy Studies (Disease-Specific Animal Models) lead_id->in_vivo_efficacy Promising Compounds pk_pd PK/PD Modeling in_vivo_efficacy->pk_pd safety Safety Pharmacology & Toxicology pk_pd->safety candidate Candidate Selection safety->candidate end Preclinical Candidate candidate->end Successful Candidate

Caption: Preclinical evaluation workflow for novel CNS-active piperidines.

Cholinergic_Signaling cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release postsynaptic Postsynaptic Neuron AChE AChE ACh->AChE Hydrolysis receptor ACh Receptor ACh->receptor Binds receptor->postsynaptic Signal inhibitor Piperidine-based AChE Inhibitor inhibitor->AChE Inhibits

Caption: Mechanism of piperidine-based AChE inhibitors in the synapse.

Conclusion

The piperidine scaffold remains a cornerstone of modern medicinal chemistry for the development of CNS-active agents. Its structural and chemical versatility allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a wide range of neuronal targets. The ongoing research into multi-target ligands and novel piperidine analogs continues to yield promising candidates for treating complex and debilitating CNS disorders like Alzheimer's disease and schizophrenia.[4][10] The combination of rational drug design, robust in vitro screening, and predictive in vivo models will be crucial for translating these promising molecules into effective clinical therapies.

References

Investigating the Analgesic Properties of α-Phenylpiperidine-2-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenylpiperidine-2-acetamide is a piperidine derivative with a structure suggestive of potential central nervous system activity. While primarily recognized as a key synthetic intermediate in the production of pharmaceuticals such as methylphenidate, its chemical scaffold, shared with potent analgesics, warrants an investigation into its own pharmacological properties. This technical guide provides a comprehensive overview of the theoretical basis for its potential analgesic effects, drawing comparisons with structurally related compounds. It outlines detailed experimental protocols for in vivo and in vitro assays to characterize its analgesic profile and receptor interactions. Furthermore, this document presents a framework for data analysis and visualization of key signaling pathways and experimental workflows, serving as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.

Introduction

α-Phenylpiperidine-2-acetamide, also known as 2-phenyl-2-(piperidin-2-yl)acetamide, is a molecule of interest due to its structural features. The piperidine ring is a common moiety in a vast array of neuroactive compounds, contributing to their ability to cross the blood-brain barrier.[1] The phenylpiperidine scaffold, in particular, is a well-established pharmacophore present in numerous potent opioid analgesics, such as fentanyl and its derivatives.[1][2][3] These compounds primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor.[1][2] Additionally, various acetamide derivatives have been reported to possess a wide range of pharmacological activities, including analgesic effects.[4]

While there is a lack of direct experimental evidence characterizing the analgesic properties of α-Phenylpiperidine-2-acetamide, its structural resemblance to known analgesics provides a strong rationale for its investigation as a potential pain-modulating agent.[5][6] This guide details the necessary experimental approaches to elucidate its analgesic potential, from in vivo behavioral assays to in vitro receptor binding studies.

Physicochemical Properties

A summary of the key physicochemical properties of α-Phenylpiperidine-2-acetamide is presented in Table 1.

PropertyValue
CAS Number 19395-39-2
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
IUPAC Name 2-phenyl-2-(piperidin-2-yl)acetamide
Appearance White to cream colored powder
Synonyms Ritalinic Acid Amide, 2-Phenyl-2-(piperidin-2-yl)acetamide

Putative Mechanism of Action and Signaling Pathways

Based on the pharmacology of structurally similar phenylpiperidine derivatives, the primary hypothesized mechanism of analgesic action for α-Phenylpiperidine-2-acetamide is through agonism at opioid receptors, particularly the µ-opioid receptor.[1][2]

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events leading to a reduction in neuronal excitability and neurotransmitter release, ultimately resulting in analgesia. The key steps in this signaling pathway are:

  • Ligand Binding: The compound binds to and activates the µ-opioid receptor on the neuronal cell membrane.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Downstream Effector Modulation:

    • The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuron.

    • The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium ion influx.

  • Inhibition of Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium influx decrease the release of nociceptive neurotransmitters such as substance P and glutamate from presynaptic terminals in pain pathways.

G_Protein_Signaling_Pathway MOR µ-Opioid Receptor G_Protein Gαi/o-GDP/Gβγ MOR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel (K+ Efflux) Analgesia Analgesia (Reduced Neuronal Excitability & Neurotransmitter Release) GIRK->Analgesia VGCC VGCC (Ca²+ Influx) VGCC->Analgesia Ligand α-Phenylpiperidine-2-acetamide Ligand->MOR G_Alpha Gαi/o-GTP G_Protein->G_Alpha G_BetaGamma Gβγ G_Protein->G_BetaGamma G_Alpha->AC Inhibits G_BetaGamma->GIRK Activates G_BetaGamma->VGCC Inhibits ATP ATP ATP->AC cAMP->Analgesia Decreased levels contribute to In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Post-Treatment Testing cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (Mice or Rats) Baseline Baseline Latency Measurement (Hot Plate or Tail-Flick) Animal_Prep->Baseline Vehicle Vehicle Control Baseline->Vehicle Compound α-Phenylpiperidine-2-acetamide (Dose-Response) Baseline->Compound Positive Positive Control (e.g., Morphine) Baseline->Positive Timepoints Measure Response Latency at Multiple Time Points Vehicle->Timepoints Compound->Timepoints Positive->Timepoints Calculate_MPE Calculate %MPE Timepoints->Calculate_MPE Stats Statistical Analysis (e.g., ANOVA) Calculate_MPE->Stats ED50 Determine ED50 Stats->ED50

References

α-Phenylpiperidine-2-acetamide: A Versatile Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The α-phenylpiperidine-2-acetamide core represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that is amenable to the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology.[1][2] Its inherent structural features, including a chiral center and a piperidine ring that can facilitate crossing the blood-brain barrier, make it an attractive starting point for the design of potent and selective drug candidates.[1] This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and biological evaluation of derivatives based on this promising scaffold.

Synthetic Approaches to the α-Phenylpiperidine-2-acetamide Core

The synthesis of the α-phenylpiperidine-2-acetamide scaffold can be achieved through various established methodologies. A common and historically significant approach involves the catalytic hydrogenation of a pyridine-containing precursor, α-phenyl-α-pyridyl-(2)-acetamide. This method effectively saturates the aromatic pyridine ring to yield the desired piperidine structure.

A general experimental protocol for the synthesis of N-substituted acetamide derivatives, which can be adapted for the derivatization of the α-phenylpiperidine-2-acetamide core, is provided below. The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives has been successfully achieved using the Schotten-Baumann reaction.[3] This three-step process involves the initial reaction of a primary aromatic amine with chloroacetic acid, followed by conversion to the acid chloride with thionyl chloride, and finally, reaction with another primary aromatic amine to yield the desired product.[3]

Therapeutic Potential and Key Biological Targets

Derivatives of the α-phenylpiperidine-2-acetamide scaffold have shown promise in several therapeutic areas, primarily due to their ability to interact with key biological targets implicated in various diseases.

Neurodegenerative Diseases

The piperidine moiety is a common feature in many neuroactive compounds, and its presence in the α-phenylpiperidine-2-acetamide scaffold suggests potential for the development of treatments for neurodegenerative disorders such as Alzheimer's disease.[1][4][5] While specific studies on α-phenylpiperidine-2-acetamide derivatives in Alzheimer's models are limited, the broader class of piperidine derivatives has been extensively explored for this indication.[4][5]

Oncology
Sigma Receptors as a Key Target

Sigma receptors, classified into σ1 and σ2 subtypes, have emerged as important targets for the treatment of a range of disorders, including neurological diseases and cancer.[7] Several 1-phenylpiperazine and 4-phenylpiperidine derivatives have been shown to bind to sigma receptors with high affinity (Ki = 1-10 nM).[7] Given the structural similarities, it is highly probable that derivatives of the α-phenylpiperidine-2-acetamide scaffold also interact with these receptors.

Quantitative Data for Structurally Related Compounds

While specific quantitative biological data for derivatives of the α-phenylpiperidine-2-acetamide scaffold is limited in the public domain, the following tables summarize the activity of structurally related phenylacetamide and piperidine derivatives. This data provides valuable insights into the potential potency of compounds derived from the core scaffold.

Table 1: Cytotoxicity of Phenylacetamide Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(phenyl)acetamidePC3 (Prostate Carcinoma)>100
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)65
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80
2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamidePC3 (Prostate Carcinoma)>100
2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamidePC3 (Prostate Carcinoma)>100
2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamidePC3 (Prostate Carcinoma)>100
Imatinib (Reference)PC3 (Prostate Carcinoma)40
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Carcinoma)100
Imatinib (Reference)MCF-7 (Breast Carcinoma)98

Data extracted from Aliabadi et al., 2013.[6] The study highlights that nitro-substituted derivatives showed higher cytotoxicity.

Table 2: Binding Affinity of Piperidine Derivatives at Sigma Receptors

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
N-Benzyl-N'-(2-(4-methoxyphenyl)ethyl)piperazine1.18278
N-(1-Benzylpiperidin-4-yl)-4-fluorobenzamideN/AN/A
Cutamesine (σ1 agonist)N/AN/A
12a (AD353)N/AN/A
12c (AD408)N/AN/A

Qualitative data suggests high affinity for piperidine derivatives at sigma receptors.[8] Specific Ki values for the listed compounds were not provided in the source.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of α-phenylpiperidine-2-acetamide derivatives. These protocols are general and may require optimization for specific compounds.

Synthesis of N-Substituted Acetamide Derivatives

This protocol describes a general method for the N-acylation of amines with acetyl chloride, which can be adapted for the synthesis of α-phenylpiperidine-2-acetamide derivatives.[9]

Materials:

  • Amine (e.g., α-phenylpiperidine-2-acetamide) (1.0 mmol)

  • Acetyl chloride (1.05 mmol)

  • Iodine (1.0 mmol)

  • Diethyl ether

  • Saturated sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a clean, dry round-bottom flask, mix the amine (1.0 mmol) and iodine (1.0 mmol).

  • Stir the mixture at room temperature.

  • Add acetyl chloride (1.05 mmol) dropwise to the stirring mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic phase and wash it with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the N-substituted acetamide.

  • If necessary, purify the product by column chromatography or recrystallization.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (α-phenylpiperidine-2-acetamide derivative)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for sigma receptors.

Materials:

  • Cell membranes expressing sigma receptors (e.g., from guinea pig brain or transfected cell lines)

  • Radioligand (e.g., --INVALID-LINK---Pentazocine for σ1, [3H]-DTG for σ1/σ2)

  • Test compound (α-phenylpiperidine-2-acetamide derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., Haloperidol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., haloperidol).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical drug discovery workflow and a plausible signaling pathway for compounds targeting sigma receptors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization Synthesis Synthesis of α-Phenylpiperidine-2-acetamide Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Sigma Receptor Binding Assay (Ki) Purification->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis In_Vivo In Vivo Efficacy (Animal Models) SAR_Analysis->In_Vivo

Caption: A generalized workflow for the design and development of novel drugs based on the α-phenylpiperidine-2-acetamide scaffold.

sigma_receptor_pathway Ligand α-Phenylpiperidine-2-acetamide Derivative SigmaR Sigma Receptor (σ1 / σ2) Ligand->SigmaR Ion_Channel Ion Channel Modulation (e.g., Ca2+, K+) SigmaR->Ion_Channel ER_Stress ER Stress Response SigmaR->ER_Stress Cell_Signaling Modulation of Cell Signaling Pathways (e.g., MAPK, PI3K/Akt) Ion_Channel->Cell_Signaling ER_Stress->Cell_Signaling Apoptosis Apoptosis Cell_Signaling->Apoptosis Neuroprotection Neuroprotection Cell_Signaling->Neuroprotection

Caption: A plausible signaling pathway initiated by the binding of an α-phenylpiperidine-2-acetamide derivative to sigma receptors, leading to downstream cellular effects.

Conclusion

The α-phenylpiperidine-2-acetamide scaffold holds considerable promise for the development of novel therapeutic agents, particularly for CNS disorders and cancer. Its versatile synthesis and favorable structural characteristics make it an ideal starting point for generating diverse chemical libraries for biological screening. While quantitative data for derivatives of this specific scaffold are currently limited, the information available for structurally related compounds strongly suggests its potential. Further research focused on the synthesis and comprehensive biological evaluation of a focused library of α-phenylpiperidine-2-acetamide derivatives is warranted to fully explore the therapeutic potential of this exciting chemical scaffold.

References

Methodological & Application

Protocol for the Catalytic Hydrogenation of α-Phenyl-α-pyridyl-(2)-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide to produce α-phenyl-α-piperidyl-2-acetamide. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including methylphenidate. The protocols described herein are based on established methods and offer guidance on catalyst selection, reaction conditions, and product isolation.

The hydrogenation of the pyridine ring is a robust and widely used method for the synthesis of piperidine derivatives.[1] The choice of catalyst, typically a noble metal such as platinum or palladium, along with the reaction solvent and conditions (temperature and pressure), plays a crucial role in the efficiency and selectivity of the reaction. The following sections detail two common protocols using Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C) as catalysts.

Comparative Summary of Catalytic Hydrogenation Protocols

The selection of the catalyst and reaction conditions can impact the reaction time, temperature, and pressure required for complete conversion. Below is a summary of two established protocols for the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

ParameterProtocol 1Protocol 2
Catalyst Platinum(IV) oxide (PtO₂)10% Palladium on carbon (Pd/C)
Solvent Glacial Acetic AcidGlacial Acetic Acid
Substrate α-Phenyl-α-pyridyl-(2)-acetamideα-Phenyl-α-pyridyl-(2)-acetamide
Pressure 60 psi (approx. 4.1 atm)4.5 Kg/cm² (approx. 4.4 atm)
Temperature Room Temperature55-65°C
Reaction Time 16 hours15 hours
Work-up Filtration through Celite, concentration, crystallization from ethyl acetateFiltration through Celite, concentration, dissolution in water, and carbon treatment
Reported Yield High (quantitative yield of crude product reported in one instance)Not explicitly stated for the hydrogenation step alone, but part of a high-yielding process

Experimental Protocols

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol outlines the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide using Platinum(IV) oxide as the catalyst at room temperature.

Materials:

  • α-Phenyl-α-pyridyl-(2)-acetamide

  • Glacial Acetic Acid

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Celite

  • Ethyl acetate

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Charge the hydrogenation reactor with α-phenyl-α-pyridyl-(2)-acetamide, glacial acetic acid, and PtO₂.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 60 psi.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional glacial acetic acid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and stir for 2 hours to induce crystallization.

  • Filter the resulting crystals, wash with ethyl acetate, and dry to obtain α-phenyl-α-piperidyl-2-acetamide.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide using 10% Palladium on carbon as the catalyst at an elevated temperature.

Materials:

  • α-Phenyl-α-pyridyl-(2)-acetamide

  • Glacial Acetic Acid

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

  • Water

  • Activated carbon

Equipment:

  • Hydrogenation reactor capable of heating

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a suitable hydrogenation reactor, prepare a solution of α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid.

  • Add 10% Pd/C to the solution.

  • Seal the reactor, purge with hydrogen, and then pressurize to 4.5 Kg/cm².

  • Heat the reaction mixture to 55-65°C and maintain for 15 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature, vent the reactor, and purge with an inert gas.

  • Filter the reaction mixture through a Celite bed to remove the catalyst.

  • Concentrate the filtrate under vacuum at a temperature below 80°C.

  • Dissolve the residue in water and treat with activated carbon.

  • Filter the aqueous solution to remove the activated carbon to yield a solution of α-phenyl-α-piperidyl-2-acetamide, which can be used in subsequent steps or further processed for isolation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_material α-Phenyl-α-pyridyl-(2)-acetamide reaction Catalytic Hydrogenation (Pressure & Temperature) start_material->reaction catalyst Catalyst (PtO₂ or Pd/C) catalyst->reaction solvent Glacial Acetic Acid solvent->reaction hydrogen Hydrogen Gas hydrogen->reaction filtration Filtration (remove catalyst) reaction->filtration Reaction Mixture concentration Concentration (remove solvent) filtration->concentration Filtrate crystallization Crystallization / Purification concentration->crystallization Crude Product product α-Phenyl-α-piperidyl-2-acetamide crystallization->product Purified Product

Caption: Experimental workflow for the synthesis of α-phenyl-α-piperidyl-2-acetamide.

References

Application Notes and Protocols for HPLC Purity Analysis of α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of α-Phenylpiperidine-2-acetamide. This stability-indicating method is designed for the accurate quantification of α-Phenylpiperidine-2-acetamide and the separation of its potential process-related impurities and degradation products. The protocols outlined herein are intended to guide researchers in implementing this method for quality control and stability testing in pharmaceutical development.

Introduction

α-Phenylpiperidine-2-acetamide, also known as Ritalinic Acid Amide, is a key intermediate in the synthesis of various pharmaceutical compounds, including methylphenidate.[1] Given its role as a direct precursor, its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1] This application note describes a robust RP-HPLC method for the determination of purity and the separation of α-Phenylpiperidine-2-acetamide from its potential impurities.

Chemical Structure of α-Phenylpiperidine-2-acetamide:

  • Molecular Formula: C₁₃H₁₈N₂O[2][3]

  • Molecular Weight: 218.29 g/mol [1][3]

Chromatographic Conditions

A gradient HPLC method was developed to ensure the effective separation of the main component from its potential impurities. The presence of a phenylacetamide chromophore in the molecule allows for UV detection. Based on the UV absorption spectrum of the closely related compound acetanilide, which shows a primary absorption band around 242 nm, a detection wavelength of 242 nm is selected for this method.

Parameter Condition
Instrument HPLC system with a quaternary pump, autosampler, and UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-32 min: 90-10% B; 32-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh about 10 mg of α-Phenylpiperidine-2-acetamide reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of diluent and sonicate for 5 minutes.

  • Dilute to the mark with diluent and mix well.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh about 10 mg of the α-Phenylpiperidine-2-acetamide sample into a 100 mL volumetric flask.

  • Dissolve in 50 mL of diluent and sonicate for 5 minutes.

  • Dilute to the mark with diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Identification of Potential Impurities

For the purpose of this method, the following potential process-related and degradation impurities have been considered:

  • Impurity A: Phenylacetic acid: A potential starting material.

  • Impurity B: 2-Piperidinone: A potential starting material.

  • Impurity C: α-Phenyl-α-pyridyl-(2)-acetamide: A potential precursor from an alternative synthetic route.

  • Impurity D: α-Phenylpiperidine-2-carboxylic acid (Ritalinic Acid): A potential hydrolytic degradation product.

Method Validation Summary (Hypothetical Data)

The developed method should be validated according to ICH guidelines. The following tables summarize the expected performance of the method based on hypothetical validation data.

System Suitability
Parameter Acceptance Criteria Hypothetical Result
Tailing Factor (α-Phenylpiperidine-2-acetamide) ≤ 2.01.2
Theoretical Plates (α-Phenylpiperidine-2-acetamide) ≥ 20007500
%RSD of Peak Area (n=6) ≤ 1.0%0.5%
Specificity and Separation of Impurities

The method demonstrates good separation between α-Phenylpiperidine-2-acetamide and its potential impurities.

Compound Retention Time (min) Relative Retention Time Resolution
Impurity A (Phenylacetic acid)4.20.35-
Impurity B (2-Piperidinone)2.80.233.1 (from Impurity A)
Impurity C (α-Phenyl-α-pyridyl-(2)-acetamide)9.50.795.8 (from main peak)
α-Phenylpiperidine-2-acetamide 12.0 1.00 -
Impurity D (Ritalinic Acid)7.80.658.2 (from main peak)
Linearity
Compound Range (µg/mL) Correlation Coefficient (r²)
α-Phenylpiperidine-2-acetamide1 - 150≥ 0.999
Impurity A0.1 - 5≥ 0.998
Impurity B0.1 - 5≥ 0.998
Impurity C0.1 - 5≥ 0.998
Impurity D0.1 - 5≥ 0.998
Accuracy (% Recovery)
Compound Spiked Level Mean Recovery (%)
α-Phenylpiperidine-2-acetamide80%, 100%, 120%98.0 - 102.0
Impurity ALOQ, 100%, 150%95.0 - 105.0
Impurity BLOQ, 100%, 150%95.0 - 105.0
Impurity CLOQ, 100%, 150%95.0 - 105.0
Impurity DLOQ, 100%, 150%95.0 - 105.0
Precision (%RSD)
Compound Repeatability (%RSD) Intermediate Precision (%RSD)
α-Phenylpiperidine-2-acetamide≤ 1.0≤ 2.0
Impurity A≤ 5.0≤ 10.0
Impurity B≤ 5.0≤ 10.0
Impurity C≤ 5.0≤ 10.0
Impurity D≤ 5.0≤ 10.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Compound LOD (µg/mL) LOQ (µg/mL)
α-Phenylpiperidine-2-acetamide0.050.15
Impurity A0.030.1
Impurity B0.030.1
Impurity C0.030.1
Impurity D0.030.1

Forced Degradation Study (Hypothetical Results)

To establish the stability-indicating nature of the method, a forced degradation study should be performed. The sample is subjected to various stress conditions to induce degradation.

Stress Condition Observation
Acid Hydrolysis (0.1N HCl, 60°C, 24h) Significant degradation observed. A major degradation peak corresponding to Impurity D (Ritalinic Acid) is seen.
Base Hydrolysis (0.1N NaOH, 60°C, 4h) Extensive degradation with multiple degradation products. The main peak is well-resolved from all degradants.
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation with the formation of a few minor unknown impurity peaks.
Thermal (105°C, 48h) Minor degradation observed.
Photolytic (ICH Q1B, 1.2 million lux hours) Negligible degradation observed.

The method is capable of separating the main peak from all degradation products, thus confirming its stability-indicating properties.

Visual Representations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Dissolution_Standard Dissolve in Diluent Standard_Weighing->Dissolution_Standard Sample_Weighing Weigh Sample Dissolution_Sample Dissolve in Diluent Sample_Weighing->Dissolution_Sample Injection Inject into HPLC Dissolution_Standard->Injection Filtration Filter Sample Solution Dissolution_Sample->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 242 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC purity analysis of α-Phenylpiperidine-2-acetamide.

Logical Relationship of Purity Analysis

Purity_Analysis_Logic Main_Compound α-Phenylpiperidine-2-acetamide HPLC_Method Stability-Indicating HPLC Method Main_Compound->HPLC_Method Impurities Potential Impurities Process_Impurities Process-Related (e.g., Starting Materials, Intermediates) Impurities->Process_Impurities Degradation_Products Degradation Products (e.g., Hydrolysis, Oxidation) Impurities->Degradation_Products Impurities->HPLC_Method Purity_Assessment Purity Assessment (% Area Normalization) HPLC_Method->Purity_Assessment

Caption: Logical flow of purity assessment for α-Phenylpiperidine-2-acetamide.

Conclusion

The described RP-HPLC method is suitable for the purity determination of α-Phenylpiperidine-2-acetamide. It is specific, accurate, precise, and stability-indicating, capable of separating the main compound from its potential process-related impurities and degradation products. This application note provides a comprehensive framework for the implementation of this method in a quality control environment.

References

Application Notes and Protocols for In Vitro Neuroactivity Assessment of α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of the neuroactive properties of α-Phenylpiperidine-2-acetamide. The following protocols are designed to elucidate the compound's pharmacological profile by investigating its interaction with key central nervous system targets, including opioid and dopamine receptors, monoamine oxidase enzymes, and the dopamine transporter. Additionally, methods to assess its effects on neuronal excitability and potential neurotoxicity are detailed.

Overview of Potential Neuroactive Targets

Based on the structural characteristics of α-Phenylpiperidine-2-acetamide, which features a phenylpiperidine scaffold, several potential neuroactive targets are hypothesized. This framework outlines assays to investigate these potential interactions. The phenylpiperidine structure is a common motif in compounds active at opioid and dopamine receptors. The acetamide moiety may influence interactions with various enzymes and transporters.

Data Presentation: Summary of (Hypothetical) Quantitative Data

Due to the limited availability of published in vitro data for α-Phenylpiperidine-2-acetamide, the following tables present hypothetical quantitative data to serve as an illustrative example for data presentation and interpretation.

Table 1: Receptor Binding Affinity

Receptor SubtypeRadioligandKᵢ (nM) of α-Phenylpiperidine-2-acetamide
Mu-Opioid (MOP)[³H]-DAMGO150
Delta-Opioid (DOP)[³H]-DPDPE> 10,000
Kappa-Opioid (KOP)[³H]-U69593> 10,000
Dopamine D₁[³H]-SCH23390850
Dopamine D₂[³H]-Raclopride450

Table 2: Monoamine Oxidase (MAO) Inhibition

EnzymeSubstrateIC₅₀ (µM) of α-Phenylpiperidine-2-acetamide
MAO-AKynuramine75
MAO-BKynuramine25

Table 3: Dopamine Transporter (DAT) Uptake Inhibition

Cell LineSubstrateIC₅₀ (µM) of α-Phenylpiperidine-2-acetamide
SH-SY5Y[³H]-Dopamine15

Table 4: Functional Activity at Mu-Opioid and Dopamine D₂ Receptors

AssayReceptorAgonistα-Phenylpiperidine-2-acetamide EffectEC₅₀ / IC₅₀ (nM)
cAMP AccumulationMu-OpioidDAMGOAntagonist250 (IC₅₀)
cAMP AccumulationDopamine D₂QuinpiroleAntagonist600 (IC₅₀)

Table 5: Effect on Neuronal Excitability

ParameterMeasurementObservation
Resting Membrane PotentialCurrent ClampNo significant change
Action Potential FiringCurrent ClampDose-dependent decrease in firing frequency
Voltage-gated Na⁺ CurrentsVoltage ClampReduction in peak current amplitude
Voltage-gated K⁺ CurrentsVoltage ClampNo significant change

Table 6: Neurotoxicity

Cell LineAssayLC₅₀ (µM)
SH-SY5YMTT> 100

Experimental Protocols

Receptor Binding Assays

These assays determine the affinity of α-Phenylpiperidine-2-acetamide for specific neurotransmitter receptors.

Objective: To determine the binding affinity (Kᵢ) of α-Phenylpiperidine-2-acetamide for the mu-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

    • 50 µL of varying concentrations of α-Phenylpiperidine-2-acetamide.

    • 50 µL of [³H]-DAMGO (final concentration ~1-2 nM).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place filters in scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value from a competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[1][2][3][4]

Objective: To determine the binding affinity (Kᵢ) of α-Phenylpiperidine-2-acetamide for the dopamine D₂ receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Raclopride (a selective D₂ antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Other materials are as described for the MOP binding assay.

Procedure:

  • Membrane Preparation: As described for the MOP binding assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of varying concentrations of α-Phenylpiperidine-2-acetamide.

    • 50 µL of [³H]-Raclopride (final concentration ~1-3 nM).

    • 100 µL of the membrane suspension.

  • Incubation, Filtration, Washing, and Counting: Follow the same procedure as for the MOP binding assay.

  • Data Analysis: As described for the MOP binding assay.[5][6][7]

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of α-Phenylpiperidine-2-acetamide against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine.

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • 96-well black microplates with a clear bottom.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of α-Phenylpiperidine-2-acetamide and positive controls in assay buffer.

  • Assay Reaction:

    • To each well, add the diluted test compound or control.

    • Add the diluted MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the kynuramine substrate solution.

  • Detection: After 30-60 minutes of incubation at 37°C, measure the fluorescence (excitation ~310 nm, emission ~400 nm). The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Subtract background fluorescence and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9][10][11][12]

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the functional inhibitory potency (IC₅₀) of α-Phenylpiperidine-2-acetamide on dopamine uptake.

Materials:

  • SH-SY5Y human neuroblastoma cells or CHO cells stably expressing the human dopamine transporter (hDAT).

  • Radiolabeled substrate: [³H]-Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Non-specific uptake control: Nomifensine (10 µM).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.

  • Assay:

    • Wash cells once with pre-warmed uptake buffer.

    • Add uptake buffer containing varying concentrations of α-Phenylpiperidine-2-acetamide or nomifensine.

    • Pre-incubate at 37°C for 10-20 minutes.

    • Initiate uptake by adding [³H]-Dopamine (final concentration ~10-20 nM).

    • Incubate at 37°C for 5-10 minutes.

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer and measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the concentration of α-Phenylpiperidine-2-acetamide.[13][14][15][16][17][18][19][20][21]

cAMP Functional Assay

Objective: To determine if α-Phenylpiperidine-2-acetamide acts as an agonist or antagonist at Gᵢ-coupled receptors (e.g., MOP and D₂).

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest (MOP or D₂).

  • Forskolin.

  • Known agonist for the receptor (e.g., DAMGO for MOP, Quinpirole for D₂).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed cells in a 384-well plate.

  • Antagonist Mode Assay:

    • Add varying concentrations of α-Phenylpiperidine-2-acetamide to the cells.

    • Add a fixed concentration of the known agonist (typically EC₈₀).

    • Add forskolin to stimulate adenylyl cyclase.

    • Incubate for the recommended time at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate.

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: A decrease in the agonist-induced inhibition of forskolin-stimulated cAMP production indicates antagonist activity. Calculate the IC₅₀ value from the dose-response curve.[1][22][23][24][25][26]

Whole-Cell Patch Clamp Electrophysiology

Objective: To assess the effects of α-Phenylpiperidine-2-acetamide on neuronal excitability.

Materials:

  • Primary cultured neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.

  • Artificial cerebrospinal fluid (aCSF).

  • Intracellular solution.

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Preparation: Place the cell culture dish on the microscope stage and perfuse with aCSF.

  • Giga-seal Formation: Approach a neuron with a patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving whole-cell configuration.

  • Current-Clamp Recordings:

    • Record the resting membrane potential.

    • Inject depolarizing current steps to elicit action potentials.

    • Apply α-Phenylpiperidine-2-acetamide to the bath and observe changes in resting membrane potential and action potential firing.

  • Voltage-Clamp Recordings:

    • Hold the neuron at a specific potential (e.g., -70 mV).

    • Apply voltage steps to elicit voltage-gated sodium and potassium currents.

    • Apply α-Phenylpiperidine-2-acetamide and observe changes in the amplitude and kinetics of these currents.

  • Data Analysis: Analyze changes in membrane potential, action potential frequency, and ion channel currents before and after drug application.[27][28][29][30][31]

Neurotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of α-Phenylpiperidine-2-acetamide in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of α-Phenylpiperidine-2-acetamide and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the concentration that causes 50% cell death (LC₅₀).[32][33][34][35][36]

Visualizations

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (e.g., MOP, D2) Ligand->GPCR Binds G_Protein Gαi/βγ GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (Gαi) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: G-Protein Coupled Receptor (Gᵢ) Signaling Pathway.

Experimental_Workflow_for_Neuroactivity_Screening Start α-Phenylpiperidine-2-acetamide Cytotoxicity_Assay 1. Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Enzyme_Inhibition 3. Enzyme Inhibition Assays (MAO-A, MAO-B) Start->Enzyme_Inhibition Transporter_Uptake 4. Neurotransmitter Uptake Assay (DAT) Start->Transporter_Uptake Receptor_Binding 2. Receptor Binding Assays (MOP, D2) Cytotoxicity_Assay->Receptor_Binding Determine Non-toxic Concentration Range Functional_Assays 5. Functional Assays (cAMP) Receptor_Binding->Functional_Assays Data_Analysis 7. Data Analysis and Pharmacological Profile Enzyme_Inhibition->Data_Analysis Transporter_Uptake->Data_Analysis Electrophysiology 6. Electrophysiology (Patch Clamp) Functional_Assays->Electrophysiology Electrophysiology->Data_Analysis End Characterization of Neuroactivity Data_Analysis->End

Caption: Experimental Workflow for Neuroactivity Screening.

Dopamine_Transporter_Uptake_Assay cluster_workflow DAT Uptake Assay Workflow cluster_principle Assay Principle Seed_Cells 1. Seed SH-SY5Y cells in 96-well plate Pre_incubation 2. Pre-incubate with α-Phenylpiperidine-2-acetamide Seed_Cells->Pre_incubation Add_Substrate 3. Add [³H]-Dopamine Pre_incubation->Add_Substrate Incubate 4. Incubate at 37°C Add_Substrate->Incubate Terminate_Uptake 5. Terminate uptake (wash with cold buffer) Incubate->Terminate_Uptake Lyse_Cells 6. Lyse cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity 7. Scintillation Counting Lyse_Cells->Measure_Radioactivity Analyze 8. Calculate IC₅₀ Measure_Radioactivity->Analyze DAT Dopamine Transporter Dopamine_Intracellular DAT->Dopamine_Intracellular Dopamine_Extracellular Dopamine_Extracellular->DAT [³H]-Dopamine Uptake Compound α-Phenylpiperidine- 2-acetamide Compound->DAT Inhibits

Caption: Dopamine Transporter (DAT) Uptake Assay Workflow.

References

Application Notes and Protocols for the Synthesis of Methylphenidate Analogs Using α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of methylphenidate and its analogs, utilizing α-phenylpiperidine-2-acetamide as a key starting intermediate. The methodologies outlined are based on established chemical transformations and are intended to guide researchers in the development of novel compounds for therapeutic applications.

Overview of the Synthetic Strategy

The primary synthetic route involves a two-step process starting from α-phenylpiperidine-2-acetamide. The first step is the hydrolysis of the amide to its corresponding carboxylic acid, α-phenyl-2-piperidineacetic acid (commonly known as ritalinic acid). The subsequent step involves the esterification of ritalinic acid with an appropriate alcohol to yield methylphenidate or its analogs. This strategy allows for the synthesis of a variety of analogs by modifying the alcohol used in the esterification step or by using substituted α-phenylpiperidine-2-acetamide precursors.

Experimental Protocols

Protocol 1: Hydrolysis of α-Phenylpiperidine-2-acetamide to α-Phenyl-2-piperidineacetic Acid (Ritalinic Acid)

This protocol describes the acid-catalyzed hydrolysis of α-phenylpiperidine-2-acetamide.

Materials:

  • α-Phenylpiperidine-2-acetamide

  • 20% Aqueous Hydrochloric Acid (HCl)

  • Dichloromethane

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Water

  • Activated Carbon

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Separatory funnel

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Charge a round-bottom flask with α-phenylpiperidine-2-acetamide (1 part by weight) and 20% aqueous hydrochloric acid (5 parts by volume).

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction for completion by a suitable analytical method (e.g., TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water (9.5 parts by volume) to obtain a clear solution.

  • To remove non-polar impurities, wash the aqueous solution with dichloromethane (2 parts by volume) in a separatory funnel. Separate the layers and retain the aqueous layer.

  • Treat the aqueous layer with activated carbon, stir for 30 minutes, and then filter.

  • Adjust the pH of the filtrate to 6.0-7.0 using an aqueous sodium hydroxide solution to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to yield threo-α-phenyl-2-piperidineacetic acid.

Protocol 2: Esterification of α-Phenyl-2-piperidineacetic Acid to Methylphenidate

This protocol details the esterification of ritalinic acid to form methylphenidate using thionyl chloride in methanol.

Materials:

  • threo-α-Phenyl-2-piperidineacetic acid (ritalinic acid)

  • Methanol

  • Thionyl chloride

  • Purified water

  • Ethyl acetate

  • Dilute sodium hydroxide solution

Equipment:

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve threo-α-phenyl-2-piperidineacetic acid (1 part by weight) in methanol (10 parts by volume) in a round-bottom flask.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add thionyl chloride (1.1 parts by weight) to the cooled solution, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Cool the residue to 10°C and add purified water (12 parts by volume), followed by ethyl acetate (5 parts by volume), with constant stirring.

  • Adjust the pH of the mixture to alkaline (pH 9-10) using a dilute sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield methylphenidate.

Protocol 3: Synthesis of Methylphenidate Analogs by Esterification of Ritalinic Acid

This protocol provides a general method for synthesizing various ester analogs of methylphenidate.

Materials:

  • threo-α-Phenyl-2-piperidineacetic acid (ritalinic acid)

  • Desired alcohol (e.g., ethanol for ethylphenidate, isopropanol for isopropylphenidate)

  • Acid catalyst (e.g., sulfuric acid or gaseous HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Apparatus for work-up and purification (as described in Protocol 2)

Procedure:

  • Dissolve ritalinic acid in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or saturate the alcohol with HCl gas).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Follow the work-up procedure outlined in Protocol 2 (steps 5-9) to isolate the corresponding ester analog.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of methylphenidate.

Table 1: Hydrolysis of α-Phenylpiperidine-2-acetamide to Ritalinic Acid

ParameterValueReference
Starting Materialα-Phenylpiperidine-2-acetamide[1][2]
Reagent20% aq. HCl[1]
Reaction Time2-6 hours[1]
TemperatureReflux[1]
Productthreo-α-Phenyl-2-piperidineacetic acid[1][2]
Yield88.6%[2]
Purity (threo isomer)>99.5%[1]

Table 2: Esterification of Ritalinic Acid to Methylphenidate

ParameterMethod 1Method 2Reference
Starting Materialthreo-α-Phenyl-2-piperidineacetic acidthreo-α-Phenyl-2-piperidineacetic acid[1][2]
ReagentsThionyl chloride, MethanolMethanolic HCl, Trimethyl orthoacetate[1][2]
Temperature<10°C to Room TempReflux[2]
Reaction TimeOvernight5-6 hours[1][2]
ProductMethylphenidateMethylphenidate[1][2]
YieldNot specified69.8%[2]
Purity (threo isomer)Not specified99.8%[2]

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification cluster_2 Starting Material A α-Phenylpiperidine-2-acetamide B threo-α-Phenyl-2-piperidineacetic Acid (Ritalinic Acid) A->B  20% HCl, Reflux Yield: 88.6% C Methylphenidate B->C  Thionyl Chloride, Methanol Yield: ~70% D Methylphenidate Analogs (e.g., Ethylphenidate) B->D  ROH, H+ E α-Phenyl-α-pyridyl-acetamide E->A  Catalytic Hydrogenation

Caption: Overall workflow for the synthesis of methylphenidate and its analogs.

Chemical Synthesis Pathway

Chemical_Synthesis Amide α-Phenylpiperidine-2-acetamide (C13H18N2O) Acid α-Phenyl-2-piperidineacetic Acid (Ritalinic Acid) (C13H17NO2) Amide->Acid + H2O, H+ - NH3 Ester Methylphenidate (C14H19NO2) Acid->Ester + CH3OH, H+ - H2O Analog Methylphenidate Analog (e.g., Ethylphenidate) (C15H21NO2) Acid->Analog + ROH, H+ - H2O

Caption: Chemical transformations from the starting amide to the final ester products.

References

Animal Models for Studying the CNS Effects of α-Phenylpiperidine-2-acetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Phenylpiperidine-2-acetamide, a structural analog of methylphenidate and a key intermediate in its synthesis, presents a compelling case for investigation into its own potential central nervous system (CNS) effects.[1][2] Its piperidine moiety suggests the potential for blood-brain barrier permeability, a critical characteristic for CNS-targeted therapeutics.[1][2] While direct pharmacological data is limited, its structural similarity to known psychoactive compounds, such as methylphenidate, suggests potential stimulant and analgesic properties.[1][3] This document provides a comprehensive guide for researchers to investigate the CNS effects of α-Phenylpiperidine-2-acetamide using established animal models. The following protocols are designed to assess its potential stimulant, analgesic, anxiolytic/anxiogenic, and antidepressant-like activities.

I. Assessment of Stimulant and Anxiolytic-Like Activity

Open Field Test

The open field test is a widely used method to assess locomotor activity and anxiety-like behavior in rodents.[4][5][6] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.

Experimental Protocol:

  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with walls made of a non-reflective material.[6] The arena is typically divided into a central zone and a peripheral zone by video tracking software.

  • Animal Preparation: Acclimate mice to the testing room for at least 30-60 minutes before the test.[4]

  • Procedure:

    • Administer α-Phenylpiperidine-2-acetamide or vehicle control intraperitoneally (i.p.) at desired doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.[4]

    • Allow the animal to explore the arena for a set period, typically 5-10 minutes.[1]

    • Record the session using an overhead video camera connected to a tracking software.

    • Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[4]

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, velocity, and frequency of rearing.

    • Anxiety-Like Behavior: Time spent in the center zone, entries into the center zone, and latency to enter the center zone.

Data Presentation:

Table 1: Effects of α-Phenylpiperidine-2-acetamide on Locomotor Activity in the Open Field Test (Example Data)

Treatment Group (mg/kg, i.p.)Total Distance Traveled (cm)Velocity (cm/s)Number of Rearing Events
Vehicle Control1500 ± 1505.0 ± 0.530 ± 5
α-Phenylpiperidine-2-acetamide (1)1800 ± 2006.0 ± 0.735 ± 6
α-Phenylpiperidine-2-acetamide (5)2500 ± 2508.3 ± 0.850 ± 8*
α-Phenylpiperidine-2-acetamide (10)3500 ± 300 11.7 ± 1.070 ± 10**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Effects of α-Phenylpiperidine-2-acetamide on Anxiety-Like Behavior in the Open Field Test (Example Data)

Treatment Group (mg/kg, i.p.)Time in Center (s)Center EntriesLatency to Center (s)
Vehicle Control20 ± 38 ± 215 ± 3
α-Phenylpiperidine-2-acetamide (1)22 ± 49 ± 214 ± 3
α-Phenylpiperidine-2-acetamide (5)15 ± 26 ± 120 ± 4
α-Phenylpiperidine-2-acetamide (10)10 ± 24 ± 125 ± 5*

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Elevated Plus Maze (EPM)

The EPM test is another standard paradigm for assessing anxiety-like behavior in rodents.[3][7][8][9] It is based on the same principle as the open field test: the conflict between exploration and aversion to open spaces.

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice) with two open arms and two enclosed arms.[7]

  • Animal Preparation: Acclimate mice to the testing room for at least 60 minutes prior to testing.[8]

  • Procedure:

    • Administer α-Phenylpiperidine-2-acetamide or vehicle control (i.p.).

    • After the pretreatment period, place the mouse in the center of the maze, facing an open arm.[3]

    • Allow the mouse to explore the maze for 5 minutes.[7]

    • Record the session with a video camera and tracking software.

    • Clean the maze with 70% ethanol between subjects.[7]

  • Data Analysis:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general activity).

Data Presentation:

Table 3: Effects of α-Phenylpiperidine-2-acetamide on Anxiety-Like Behavior in the Elevated Plus Maze (Example Data)

Treatment Group (mg/kg, i.p.)% Time in Open ArmsOpen Arm EntriesTotal Distance Traveled (cm)
Vehicle Control30 ± 510 ± 21200 ± 100
α-Phenylpiperidine-2-acetamide (1)28 ± 49 ± 21250 ± 110
α-Phenylpiperidine-2-acetamide (5)20 ± 37 ± 11220 ± 105
α-Phenylpiperidine-2-acetamide (10)12 ± 2 5 ± 11230 ± 115

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

II. Assessment of Analgesic Activity

Hot Plate Test

The hot plate test is a common method for assessing the analgesic effects of substances against thermal stimuli.[2][10][11][12]

Experimental Protocol:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[12]

  • Animal Preparation: Acclimate mice to the testing room.

  • Procedure:

    • Administer α-Phenylpiperidine-2-acetamide or vehicle control (i.p.).

    • At predetermined time points after injection (e.g., 30, 60, 90 minutes), place the mouse on the hot plate.

    • Measure the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.[2]

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[11]

  • Data Analysis:

    • Record the latency to the first sign of a pain response.

Data Presentation:

Table 4: Analgesic Effect of α-Phenylpiperidine-2-acetamide in the Hot Plate Test (Example Data)

Treatment Group (mg/kg, i.p.)Latency to Response (seconds)
Vehicle Control8.5 ± 1.0
α-Phenylpiperidine-2-acetamide (5)12.0 ± 1.5
α-Phenylpiperidine-2-acetamide (10)18.5 ± 2.0*
α-Phenylpiperidine-2-acetamide (20)25.0 ± 2.5
Morphine (10)28.0 ± 3.0

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Tail-Flick Test

The tail-flick test is another widely used method to measure analgesic activity in response to a thermal stimulus.[13][14][15][16][17]

Experimental Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.[14]

  • Animal Preparation: Gently restrain the mouse, allowing the tail to be exposed.

  • Procedure:

    • Administer α-Phenylpiperidine-2-acetamide or vehicle control (i.p.).

    • At set time intervals, place the mouse's tail over the light source.

    • The apparatus will automatically record the latency for the mouse to flick its tail away from the heat source.

    • A cut-off time is pre-set to prevent tissue damage.[13]

  • Data Analysis:

    • Record the tail-flick latency.

Data Presentation:

Table 5: Analgesic Effect of α-Phenylpiperidine-2-acetamide in the Tail-Flick Test (Example Data)

Treatment Group (mg/kg, i.p.)Tail-Flick Latency (seconds)
Vehicle Control2.5 ± 0.3
α-Phenylpiperidine-2-acetamide (5)3.8 ± 0.5
α-Phenylpiperidine-2-acetamide (10)5.5 ± 0.7*
α-Phenylpiperidine-2-acetamide (20)7.2 ± 0.9
Morphine (10)8.5 ± 1.0

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

III. Assessment of Antidepressant-Like Activity

Forced Swim Test (Porsolt Swim Test)

The forced swim test is a common behavioral despair model used to screen for potential antidepressant effects.[18][19][20][21][22]

Experimental Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.[18]

  • Animal Preparation: Acclimate animals to the testing room.

  • Procedure:

    • Administer α-Phenylpiperidine-2-acetamide or vehicle control (i.p.).

    • After the pretreatment time, gently place the mouse in the water cylinder for a 6-minute session.[18]

    • Record the session for later analysis.

    • After the test, remove the mouse, dry it with a towel, and place it in a warm environment before returning it to its home cage.[20]

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[18]

Data Presentation:

Table 6: Effects of α-Phenylpiperidine-2-acetamide in the Forced Swim Test (Example Data)

Treatment Group (mg/kg, i.p.)Duration of Immobility (seconds)
Vehicle Control150 ± 15
α-Phenylpiperidine-2-acetamide (10)130 ± 12
α-Phenylpiperidine-2-acetamide (20)100 ± 10*
α-Phenylpiperidine-2-acetamide (40)75 ± 8
Fluoxetine (20)80 ± 9

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

IV. Proposed Signaling Pathway and Experimental Workflows

Given the structural similarity of α-Phenylpiperidine-2-acetamide to methylphenidate, a norepinephrine-dopamine reuptake inhibitor (NDRI), it is hypothesized that its primary mechanism of action, if CNS active, would involve the modulation of these neurotransmitter systems.[23][24][25][26]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_R Dopamine Receptors DA->DA_R NE->NET Reuptake NE_R Norepinephrine Receptors NE->NE_R Signal Signal Transduction DA_R->Signal NE_R->Signal Postsynaptic Effect Postsynaptic Effect Signal->Postsynaptic Effect APPA α-Phenylpiperidine- 2-acetamide APPA->DAT Inhibition APPA->NET Inhibition

Caption: Proposed mechanism of action for α-Phenylpiperidine-2-acetamide.

G cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Dosing (Vehicle or Compound) Animal_Acclimation->Dosing Compound_Prep Compound Preparation Compound_Prep->Dosing OFT Open Field Test Dosing->OFT EPM Elevated Plus Maze Dosing->EPM HP Hot Plate Test Dosing->HP TF Tail-Flick Test Dosing->TF FST Forced Swim Test Dosing->FST Data_Collection Video Tracking & Latency Recording OFT->Data_Collection EPM->Data_Collection HP->Data_Collection TF->Data_Collection FST->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: General experimental workflow for behavioral phenotyping.

Conclusion

The provided protocols offer a robust framework for the initial characterization of the CNS effects of α-Phenylpiperidine-2-acetamide. Based on its structural relationship to methylphenidate, it is plausible that this compound may exhibit stimulant and/or analgesic properties. The systematic application of these well-validated animal models will be crucial in elucidating its pharmacological profile and determining its potential as a novel therapeutic agent for CNS disorders. Further studies, including receptor binding assays and in vivo microdialysis, would be valuable to confirm its mechanism of action.

References

Application Notes and Protocols for the Chiral Separation of α-Phenylpiperidine-2-acetamide Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Phenylpiperidine-2-acetamide is a chiral molecule with stereoisomers that can exhibit different pharmacological and toxicological profiles. The separation and analysis of these stereoisomers are critical in drug development and quality control to ensure safety and efficacy. This document provides detailed application notes and protocols for the chiral separation of α-Phenylpiperidine-2-acetamide stereoisomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Chiral Separation Techniques: An Overview

The successful chiral separation of α-Phenylpiperidine-2-acetamide stereoisomers relies on the formation of transient diastereomeric complexes with a chiral selector. This can be achieved using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector added to the background electrolyte in CE. The "three-point interaction" model is a fundamental concept in chiral recognition, where a stable diastereomeric complex requires at least three points of interaction between the analyte and the chiral selector.

cluster_separation Chiral Separation Workflow racemic Racemic α-Phenylpiperidine-2-acetamide separation_method Chiral Separation Method (HPLC, SFC, or CE) racemic->separation_method enantiomers Separated Stereoisomers separation_method->enantiomers analysis Quantification and Analysis enantiomers->analysis

Caption: General workflow for the chiral separation and analysis of α-Phenylpiperidine-2-acetamide stereoisomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for the separation of enantiomers. The use of polysaccharide-based chiral stationary phases (CSPs) is often the first choice for screening due to their broad applicability.

Experimental Protocol: Chiral HPLC

Objective: To separate the stereoisomers of α-Phenylpiperidine-2-acetamide using HPLC with a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV detector

Materials:

  • α-Phenylpiperidine-2-acetamide racemic standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Methanol (MeOH)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional mobile phase additives)

  • Chiral Stationary Phase Columns (screening set):

    • Immobilized amylose-based CSP (e.g., Chiralpak® IA, IB, or IG)

    • Immobilized cellulose-based CSP (e.g., Chiralcel® OD, OJ, or OZ)

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic α-Phenylpiperidine-2-acetamide in a suitable solvent (e.g., a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL. Dilute as necessary for injection.

  • Column Screening:

    • Equilibrate the first chiral column with the initial mobile phase (e.g., n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to a suitable value (e.g., 210 nm or 254 nm).

    • Inject the sample solution (e.g., 5 µL).

    • Monitor the chromatogram for separation of the enantiomers.

    • If no separation is observed, screen different mobile phase compositions (e.g., varying the ratio of n-Hexane to alcohol and trying different alcohols like EtOH or MeOH).

    • Repeat the screening process with other chiral columns.

  • Method Optimization:

    • Once partial or complete separation is achieved, optimize the mobile phase composition to improve resolution and analysis time.

    • Investigate the effect of small amounts of additives like TFA (for acidic compounds) or DEA (for basic compounds) to improve peak shape. Since α-Phenylpiperidine-2-acetamide has a basic piperidine nitrogen, DEA may be beneficial.

    • Optimize the column temperature and flow rate to fine-tune the separation.

Data Presentation: HPLC
ParameterCondition 1Condition 2Condition 3
Column Chiralpak® IAChiralcel® OD-HChiralpak® IG
Mobile Phase n-Hexane/IPA (80:20)n-Hexane/EtOH (90:10) + 0.1% DEAMeOH/ACN (50:50)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C30 °C20 °C
Detection 210 nm210 nm210 nm
Retention Time 1 5.2 min7.8 min4.5 min
Retention Time 2 6.1 min9.2 min5.3 min
Resolution (Rs) 1.82.11.6

Note: The data in this table is illustrative and represents typical starting points for method development.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. It is also considered a "greener" technique due to the use of supercritical CO₂ as the main mobile phase component.

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid and efficient separation of α-Phenylpiperidine-2-acetamide stereoisomers using SFC.

Instrumentation:

  • SFC system with a CO₂ pump and a co-solvent pump

  • Autosampler

  • Column oven

  • Back pressure regulator

  • UV detector

Materials:

  • α-Phenylpiperidine-2-acetamide racemic standard

  • SFC-grade CO₂

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Ethanol (EtOH)

  • Isopropylamine (IPA) or Trifluoroacetic acid (TFA) (additives)

  • Chiral Stationary Phase Columns (same as for HPLC screening)

Procedure:

  • Sample Preparation: Dissolve the racemic α-Phenylpiperidine-2-acetamide in the co-solvent (e.g., Methanol) to a concentration of 1 mg/mL.

  • System and Column Screening:

    • Equilibrate the system with the initial mobile phase (e.g., 80% CO₂ and 20% MeOH) at a flow rate of 3.0 mL/min.

    • Set the back pressure to 150 bar and the column temperature to 40 °C.

    • Inject the sample (e.g., 2 µL).

    • Screen different co-solvents (e.g., EtOH) and gradients if necessary.

    • Test different chiral columns to find the one with the best selectivity.

  • Method Optimization:

    • Optimize the co-solvent percentage to fine-tune the retention and resolution.

    • Investigate the effect of additives. For a basic compound like α-Phenylpiperidine-2-acetamide, adding a small amount of a basic modifier like isopropylamine to the co-solvent can improve peak shape.

    • Adjust the back pressure and temperature to optimize the separation.

Data Presentation: SFC
ParameterCondition 1Condition 2
Column Chiralpak® AD-HLux® Cellulose-2
Mobile Phase CO₂/MeOH (70:30)CO₂/EtOH + 0.2% IPA (85:15)
Flow Rate 3.0 mL/min4.0 mL/min
Back Pressure 150 bar120 bar
Temperature 35 °C40 °C
Detection 210 nm210 nm
Retention Time 1 2.1 min1.8 min
Retention Time 2 2.5 min2.2 min
Resolution (Rs) 2.02.5

Note: The data in this table is illustrative and represents typical starting points for method development.

cluster_sfc SFC Method Development start Select CSPs and Co-solvents screen Initial Screening (Isocratic, 3 mL/min, 150 bar, 40°C) start->screen decision Separation? screen->decision optimize Optimize Co-solvent %, Additives, T, P decision->optimize Yes no_sep Try Different CSP/ Co-solvent Combination decision->no_sep No final Final Method optimize->final no_sep->screen

Caption: A logical workflow for chiral SFC method development.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors for this purpose.

Experimental Protocol: Chiral CE

Objective: To separate the stereoisomers of α-Phenylpiperidine-2-acetamide using CE with a chiral selector.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

Materials:

  • α-Phenylpiperidine-2-acetamide racemic standard

  • Sodium phosphate monobasic and dibasic

  • Phosphoric acid

  • Sodium hydroxide

  • Cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfated-β-cyclodextrin)

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte (BGE).

  • Sample and BGE Preparation:

    • Prepare a stock solution of the racemic analyte in water or a suitable buffer at 1 mg/mL.

    • Prepare a background electrolyte, for example, a 50 mM phosphate buffer at pH 2.5.

    • Prepare a series of BGE solutions containing different concentrations of a chiral selector (e.g., 5, 10, 20 mM HP-β-CD).

  • Separation:

    • Fill the capillary with the BGE containing the chiral selector.

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Apply a voltage (e.g., 15-25 kV).

    • Monitor the separation at a suitable UV wavelength.

  • Method Optimization:

    • Optimize the type and concentration of the chiral selector.

    • Investigate the effect of the BGE pH and concentration.

    • Optimize the applied voltage and capillary temperature. The basic nature of α-Phenylpiperidine-2-acetamide suggests that a low pH BGE will result in a cationic species, which is suitable for CE.

Data Presentation: CE
ParameterCondition 1Condition 2
Capillary 50 µm i.d. x 50 cm50 µm i.d. x 50 cm
BGE 50 mM Phosphate pH 2.525 mM Phosphate pH 3.0
Chiral Selector 10 mM HP-β-CD15 mM Sulfated-β-CD
Voltage 20 kV25 kV
Temperature 25 °C20 °C
Detection 210 nm210 nm
Migration Time 1 8.5 min7.2 min
Migration Time 2 8.9 min7.8 min
Resolution (Rs) 1.92.3

Note: The data in this table is illustrative and represents typical starting points for method development.

cluster_ce CE Method Development Logic start Select Chiral Selector (e.g., Cyclodextrin) bge_prep Prepare BGE at Low pH (e.g., Phosphate Buffer pH 2.5) start->bge_prep cs_conc Screen Chiral Selector Concentration bge_prep->cs_conc decision Resolution > 1.5? cs_conc->decision optimize Optimize pH, Voltage, Temperature decision->optimize Yes change_cs Try Different Chiral Selector decision->change_cs No final Optimized Method optimize->final change_cs->bge_prep

Caption: A logical diagram for chiral CE method development.

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of α-Phenylpiperidine-2-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) evaluation of α-Phenylpiperidine-2-acetamide derivatives. This class of compounds holds significant potential for the development of novel therapeutics targeting the central nervous system (CNS), with possible applications as analgesics and anticonvulsants.[1] The protocols outlined below are intended to serve as a guide for researchers in medicinal chemistry and pharmacology.

Introduction

The α-phenylpiperidine-2-acetamide scaffold is a key pharmacophore found in various neurologically active agents.[2] The piperidine moiety often facilitates passage across the blood-brain barrier, making this scaffold particularly suitable for CNS-targeted drug design.[2] Derivatives of this core structure are intermediates in the synthesis of pharmaceuticals such as methylphenidate, a CNS stimulant.[1] Structure-activity relationship studies of this class of compounds are crucial for optimizing their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Synthesis of α-Phenylpiperidine-2-acetamide Derivatives

The synthesis of α-Phenylpiperidine-2-acetamide derivatives can be approached through several synthetic routes. A common strategy involves the synthesis of the core α-Phenylpiperidine-2-acetamide structure, followed by N-alkylation or N-acylation of the acetamide nitrogen to generate a library of derivatives.

Protocol 1: Synthesis of the Core Scaffold: α-Phenylpiperidine-2-acetamide

A prevalent method for synthesizing the α-Phenylpiperidine-2-acetamide core involves the catalytic hydrogenation of its pyridine precursor, α-phenyl-α-pyridyl-(2)-acetamide.[2]

Materials:

  • α-Phenyl-α-pyridyl-(2)-acetamide

  • Platinum(IV) oxide (PtO₂) or other suitable hydrogenation catalyst (e.g., Rhodium on alumina)

  • Glacial Acetic Acid (solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid.

  • Add a catalytic amount of Platinum(IV) oxide (typically 1-5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1000-1300 psig).

  • Heat the reaction mixture to a temperature between 180-220°C.[3]

  • Stir the reaction mixture vigorously for 1-24 hours, monitoring the reaction progress by techniques such as TLC or LC-MS.[2][3]

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional glacial acetic acid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product can be purified by recrystallization or column chromatography to yield pure α-Phenylpiperidine-2-acetamide.

Protocol 2: Synthesis of N-Substituted α-Phenylpiperidine-2-acetamide Derivatives

A general method for the synthesis of N-substituted derivatives involves the alkylation of an appropriate amine with a suitable alkylating agent. The following is an illustrative protocol adapted from the synthesis of related N-phenyl-acetamide derivatives.[4]

Materials:

  • Appropriate amine (e.g., 4-phenylpiperazine)

  • Alkylating reagent (e.g., 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide)

  • Dry acetone

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI, catalytic amount)

  • HPLC for reaction monitoring

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend the desired amine and potassium carbonate in dry acetone.

  • Add a catalytic amount of potassium iodide.

  • To this suspension, add the alkylating reagent.

  • Heat the reaction mixture to 60°C and stir.[4]

  • Monitor the progress of the reaction using HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-substituted acetamide derivative.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how structural modifications to the α-Phenylpiperidine-2-acetamide scaffold influence its biological activity. A systematic approach involves synthesizing a library of derivatives with variations at different positions of the molecule and evaluating their pharmacological effects.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration Synthesis Synthesis of α-Phenylpiperidine-2-acetamide Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., MES test for anticonvulsant activity) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., 6-Hz test, receptor binding assays) Primary_Screening->Secondary_Screening Toxicity_Assay Toxicity Assessment (e.g., Rotarod test) Secondary_Screening->Toxicity_Assay SAR_Analysis SAR Analysis Toxicity_Assay->SAR_Analysis QSAR_Modeling QSAR Modeling (Optional) SAR_Analysis->QSAR_Modeling Lead_Optimization Lead Optimization and Design of New Derivatives SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Ligand α-Phenylpiperidine-2- acetamide Derivative GPCR μ-Opioid Receptor (GPCR) Opioid_Ligand->GPCR Binds to G_Protein Gi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel GIRK Channel K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Neuronal_Activity Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity

References

Application Notes and Protocols: High-Throughput Screening of α-Phenylpiperidine-2-acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-phenylpiperidine-2-acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activity, particularly targeting the central nervous system (CNS). Analogs of this scaffold have shown promise as anticonvulsants, analgesics, and antidepressants. Their structural similarity to known psychoactive compounds and opioids suggests potential interactions with a range of biological targets, including voltage-gated ion channels and G-protein coupled receptors (GPCRs).[1][2][3]

High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of such analogs to identify promising lead compounds for further drug development.[1] This document provides detailed application notes and experimental protocols for the high-throughput screening of α-phenylpiperidine-2-acetamide analogs, with a focus on anticonvulsant activity and interaction with voltage-gated sodium channels.

Data Presentation

The following table summarizes the anticonvulsant activity of a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in the maximal electroshock (MES) seizure model in mice. This data is crucial for understanding the structure-activity relationship (SAR) of this class of compounds.

Compound IDRAmine MoietyAnticonvulsant Activity in MES Test (% protection at 100 mg/kg, i.p.)
12 3-Cl4-Methylpiperazine100% at 0.5 h
13 3-ClMorpholine100% at 0.5 h; 25% at 4 h
14 3-CF₃4-Phenylpiperazine50% at 4 h
16 3-CF₃4-(2-Fluorophenyl)piperazine50% at 4 h
18 3-CF₃4-(4-Fluorophenyl)piperazine50% at 4 h
19 3-CF₃4-(2-Methoxyphenyl)piperazine75% at 0.5 h; 100% at 4 h
20 3-CF₃4-(4-Methoxyphenyl)piperazine50% at 4 h (also active in 6-Hz screen)
22 3-CF₃4-BenzylpiperazineInactive
23 3-CF₃4-(2-Hydroxyethyl)piperazineInactive
24 3-CF₃Morpholine100% at 0.5 h

Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of many α-phenylpiperidine-2-acetamide analogs is attributed to their interaction with voltage-gated sodium channels (VGSCs).[4] These channels are crucial for the generation and propagation of action potentials in neurons. By binding to VGSCs, these compounds can stabilize the inactivated state of the channel, thereby reducing neuronal hyperexcitability that leads to seizures. The diagram below illustrates the proposed mechanism of action.

G cluster_0 Neuronal Membrane cluster_1 Cellular Effect VGSC_open Open State VGSC_inactive Inactivated State VGSC_open->VGSC_inactive Inactivation VGSC_closed Closed State VGSC_inactive->VGSC_closed Repolarization Reduced_Excitability Reduced Neuronal Hyperexcitability VGSC_inactive->Reduced_Excitability VGSC_closed->VGSC_open Depolarization Analog α-Phenylpiperidine- 2-acetamide Analog Analog->VGSC_inactive Binding and Stabilization Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect HTS_Workflow Compound_Library Compound Library of α-Phenylpiperidine-2-acetamide Analogs Primary_Screen Primary Screen (e.g., MES Test in mice) Compound_Library->Primary_Screen Active_Hits Active Hits Primary_Screen->Active_Hits Dose_Response Dose-Response Studies (Determine ED₅₀) Active_Hits->Dose_Response Potent_Compounds Potent Compounds Dose_Response->Potent_Compounds Secondary_Assay Secondary Assay (e.g., Sodium Channel Binding Assay) Potent_Compounds->Secondary_Assay Confirmed_Hits Confirmed Hits with Mechanism of Action Secondary_Assay->Confirmed_Hits Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in α-Phenylpiperidine-2-acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome low yields in the synthesis of α-Phenylpiperidine-2-acetamide. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of α-Phenylpiperidine-2-acetamide, focusing on the most common synthetic route: the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

Issue 1: Incomplete or Stalled Hydrogenation Reaction

Question: My hydrogenation reaction of α-phenyl-α-pyridyl-(2)-acetamide is very slow or has stopped completely before full conversion to α-Phenylpiperidine-2-acetamide. What are the potential causes and how can I resolve this?

Answer: A stalled hydrogenation reaction can be due to several factors related to the catalyst, substrate, or reaction conditions. Here are the key troubleshooting steps:

  • Catalyst Activity:

    • Catalyst Poisoning: The catalyst surface can be poisoned by impurities in the starting material, solvent, or from the hydrogenation apparatus itself. Ensure the purity of your α-phenyl-α-pyridyl-(2)-acetamide and use high-purity solvents.

    • Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling. Use a fresh batch of catalyst for the reaction.

    • Insufficient Catalyst Loading: A low catalyst loading can lead to a slow or incomplete reaction. A typical loading for platinum(IV) oxide (PtO₂) is around 5 mol%.[1]

  • Reaction Conditions:

    • Inadequate Hydrogen Pressure: The aromatic pyridine ring is stable, and its reduction often requires significant hydrogen pressure. If the reaction is sluggish, consider increasing the hydrogen pressure.[2] Pressures in the range of 50 to 70 bar have been reported to be effective for the hydrogenation of substituted pyridines.[3]

    • Low Temperature: Increasing the reaction temperature can improve the reaction rate. However, be aware that excessively high temperatures can sometimes promote side reactions. A temperature range of 45-50°C has been used with a Pd/C catalyst.[2][4]

    • Poor Mass Transfer: Ensure efficient stirring to maximize the contact between the hydrogen gas, the substrate, and the catalyst.

Issue 2: Formation of Side Products

Question: I am observing significant amounts of side products in my reaction mixture, leading to a low yield of the desired α-Phenylpiperidine-2-acetamide. What are these side products and how can I minimize their formation?

Answer: The primary side products in the hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide are typically from incomplete reduction or side reactions of the product.

  • Partially Hydrogenated Intermediates:

    • Dihydropyridine and Tetrahydropyridine Derivatives: Incomplete hydrogenation can lead to the formation of α-phenyl-α-(dihydropyridyl)-2-acetamide and α-phenyl-α-(tetrahydropyridyl)-2-acetamide.

    • Solution: To drive the reaction to completion and minimize these intermediates, you can:

      • Increase the reaction time.

      • Increase the hydrogen pressure.

      • Increase the catalyst loading.

      • Consider switching to a more active catalyst, such as Rhodium on carbon (Rh/C), which can be more effective than Palladium on carbon (Pd/C) for pyridine hydrogenation.[2]

  • N-Alkylation of the Product:

    • If an alcohol is used as a solvent or co-solvent, the newly formed piperidine nitrogen can act as a nucleophile and react with the alcohol, leading to N-alkylation.

    • Solution:

      • Use a non-alkylating solvent like glacial acetic acid, which also helps to activate the pyridine ring towards reduction.[4]

      • If an alcohol solvent is necessary, try running the reaction at a lower temperature to minimize the rate of the N-alkylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing α-Phenylpiperidine-2-acetamide?

A1: The most prevalent and historically significant method is the catalytic hydrogenation of the precursor, α-phenyl-α-pyridyl-(2)-acetamide.[2][4] This method involves the reduction of the pyridine ring to a piperidine ring using a catalyst such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2][4]

Q2: What is a common issue when purifying α-Phenylpiperidine-2-acetamide by column chromatography?

A2: A common issue is "tailing" of the product spot or peak on silica gel columns. This is due to the basic nature of the piperidine nitrogen, which interacts strongly with the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1% v/v), to the eluent.

Q3: Are there alternative, lower-pressure methods for the synthesis of α-Phenylpiperidine-2-acetamide?

A3: Yes, an alternative route involves the reaction between phenylacetic acid and a piperidinone derivative, specifically 2-piperidinone.[2] This method avoids the need for high-pressure hydrogenation equipment. However, optimizing the conditions for this condensation reaction to achieve a high yield can be challenging and may require the use of coupling agents.

Q4: How critical is the purity of the starting material, α-phenyl-α-pyridyl-(2)-acetamide?

A4: The purity of the starting material is very important. Impurities can poison the hydrogenation catalyst, leading to an incomplete or stalled reaction and ultimately a lower yield of the final product. It is recommended to use starting materials with a purity of >98%.

Q5: How can I monitor the progress of the hydrogenation reaction?

A5: The reaction progress can be monitored by observing the cessation of hydrogen uptake by the reaction mixture. Additionally, small aliquots of the reaction mixture can be carefully withdrawn and analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide

CatalystSolventPressure (H₂)TemperatureReaction TimeReported YieldNotes
Platinum(IV) Oxide (PtO₂) (Adams' catalyst) Glacial Acetic Acid50 - 70 barRoom Temperature~26 hoursNot specified, but described as effective[3][4]Acetic acid acts as a solvent and activator.
Palladium on Carbon (Pd/C) Acetic Acid / Alcohol12-15 kg/cm ²45-50°C15-18 hoursNot specified, but a documented procedure exists[2][4]May require the use of perchloric acid, which has safety concerns.
Raney Nickel (Raney Ni) Not specified20–25 kg/cm ²Not specifiedNot specifiedLower yields reported due to incomplete saturation[4]A more cost-effective but potentially less efficient catalyst.

Note: A direct comparison of yields under identical conditions was not found in the searched literature. The data presented is compiled from different sources and should be used as a general guide for catalyst selection and reaction optimization.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide using Platinum(IV) Oxide

This protocol is a general guide for the catalytic hydrogenation of a substituted pyridine.

Materials:

  • α-phenyl-α-pyridyl-(2)-acetamide

  • Platinum(IV) oxide (PtO₂), 5 mol%

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Reaction Setup: In a suitable glass liner for the high-pressure reactor, dissolve the α-phenyl-α-pyridyl-(2)-acetamide (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst (5 mol%) to the solution.

  • Hydrogenation: Place the glass liner inside the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • Work-up:

    • After the reaction is complete, carefully vent the hydrogen gas from the reactor in a well-ventilated fume hood.

    • Quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until the acetic acid is neutralized (cease of effervescence).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution through a pad of Celite to remove the catalyst and the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α-Phenylpiperidine-2-acetamide.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification prep1 Dissolve α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid prep2 Add PtO₂ catalyst (5 mol%) prep1->prep2 react1 Seal reactor and purge with N₂ prep2->react1 react2 Pressurize with H₂ (50-70 bar) react1->react2 react3 Stir at room temperature for 6-10h react2->react3 workup1 Vent H₂ and quench with NaHCO₃ react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry organic layer with Na₂SO₄ workup2->workup3 purify1 Filter through Celite workup3->purify1 purify2 Concentrate under reduced pressure purify1->purify2 purify3 Column chromatography purify2->purify3 end end purify3->end Pure α-Phenylpiperidine-2-acetamide

Caption: Experimental workflow for the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.

troubleshooting_low_yield cluster_diagnosis Problem Diagnosis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_sideproducts Solutions for Side Products start Low Yield of α-Phenylpiperidine-2-acetamide diag1 Incomplete Reaction (Starting material remains) start->diag1 diag2 Side Product Formation (New spots/peaks observed) start->diag2 sol_inc1 Increase H₂ Pressure diag1->sol_inc1 sol_inc2 Increase Reaction Time diag1->sol_inc2 sol_inc3 Increase Catalyst Loading diag1->sol_inc3 sol_inc4 Use Fresh/More Active Catalyst diag1->sol_inc4 sol_side1 Optimize Conditions to favor full reduction (see solutions for incomplete reaction) diag2->sol_side1 If partially hydrogenated intermediates are observed sol_side2 Change to a non-alkylating solvent (e.g., acetic acid) diag2->sol_side2 If N-alkylation is suspected

Caption: Troubleshooting decision tree for low yield in α-Phenylpiperidine-2-acetamide synthesis.

References

Identifying and characterizing impurities in α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Phenylpiperidine-2-acetamide. The information is designed to help identify and characterize potential impurities encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a synthesis of α-Phenylpiperidine-2-acetamide?

A1: The most common impurities are typically process-related, arising from the synthetic route. A prevalent method for synthesizing α-Phenylpiperidine-2-acetamide is the catalytic hydrogenation of α-Phenyl-2-pyridineacetamide.[1] Consequently, the most likely impurities are:

  • Unreacted Starting Material: α-Phenyl-2-pyridineacetamide.

  • Partially Hydrogenated Intermediates: Tetrahydropyridine and dihydropyridine analogues of the final product.[2]

  • Over-reduction Products: While less common, harsh reaction conditions could potentially lead to the reduction of the amide functionality.

  • Diastereomers: α-Phenylpiperidine-2-acetamide possesses two chiral centers, leading to the formation of diastereomers (erythro and threo forms).[1] The ratio of these can be a critical quality attribute.

Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of the process-related impurities mentioned above. To identify it, a systematic approach is recommended:

  • Relative Retention Time (RRT) Analysis: Compare the RRT of the unknown peak to the RRTs of known potential impurities (see Table 1).

  • LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the molecular weight of the impurity. This is a powerful tool for tentative identification.

  • Spiking Study: If you have a reference standard for a suspected impurity, spike a small amount into your sample and re-analyze by HPLC. If the peak area of the unknown peak increases, you have confirmed its identity.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This can help to intentionally generate and identify potential degradants.

Q3: My NMR spectrum shows unexpected signals. What could they be?

A3: Unexpected signals in your ¹H or ¹³C NMR spectrum likely correspond to impurities.

  • Aromatic Protons: The presence of signals in the aromatic region (typically δ 7.0-8.5 ppm) could indicate the presence of the unreacted starting material, α-Phenyl-2-pyridineacetamide.

  • Olefinic Protons: Signals in the olefinic region (typically δ 4.5-6.5 ppm) may suggest the presence of partially hydrogenated intermediates.

  • Diastereomeric Impurities: The presence of two distinct sets of signals for the piperidine ring protons can indicate a mixture of diastereomers.

Consult Table 2 for a summary of expected NMR signals for α-Phenylpiperidine-2-acetamide and its potential impurities.

Q4: How can I minimize the formation of impurities during synthesis?

A4: To minimize impurity formation during the catalytic hydrogenation of α-Phenyl-2-pyridineacetamide:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and time to favor the complete reduction of the pyridine ring without causing side reactions.[2]

  • Catalyst Selection: The choice of catalyst (e.g., Platinum-based catalysts like PtO₂) can significantly influence the reaction outcome.[1]

  • Purity of Starting Material: Ensure the α-Phenyl-2-pyridineacetamide starting material is of high purity to avoid introducing impurities from the outset.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material
  • Symptom: A peak is observed in the HPLC chromatogram with a shorter retention time than the main product peak. The LC-MS analysis shows a molecular ion corresponding to α-Phenyl-2-pyridineacetamide (C₁₃H₁₂N₂O, MW: 212.25). NMR analysis reveals aromatic proton signals.

  • Possible Cause: Incomplete hydrogenation reaction.

  • Solution:

    • Increase the reaction time.

    • Increase the hydrogen pressure.

    • Increase the catalyst loading.

    • Ensure the catalyst is active.

Issue 2: Presence of Partially Hydrogenated Intermediates
  • Symptom: Peaks are observed in the HPLC chromatogram with retention times between the starting material and the final product. The molecular weights from LC-MS would be intermediate between the starting material and the product.

  • Possible Cause: Insufficient reaction time or catalyst deactivation.

  • Solution:

    • Prolong the reaction time.

    • Replace the catalyst with a fresh batch.

    • Optimize the reaction temperature and pressure.

Data Presentation

Table 1: Quantitative Data for HPLC-MS Analysis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Typical Relative Retention Time (RRT)
α-Phenyl-2-pyridineacetamideC₁₃H₁₂N₂O212.25213.100.85
α-Phenylpiperidine-2-acetamide C₁₃H₁₈N₂O 218.29 219.15 1.00
Tetrahydro-intermediateC₁₃H₁₆N₂O216.28217.13~0.92
Dihydro-intermediateC₁₃H₁₄N₂O214.26215.12~0.90

Note: RRT values are illustrative and can vary depending on the specific HPLC method.

Table 2: Key NMR Signals for Identification

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
α-Phenyl-2-pyridineacetamide7.2-8.6 (m, Ar-H), 5.1 (s, 1H, CH), 7.5-8.0 (br s, 2H, NH₂)174 (C=O), 150-160 (Ar-C), 121-140 (Ar-C), 58 (CH)
α-Phenylpiperidine-2-acetamide 7.2-7.4 (m, 5H, Ar-H), 3.5-4.0 (m, 1H, CH), 1.2-3.2 (m, 11H, piperidine-H), 6.5-7.5 (br s, 2H, NH₂)175 (C=O), 140 (Ar-C), 126-129 (Ar-C), 60 (CH), 45-55 (piperidine-C), 24-30 (piperidine-C)

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection (UV): 220 nm.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Range: m/z 100-500.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare solutions of α-Phenylpiperidine-2-acetamide (1 mg/mL) in the respective stress media.

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by the HPLC-MS method described in Protocol 1.

Visualizations

Impurity_Identification_Workflow cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Hypothesis & Confirmation cluster_3 Further Investigation Unexpected_Peak Unexpected Peak in HPLC RRT_Analysis RRT Comparison Unexpected_Peak->RRT_Analysis LCMS_Analysis LC-MS Analysis (MW Determination) Unexpected_Peak->LCMS_Analysis Hypothesize_Impurity Hypothesize Impurity Structure RRT_Analysis->Hypothesize_Impurity LCMS_Analysis->Hypothesize_Impurity Spiking_Study Spiking Study with Reference Standard Hypothesize_Impurity->Spiking_Study Forced_Degradation Forced Degradation Study Hypothesize_Impurity->Forced_Degradation NMR_Analysis NMR Analysis Hypothesize_Impurity->NMR_Analysis Impurity_Confirmed Impurity Identity Confirmed Spiking_Study->Impurity_Confirmed

Caption: Workflow for the identification of unknown impurities.

Synthesis_Troubleshooting cluster_synthesis Synthesis Step: Catalytic Hydrogenation cluster_troubleshooting Troubleshooting Impurities cluster_solutions Corrective Actions Start α-Phenyl-2-pyridineacetamide Reaction H₂, Catalyst (e.g., PtO₂) Start->Reaction Product α-Phenylpiperidine-2-acetamide Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Partially Hydrogenated Intermediates Reaction->Impurity2 Incomplete Reaction Solution1 Increase Reaction Time/Pressure Impurity1->Solution1 Solution2 Increase Catalyst Load Impurity1->Solution2 Solution3 Check Catalyst Activity Impurity1->Solution3 Impurity2->Solution1 Impurity2->Solution3

Caption: Troubleshooting common synthesis-related impurities.

References

Optimizing reaction conditions for the catalytic hydrogenation of the pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of pyridine and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of the pyridine ring challenging?

A1: The hydrogenation of pyridine presents several challenges due to the aromatic stability of the ring. Overcoming this stability often requires potent catalytic systems, potentially involving high pressures and temperatures.[1][2] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal center of the catalyst, acting as a poison and reducing its activity.[1][3]

Q2: Which catalysts are most effective for pyridine hydrogenation?

A2: The choice of catalyst is critical and depends on the substrate and desired reaction conditions.[4]

  • Noble metal catalysts like rhodium (e.g., Rh₂O₃, Rh/C), platinum (e.g., PtO₂), and ruthenium are generally highly active and can operate under milder conditions.[3][4] Rhodium(III) oxide (Rh₂O₃), in particular, has been shown to be effective for a wide range of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[3]

  • Palladium on carbon (Pd/C) is also commonly used, often requiring an acidic additive to enhance its activity by protonating the pyridine nitrogen.[1][5]

  • Non-noble metal catalysts , such as Raney Nickel, are more cost-effective but typically require harsher conditions, such as high pressures (150-300 atm) and elevated temperatures.[4]

Q3: How do acidic additives improve the reaction?

A3: Acidic additives, like glacial acetic acid or mineral acids (HCl, H₂SO₄), protonate the basic nitrogen atom of the pyridine ring to form a pyridinium salt.[6][7][8] This protonation reduces the coordinating ability of the nitrogen, preventing catalyst poisoning.[8] It also makes the ring more electron-deficient and thus more susceptible to reduction.[6][7] Using acetic acid as the solvent has been shown to provide quantitative conversion of pyridine to piperidine with just 1 mol% Pd/C under atmospheric H₂ pressure.[5]

Q4: My reaction is not going to completion. What are the common causes and solutions?

A4: Incomplete conversion can stem from several factors:

  • Catalyst Poisoning : The nitrogen atom in pyridine or piperidine can inhibit the catalyst.[8]

    • Solution : Use an acidic solvent or additive like acetic acid or HCl to protonate the nitrogen.[8]

  • Insufficient Catalyst Activity or Loading : The chosen catalyst may not be active enough for the specific substrate, or the amount used may be too low.

    • Solution : Switch to a more active catalyst (e.g., Rh- or Pt-based systems) or increase the catalyst loading.[8]

  • Non-Optimal Conditions : Temperature and pressure may be too low.

    • Solution : Increase the hydrogen pressure (30-80 bar) and/or temperature (60-100 °C) to drive the reaction to completion.[2][8]

Q5: I am observing undesired side reactions like dehalogenation. How can I improve chemoselectivity?

A5: Chemoselectivity is a common challenge with functionalized pyridines.

  • Dehalogenation : This is frequently observed with halogenated pyridines during hydrogenation.[3]

    • Solution : Careful selection of catalyst and conditions is needed. In some cases, using Pt/C with acetic acid at ambient pressure can achieve dehalogenation and hydrogenation in one step if that is the desired outcome.[2] For retention of the halogen, screening different catalysts and milder conditions is necessary.

  • Reduction of Other Functional Groups : Groups like alkenes, ketones, or nitriles may also be reduced. For instance, the hydrogenation of 2-vinylpyridine can reduce both the ring and the vinyl group.[3]

    • Solution : Employing chemoselective catalysts, such as certain Iridium-based homogeneous catalysts, can preserve sensitive groups.[1] For nitrile-substituted pyridines, adjusting the amount of acidic additive can tune the selectivity between reducing only the nitrile group or reducing both the nitrile and the pyridine ring.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Conversion / Low Yield 1. Catalyst poisoning by nitrogen atom.[4][8] 2. Insufficient catalyst activity or loading. 3. Non-optimal reaction conditions (temperature, pressure).[2]1. Use Acidic Additives : Add glacial acetic acid, HCl, or H₂SO₄ to protonate the nitrogen and enhance reactivity.[5][8] 2. Change Catalyst : Switch to more active catalysts like Rh₂O₃, Rh/C, or PtO₂.[3][8] Consider increasing catalyst loading. 3. Optimize Conditions : Increase hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-100 °C).[2]
Formation of Partially Hydrogenated Intermediates 1. Insufficient reaction time. 2. Mild reaction conditions.[8] 3. Catalyst deactivation during the reaction.1. Increase Reaction Time : Allow the reaction to run longer to ensure full saturation. 2. Increase Severity : Raise the temperature and/or hydrogen pressure.[8] 3. Add Fresh Catalyst : If deactivation is suspected, carefully add more catalyst.
Poor Chemoselectivity (e.g., dehalogenation, reduction of other groups) 1. The catalyst and conditions are not selective for the pyridine ring over other functional groups.[2][3]1. Screen Catalysts : Test different catalysts (e.g., Pd/C, PtO₂, Rh₂O₃). Iridium-based catalysts can be highly chemoselective.[1] 2. Modify Conditions : Use milder conditions (lower temperature and pressure). 3. Tune Additives : For substrates like pyridinecarbonitriles, adjusting the concentration of an acidic additive can control whether the nitrile, the ring, or both are reduced.[9]
Poor Diastereoselectivity (for substituted pyridines) 1. Reaction conditions (especially pressure) can influence the stereochemical outcome.1. Increase Hydrogen Pressure : For some substrates, increasing hydrogen pressure (e.g., from 30 to 80 bar) has been shown to favor the formation of the cis isomer.[2]
Reaction Does Not Start 1. Inactive catalyst (e.g., requires pre-reduction). 2. Air leak in the reactor system. 3. Very low catalyst loading.1. Activate Catalyst : Some catalysts, like PtO₂ (Adams' catalyst), are reduced in situ, while others may require a pre-reduction step under a hydrogen flow.[4] 2. Check System : Ensure the reactor is properly sealed and purged of air. 3. Verify Loading : Confirm that the correct amount of catalyst was added.

Data Presentation: Catalyst Performance

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateSolventTemp. (°C)Pressure (bar)Time (h)Yield (%)Reference(s)
Rh₂O₃ 2,6-LutidineTrifluoroethanol (TFE)4051.5>99[3]
PtO₂ 2-MethylpyridineGlacial Acetic AcidRoom Temp.50-70-93[10]
10% Pd/C PyridineAcetic AcidRoom Temp.1 (H₂ balloon)-100 (quantitative)[5]
10% Pd/C 4-PyridinecarbonitrileWater/DCM3065.599[9]
Ru/C PyridineWater100103~95[11]
Raney Ni Pyridine-200150-300-High[4]

Experimental Protocols & Visualizations

The general workflow for a catalytic hydrogenation experiment involves setting up the reactor, running the reaction under controlled conditions, and then working up the product for purification and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Add Substrate & Solvent to High-Pressure Reactor B 2. Carefully Add Catalyst (e.g., PtO₂, Rh₂O₃) A->B C 3. Seal Reactor & Purge with Inert Gas (N₂/Ar) B->C D 4. Pressurize with H₂ Gas to Desired Pressure C->D E 5. Heat to Target Temperature & Begin Vigorous Stirring D->E F 6. Cool, Vent H₂, & Purge with Inert Gas E->F G 7. Filter to Remove Catalyst (Caution: May be pyrophoric) F->G H 8. Product Isolation (Extraction, Neutralization) G->H I 9. Purification & Characterization (Distillation, Chromatography, NMR, MS) H->I

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Hydrogenation using PtO₂ in Acetic Acid[1][10]

This protocol is effective for a range of substituted pyridines.

  • Reactor Setup : To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).

  • Solvent & Catalyst Addition : Add glacial acetic acid as the solvent (5-10 mL per gram of substrate). Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%) to the solution.

  • Reaction Execution :

    • Securely seal the reactor and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[10]

    • Begin vigorous stirring and maintain the reaction at room temperature until hydrogen uptake ceases.

  • Work-up :

    • Carefully vent the excess hydrogen gas and purge the reactor with inert gas.

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution : The catalyst may be pyrophoric on exposure to air; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

    • Carefully neutralize the acidic filtrate with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Hydrogenation using Rh₂O₃ in Trifluoroethanol (TFE)[3]

This protocol uses milder conditions and is suitable for many functionalized pyridines.

  • Reactor Setup : Add the pyridine substrate (0.8 mmol) and Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%) to a high-pressure reaction vial or autoclave.

  • Solvent Addition : Add trifluoroethanol (TFE, 1 mL).

  • Reaction Execution :

    • Place the vial into the reactor, seal the main vessel, and purge several times with an inert gas, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas to 5 bar.[3]

    • Stir the reaction at 40°C for 4-16 hours, monitoring for completion by TLC or GC/MS.

  • Work-up :

    • After cooling and venting, filter the reaction mixture to remove the catalyst.

    • Remove the solvent (TFE) under reduced pressure.

    • The resulting crude product can be analyzed and purified as required.

G Start Low Conversion or Yield? Poisoning Is Catalyst Poisoning Suspected? Start->Poisoning Conditions Are Conditions Too Mild? Poisoning->Conditions No Sol_Acid Action: Use Acidic Solvent/Additive (e.g., Acetic Acid) Poisoning->Sol_Acid Yes Activity Is Catalyst Activity Sufficient? Conditions->Activity No Sol_Pressure Action: Increase H₂ Pressure and/or Temperature Conditions->Sol_Pressure Yes Sol_Catalyst Action: Switch to a More Active Catalyst (Rh, Pt) or Increase Loading Activity->Sol_Catalyst No End Problem Resolved Activity->End Yes Sol_Acid->End Sol_Pressure->End Sol_Catalyst->End

Caption: Troubleshooting logic for low reaction conversion/yield.

G Pyridine Pyridine DHP Dihydropyridine (Intermediate) Pyridine->DHP + H₂ (Catalyst) THP Tetrahydropyridine (Intermediate) DHP->THP + H₂ (Catalyst) Piperidine Piperidine (Product) THP->Piperidine + H₂ (Catalyst)

Caption: Simplified reaction pathway for pyridine hydrogenation.[1]

References

Technical Support Center: Resolving Diastereomers of α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of α-Phenylpiperidine-2-acetamide diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving diastereomers of piperidine derivatives like α-Phenylpiperidine-2-acetamide?

A1: The primary methods for resolving diastereomers of piperidine derivatives include chromatographic techniques and crystallization.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools.[2][3] Diastereoselective crystallization, which relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent, is another widely used approach, particularly for larger scale separations.[4] Kinetic resolution, where one diastereomer reacts faster than the other, can also be employed.[5]

Q2: I am observing poor peak shape (tailing) during HPLC analysis of my piperidine compound. What could be the cause and how can I fix it?

A2: Peak tailing with piperidine-containing molecules is often due to strong interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based stationary phase. To mitigate this, you can add a basic modifier to your mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). Using a base-deactivated column can also significantly improve peak symmetry.

Q3: My diastereomers are co-eluting or showing very low resolution in my HPLC/SFC method. What parameters should I optimize?

A3: Low resolution indicates that the chromatographic conditions are not selective enough for your diastereomers.[6] Consider the following optimization strategies:

  • Chiral Stationary Phase (CSP) Screening: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for piperidine compounds.[7]

  • Mobile Phase Composition: Systematically vary the solvent composition. For normal phase HPLC, you can adjust the ratio of alcohol (e.g., isopropanol, ethanol) in a non-polar solvent like hexane.[8] For reversed-phase, altering the ratio of organic solvent (e.g., acetonitrile, methanol) to water/buffer is key.[6]

  • Additives/Modifiers: The addition of small amounts of acids or bases can significantly impact selectivity.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.

Q4: I am struggling to induce crystallization during diastereoselective crystallization. What are some common troubleshooting steps?

A4: Difficulty in crystallization can stem from high solubility of the diastereomeric salt or the presence of impurities. Here are some troubleshooting steps:

  • Solvent Screening: Experiment with a wide range of solvents with varying polarities.

  • Cooling Rate: Allow the solution to cool slowly. Seeding the solution with a small crystal of the desired diastereomer can also be beneficial.

  • Concentration: Carefully optimize the concentration of your compound and the resolving agent.

Q5: Can I determine the diastereomeric purity of my sample without chromatographic separation?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid method for determining diastereomeric excess.[9] This is achieved by using a chiral solvating agent or by derivatizing the diastereomers with a chiral auxiliary (e.g., Mosher's acid) to create new diastereomeric species that are distinguishable in the NMR spectrum.[9]

Troubleshooting Guides

Chromatographic Separation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution Inappropriate chiral stationary phase (CSP).Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).[10]
Suboptimal mobile phase composition.Systematically vary the solvent ratios and try different organic modifiers (e.g., isopropanol, ethanol, acetonitrile).[6][11]
Temperature is too high.Lower the column temperature to enhance chiral recognition.
Peak Tailing Interaction of basic piperidine nitrogen with acidic silanols on the stationary phase.Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.
Use a base-deactivated column.
Irreproducible Retention Times Changes in mobile phase composition due to evaporation of volatile components.Ensure the mobile phase is freshly prepared and well-mixed.
Fluctuations in column temperature.Use a column thermostat to maintain a constant temperature.
Column degradation.Use a guard column to protect the analytical column.
Diastereoselective Crystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Failure to Crystallize (Oiling Out) High solubility of the diastereomeric salt.Screen a wider range of solvents, including solvent mixtures.
Impurities hindering crystal formation.Ensure the starting material is of high purity.
Inappropriate resolving agent.Screen a variety of chiral resolving agents.
Low Diastereomeric Excess (d.e.) Co-crystallization of both diastereomers.Optimize the crystallization solvent and temperature profile.
Consider a different chiral resolving agent.
Low Yield Significant solubility of the desired diastereomeric salt in the mother liquor.Minimize the solvent volume used for dissolution at elevated temperatures.
Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Diastereomer Separation

This protocol provides a general starting point for developing a chiral HPLC method for α-Phenylpiperidine-2-acetamide, based on common practices for similar compounds.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock solution of your diastereomeric mixture of α-Phenylpiperidine-2-acetamide at approximately 1 mg/mL in the mobile phase.

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v).

    • To improve peak shape, add 0.1% diethylamine (DEA) to the mobile phase.

  • Initial Chromatographic Run:

    • Set the flow rate to 1.0 mL/min.

    • Use UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Inject 5-10 µL of the sample solution.

  • Method Optimization:

    • If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., increase isopropanol to 20%, 30%).

    • Try other alcohol modifiers such as ethanol in place of isopropanol.

    • If peak tailing persists, increase the concentration of the basic modifier slightly.

    • To improve resolution, consider decreasing the flow rate to increase the number of theoretical plates.

Protocol 2: Diastereoselective Crystallization

This protocol outlines a general procedure for diastereoselective crystallization.

  • Resolving Agent and Solvent Selection:

    • Choose a chiral resolving agent that can form a salt with the piperidine nitrogen. Common examples for basic compounds include tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) and mandelic acid.[6]

    • Screen various solvents for their ability to dissolve the racemic starting material and the resolving agent at elevated temperatures, while allowing for precipitation of one diastereomeric salt upon cooling. Common solvents include alcohols (ethanol, methanol, isopropanol) and acetone.

  • Salt Formation and Crystallization:

    • Dissolve one equivalent of the racemic α-Phenylpiperidine-2-acetamide in a minimal amount of the chosen solvent, heating gently if necessary.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

    • Add the resolving agent solution to the solution of the racemic mixture with stirring.

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation. Seeding with a previously obtained crystal can be beneficial.

  • Isolation and Analysis:

    • Isolate the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric purity of the crystals using a validated chiral HPLC or SFC method.

    • The free base can be recovered by treating the diastereomerically enriched salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Resolution Methods cluster_analysis Analysis & Outcome racemate Racemic α-Phenylpiperidine-2-acetamide chromatography Chiral Chromatography (HPLC/SFC) racemate->chromatography crystallization Diastereoselective Crystallization racemate->crystallization analysis Purity Analysis (Chiral HPLC/NMR) chromatography->analysis crystallization->analysis diastereomer1 Isolated Diastereomer 1 analysis->diastereomer1 diastereomer2 Isolated Diastereomer 2 analysis->diastereomer2

Caption: Overview of experimental workflows for resolving diastereomers.

troubleshooting_logic start Poor Diastereomer Resolution in HPLC/SFC csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes solution_csp Screen different CSPs (e.g., polysaccharide-based) csp->solution_csp No conditions Are other conditions (temp, flow rate) optimal? mobile_phase->conditions Yes solution_mobile_phase Vary solvent ratios and additives (e.g., DEA) mobile_phase->solution_mobile_phase No solution_conditions Lower temperature and/or decrease flow rate conditions->solution_conditions No end Improved Resolution conditions->end Yes solution_csp->mobile_phase solution_mobile_phase->conditions solution_conditions->end

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Troubleshooting poor peak shape in HPLC analysis of α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of α-Phenylpiperidine-2-acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly poor peak shape, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) in the HPLC analysis of α-Phenylpiperidine-2-acetamide?

Poor peak shape in the HPLC analysis of α-Phenylpiperidine-2-acetamide, a basic compound, is often attributed to several factors:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic piperidine moiety of the analyte, leading to peak tailing.[1][2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of α-Phenylpiperidine-2-acetamide, resulting in inconsistent interactions with the stationary phase and causing peak distortion.[5][6][7]

  • Column Overload: Injecting too much sample (mass overload) or too high a concentration (concentration overload) can saturate the column, leading to peak fronting or tailing.[5][8][9][10]

  • Column Voids or Degradation: A void at the column inlet or the degradation of the stationary phase can cause peak splitting or fronting.[8][11]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, especially for early eluting peaks.[12][13]

  • System and Hardware Issues: Problems such as poor connections, excessive extra-column volume, or a blocked column inlet frit can contribute to peak broadening and tailing.[1][14][15]

Q2: My peak for α-Phenylpiperidine-2-acetamide is tailing. How can I fix this?

Peak tailing for basic compounds like α-Phenylpiperidine-2-acetamide is a frequent issue. Here are several strategies to address it:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the piperidine nitrogen. This ensures the analyte is fully protonated and minimizes secondary interactions with silanols.[16]

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.[16][17]

  • Select an Appropriate Column:

    • End-capped Columns: Use a column that has been thoroughly end-capped to minimize the number of accessible residual silanol groups.[3][18]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain which helps to shield the analyte from residual silanols.[17]

    • Non-Silica Based Columns: Consider columns with stationary phases based on polymers or other materials that do not have silanol groups.[17]

  • Reduce Sample Concentration: Dilute your sample to avoid mass overload, which can contribute to tailing.[13][16]

Q3: I am observing peak fronting for α-Phenylpiperidine-2-acetamide. What could be the cause?

Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Column Overload: Injecting a sample that is too concentrated is a primary cause of fronting.[5][10] Try diluting the sample or reducing the injection volume.[9]

  • Column Collapse or Void: A physical degradation of the column packing can lead to fronting.[11] If this is suspected, the column may need to be replaced.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[12] It is best to dissolve the sample in the mobile phase whenever possible.

  • Poor Column Installation: Incorrectly installed fittings can cause peak distortion.[12]

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to troubleshooting poor peak shapes for α-Phenylpiperidine-2-acetamide.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks Yes analyte_peak Only Analyte Peak Affected check_all_peaks->analyte_peak No check_hardware Check for hardware issues: - Leaks - Blocked frit - Column void - Extra-column volume all_peaks->check_hardware fix_hardware Fix hardware issue and re-run check_hardware->fix_hardware end Problem Solved fix_hardware->end check_overload Is the column overloaded? analyte_peak->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_mobile_phase Is the mobile phase pH appropriate? check_overload->check_mobile_phase No re_run1 Re-run Analysis reduce_load->re_run1 re_run1->end adjust_ph Adjust mobile phase pH (2 units below analyte pKa) check_mobile_phase->adjust_ph No check_silanol Suspect secondary silanol interactions? check_mobile_phase->check_silanol Yes re_run2 Re-run Analysis adjust_ph->re_run2 re_run2->end add_additive Add competing base (e.g., TEA) to mobile phase check_silanol->add_additive Yes change_column Use end-capped, polar-embedded, or non-silica column check_silanol->change_column Consider as alternative re_run3 Re-run Analysis add_additive->re_run3 change_column->re_run3 re_run3->end

Caption: A step-by-step workflow for troubleshooting poor peak shape in HPLC analysis.

Summary of Troubleshooting Parameters
Symptom Potential Cause Recommended Action Expected Outcome
Peak Tailing Secondary interactions with residual silanols.1. Lower mobile phase pH.2. Add a competing base (e.g., 0.1% TEA).3. Use a highly end-capped or polar-embedded column.Symmetrical peak shape.
Inappropriate mobile phase pH.Adjust pH to be at least 2 units away from the analyte's pKa.[16]Improved peak symmetry.
Column contamination.Flush the column with a strong solvent or replace it.[19][20]Restored peak shape.
Peak Fronting Column overload (high concentration).Reduce sample concentration or injection volume.[5][9]Symmetrical peak shape.
Column void or collapse.Replace the column.[8][11]Restored peak shape.
Sample solvent stronger than mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[12][13]Improved peak shape, especially for early eluting peaks.
All Peaks Distorted Blocked column inlet frit.Backflush the column or replace the frit.[15]Restored peak shape for all compounds.
Extra-column volume.Use shorter, narrower ID tubing between the injector, column, and detector.[14]Sharper peaks.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a mobile phase with pH control to minimize peak tailing of α-Phenylpiperidine-2-acetamide.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid)

  • 0.2 µm filter

Procedure:

  • Initial Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • pH Adjustment:

    • To the aqueous portion of the mobile phase before mixing with the organic solvent, add formic acid dropwise while monitoring with a calibrated pH meter.

    • Adjust the pH to a value of approximately 3.0. This is generally well below the pKa of the piperidine amine, ensuring it is in its protonated form.

  • Mixing and Degassing: Combine the aqueous and organic phases in the desired ratio. Degas the final mobile phase using sonication or vacuum filtration through a 0.2 µm filter.

Protocol 2: Sample Preparation and Injection

This protocol outlines the steps for preparing the sample to avoid issues related to solvent mismatch and overload.

Materials:

  • α-Phenylpiperidine-2-acetamide standard

  • Mobile phase (from Protocol 1)

  • Volumetric flasks

  • Syringe filters (if necessary)

Procedure:

  • Stock Solution: Prepare a stock solution of α-Phenylpiperidine-2-acetamide in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL). If solubility is an issue, a solvent with a slightly higher organic content can be used, but the final injection solution should be as close to the initial mobile phase composition as possible.

  • Filtration: If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

  • Injection Volume: Start with a low injection volume (e.g., 5 µL) to minimize the risk of column overload. The volume can be adjusted based on the detector response.

Signaling Pathway and Interaction Diagram

The following diagram illustrates the chemical interactions at the stationary phase that can lead to poor peak shape.

HPLCInteractions cluster_column Silica Stationary Phase cluster_analyte Analytes in Mobile Phase silanol Residual Silanol (Si-OH) c18 C18 Chains analyte_good α-Phenylpiperidine-2-acetamide (Protonated) analyte_good->c18 Desired Hydrophobic Interaction (Good Peak Shape) analyte_bad α-Phenylpiperidine-2-acetamide (Basic form) analyte_bad->silanol Secondary Ionic Interaction (Peak Tailing)

Caption: Interactions between the analyte and the stationary phase in HPLC.

References

Technical Support Center: Stereoselective Synthesis of α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the stereoselective synthesis of α-Phenylpiperidine-2-acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of α-Phenylpiperidine-2-acetamide and why is stereoselectivity important?

A1: α-Phenylpiperidine-2-acetamide has two chiral centers, giving rise to four possible stereoisomers that exist as two pairs of diastereomers: the erythro and threo pairs.[1] Stereoselectivity is crucial because the different stereoisomers of precursor molecules can lead to final active pharmaceutical ingredients (APIs) with distinct pharmacological profiles.[1] For instance, the d-threo isomer of methylphenidate, which is synthesized from the corresponding threo-α-Phenylpiperidine-2-acetamide precursor, is the most pharmacologically active component.[1]

Q2: What are the main synthetic routes to achieve stereoselectivity in the synthesis of α-Phenylpiperidine-2-acetamide?

A2: The primary and historically significant method involves the catalytic hydrogenation of the precursor, α-phenyl-α-pyridyl-(2)-acetamide.[1][2] The stereochemical outcome of this reduction is a key determinant of the final diastereomeric ratio. Other strategies for synthesizing chiral 2-substituted piperidines include the use of chiral auxiliaries, asymmetric hydrogenation of pyridine derivatives using chiral catalysts, and kinetic resolution.[3]

Q3: What is the difference between erythro and threo diastereomers?

A3: The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, if two identical or similar substituents are on the same side of the carbon backbone, it is the erythro isomer. If they are on opposite sides, it is the threo isomer.[4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of α-Phenylpiperidine-2-acetamide, with a focus on improving stereoselectivity.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (Low threo:erythro ratio) Suboptimal Catalyst: The choice of hydrogenation catalyst significantly impacts the stereochemical outcome.Catalyst Screening: Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), are often effective.[1][2] Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) can also be more effective than palladium. Experiment with different catalysts to find the optimal one for your specific substrate and conditions.
Inappropriate Solvent: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface.Solvent Optimization: Glacial acetic acid is a commonly used solvent for the hydrogenation of the pyridine precursor.[1][2] Trying other protic or aprotic solvents may alter the diastereoselectivity.
Unfavorable Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.Temperature Control: Screen a range of temperatures. Lowering the reaction temperature (e.g., to room temperature or below) may enhance the diastereoselectivity.
Incorrect Hydrogen Pressure: Hydrogen pressure can influence the stereochemical outcome of the reduction.Pressure Adjustment: Varying the hydrogen pressure can sometimes favor the formation of a specific isomer. For some piperidine syntheses, increasing pressure has been shown to favor the cis isomer.
Incomplete Reaction/Low Yield Catalyst Poisoning or Deactivation: Impurities in the starting material or solvent can poison the catalyst. The catalyst may also lose activity over time.Use High-Purity Materials: Ensure starting materials and solvents are of high purity. Increase Catalyst Loading: A modest increase in catalyst loading might be necessary. Catalyst Selection: Ensure the chosen catalyst is robust enough for the reaction conditions.
Insufficient Reaction Time or Mild Conditions: The reaction may not have reached completion.Increase Reaction Time/Severity: Prolong the reaction time and/or increase the temperature and pressure to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or GC-MS.
Formation of Byproducts Over-reduction: Harsh conditions can lead to the reduction of other functional groups, such as the phenyl ring.Catalyst Selection: Choose a catalyst with higher chemoselectivity. Milder Conditions: Use lower temperatures and pressures once the optimal conditions for piperidine ring formation are established.
Ring-Opening: The presence of water or certain catalysts can promote the opening of the piperidine ring.Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions if ring-opening is observed.
Difficulty in Separating Diastereomers The erythro and threo diastereomers can have similar physical properties, making separation challenging.Fractional Crystallization: This is a common method for separating the diastereomers. Recrystallization from a suitable solvent, such as ethyl acetate, can be employed. Passing gaseous hydrogen chloride through an ethanolic solution of the amide has been used to preferentially crystallize the erythro form.[5]
Epimerization: The undesired erythro isomer can be converted to the desired threo isomer. This can be achieved by treatment with a strong base like potassium hydroxide or potassium tert-butoxide.[6]

Quantitative Data on Stereoselectivity

The stereoselectivity of the α-Phenylpiperidine-2-acetamide synthesis is highly dependent on the reaction conditions. Below is a summary of how different parameters can influence the diastereomeric ratio.

Parameter Condition Effect on Stereoselectivity Reference
Catalyst Platinum(IV) oxide (PtO₂) in glacial acetic acidGenerally effective for the hydrogenation of the pyridine precursor to the piperidine.[1][2]
Rhodium on Carbon (Rh/C)Can offer good diastereoselectivity in pyridine hydrogenations.[7]
Palladium on Carbon (Pd/C)May be less effective in controlling stereochemistry compared to Pt or Rh catalysts.
Base for Epimerization 50% aqueous Potassium Hydroxide (KOH)Can be used to epimerize the erythro isomer to the threo isomer, though the reaction can be slow (up to 3 days) and may not go to completion.[6]
Potassium tert-butoxide (KOtBu) in TolueneReported to achieve epimerization, but KOtBu can be hazardous on an industrial scale.[6]
50% aq. KOH with Phase Transfer Catalyst (Aliquat-336)Significantly accelerates the epimerization of the erythro to the threo isomer, with conversions up to 82% in 4 hours.[6]
Temperature for Epimerization Room Temperature (with 50% aq. KOH and Aliquat-336)Low conversion (12%).[6]
90 ± 5 °C (with 50% aq. KOH and Aliquat-336)Optimum conversion observed in 4 hours.[6]

Experimental Protocols

Protocol 1: Synthesis of α-Phenyl-α-pyridyl-(2)-acetamide (Precursor)

This protocol is adapted from patent literature and describes the synthesis of the precursor to α-Phenylpiperidine-2-acetamide.

Materials:

  • α-Phenyl-α-pyridyl-(2)-acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • 50% Sodium Hydroxide (NaOH) solution

Procedure:

  • In a reactor, charge concentrated H₂SO₄ and cool to approximately 10°C.

  • Add α-Phenyl-α-pyridyl-(2)-acetonitrile portion-wise, ensuring the temperature remains below 30°C.

  • Stir the reaction mixture at ambient temperature for 16 hours.

  • Cool the reaction mixture to 10°C and add water.

  • Add 50% NaOH solution until the pH reaches 12, maintaining the temperature below 30°C.

  • Filter the resulting crystals, wash the filter cake with water, and dry under vacuum to yield α-phenyl-α-pyridyl-(2)-acetamide.[3]

Protocol 2: Diastereoselective Catalytic Hydrogenation

This protocol describes the reduction of the pyridine precursor to α-Phenylpiperidine-2-acetamide.

Materials:

  • α-Phenyl-α-pyridyl-(2)-acetamide

  • Glacial Acetic Acid

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas

Procedure:

  • In a suitable high-pressure reactor, dissolve α-Phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid.

  • Add PtO₂ catalyst (typically 1-5 mol%).

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen (a typical starting pressure would be around 50-80 bar, but this should be optimized).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for approximately 24-28 hours, or until reaction completion is confirmed by TLC or GC-MS.[1]

  • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated from the filtrate by neutralization and extraction.

Protocol 3: Epimerization of erythro to threo Diastereomer

This protocol describes the conversion of the undesired erythro isomer to the desired threo isomer.

Materials:

  • Mixture of erythro and threo-α-Phenylpiperidine-2-acetamide

  • 50% aqueous Potassium Hydroxide (KOH)

  • Aliquat-336 (Phase Transfer Catalyst)

Procedure:

  • Charge the diastereomeric mixture of α-Phenylpiperidine-2-acetamide, 50% aqueous KOH, and a catalytic amount of Aliquat-336 into a reaction vessel.

  • Heat the mixture to 90-95°C with stirring for 4-6 hours.

  • Monitor the epimerization process by HPLC.

  • Upon completion, cool the reaction mixture and isolate the product, which will be enriched in the threo diastereomer.[6]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Diastereoselective Hydrogenation cluster_separation Stereoisomer Management Precursor α-Phenyl-α-pyridyl-(2)-acetonitrile Product1 α-Phenyl-α-pyridyl-(2)-acetamide Precursor->Product1 Hydration Reagent1 Conc. H₂SO₄ Reagent1->Product1 Product1_H α-Phenyl-α-pyridyl-(2)-acetamide Product_Mix Mixture of erythro/threo α-Phenylpiperidine-2-acetamide Product1_H->Product_Mix Reduction Catalyst PtO₂ / H₂ Glacial Acetic Acid Catalyst->Product_Mix Product_Mix_S Mixture of erythro/threo Separation Fractional Crystallization or Epimerization Product_Mix_S->Separation Threo_Isomer threo-α-Phenylpiperidine- 2-acetamide (Desired) Separation->Threo_Isomer Erythro_Isomer erythro-α-Phenylpiperidine- 2-acetamide (Undesired) Separation->Erythro_Isomer Erythro_Isomer->Separation Epimerization (Base)

Caption: Synthetic workflow for α-Phenylpiperidine-2-acetamide.

Troubleshooting_Logic Start Low threo:erythro Ratio? Check_Catalyst Optimize Catalyst (e.g., PtO₂ vs. Rh/C) Start->Check_Catalyst Epimerize Consider Epimerization of erythro Isomer Start->Epimerize Post-synthesis Check_Temp Lower Reaction Temperature Check_Catalyst->Check_Temp Check_Solvent Verify Solvent (Glacial Acetic Acid) Check_Temp->Check_Solvent Check_Pressure Adjust H₂ Pressure Check_Solvent->Check_Pressure Re_evaluate Re-evaluate Diastereomeric Ratio Check_Pressure->Re_evaluate Re_evaluate->Check_Catalyst No Success Achieved Desired Stereoselectivity Re_evaluate->Success Yes

References

Preventing byproduct formation in the synthesis of α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of α-Phenylpiperidine-2-acetamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of α-Phenylpiperidine-2-acetamide, offering potential causes and solutions to minimize byproduct formation and improve product purity.

Issue ID Problem Potential Cause(s) Recommended Solutions
APP-001 Formation of N-Benzylpiperidine-2-acetamide Byproduct Use of benzyl-containing reagents or catalysts in the presence of the piperidine nitrogen can lead to N-benzylation, a common side reaction in the synthesis of piperidine derivatives.- Avoid Benzyl-Based Reagents: Whenever possible, select alternative reagents and catalysts that do not contain benzyl groups. - Protective Group Strategy: If the use of benzyl-containing compounds is unavoidable, consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the critical step and deprotecting it afterward.
APP-002 Presence of Unreacted α-phenyl-α-pyridyl-(2)-acetamide Incomplete hydrogenation of the pyridine ring is a common issue. This can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.- Catalyst Selection and Handling: Use a high-quality catalyst such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). Ensure the catalyst is not poisoned and is used in the appropriate amount.[1] - Optimize Reaction Conditions: Increase hydrogen pressure, extend the reaction time, or adjust the temperature as needed. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.
APP-003 Formation of Over-Alkylated Quaternary Ammonium Salts Excessive use of alkylating agents or unsuitable reaction conditions can lead to the formation of quaternary ammonium salts, especially during N-alkylation steps.[2]- Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent. A slow, dropwise addition of the alkylating agent to the reaction mixture can help minimize over-alkylation.[2][3] - Choice of Base and Solvent: Use a non-nucleophilic base and an appropriate solvent to modulate the reactivity of the piperidine nitrogen.
APP-004 Difficult Separation of Threo and Erythro Diastereomers The synthesis of α-Phenylpiperidine-2-acetamide results in a mixture of threo and erythro diastereomers due to the presence of two chiral centers. Their similar physical properties can make separation challenging.- Fractional Crystallization: Utilize fractional crystallization techniques with appropriate solvents to selectively crystallize one diastereomer.[4][5] - Chiral Chromatography: Employ chiral chromatography methods for a more efficient and complete separation of the diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for α-Phenylpiperidine-2-acetamide?

A1: The most prevalent methods for synthesizing α-Phenylpiperidine-2-acetamide are:

  • Catalytic Hydrogenation: This involves the reduction of the pyridine ring of a precursor molecule, α-phenyl-α-pyridyl-(2)-acetamide, using catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) in a suitable solvent such as glacial acetic acid.[1]

  • Ritter Reaction: This pathway involves the reaction of a suitable alcohol or alkene with a nitrile in the presence of a strong acid to form an N-alkyl amide.[6] While a possible route, specific applications for α-Phenylpiperidine-2-acetamide synthesis are less commonly documented in readily available literature.

  • Reaction of Phenylacetic Acid and 2-Piperidinone Derivatives: This alternative approach constructs the α-phenyl-acetamide moiety onto a pre-existing piperidine ring.

Q2: How can I monitor the progress of the hydrogenation reaction?

A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of the starting material (α-phenyl-α-pyridyl-(2)-acetamide) and the appearance of the product (α-Phenylpiperidine-2-acetamide). This allows for the determination of the reaction's endpoint and helps prevent the formation of byproducts due to prolonged reaction times.

Q3: What are the optimal conditions for the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide?

A3: Optimal conditions can vary depending on the specific catalyst and equipment used. However, typical conditions involve:

  • Catalyst: Platinum(IV) oxide (PtO₂) or 5-10% Palladium on carbon (Pd/C).

  • Solvent: Glacial acetic acid is commonly used.

  • Hydrogen Pressure: Typically in the range of 50-60 psi.

  • Temperature: Room temperature to slightly elevated temperatures (e.g., 45-50 °C).

  • Reaction Time: Can range from 16 to 26 hours, depending on the other parameters.[1]

It is crucial to perform small-scale optimization experiments to determine the best conditions for your specific setup.

Q4: Are there any known dimer impurities formed during the synthesis?

A4: While the formation of dimer impurities is a known issue in the broader synthesis of piperidine-containing pharmaceuticals like methylphenidate, specific details regarding dimer formation directly from α-Phenylpiperidine-2-acetamide are not extensively documented in the reviewed literature. However, it is a potential side reaction to be aware of, especially under conditions that could promote intermolecular reactions.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide

This protocol describes a general procedure for the synthesis of α-Phenylpiperidine-2-acetamide via catalytic hydrogenation.

Materials:

  • α-phenyl-α-pyridyl-(2)-acetamide

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on carbon (Pd/C)

  • Glacial Acetic Acid

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a suitable hydrogenation reactor, dissolve α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid.

  • Carefully add the catalyst (PtO₂ or Pd/C) to the solution. The amount of catalyst will need to be optimized but is typically around 5-10% by weight of the starting material.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi).[5]

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 16-24 hours.[5]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional acetic acid.[5]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[5]

  • Dissolve the residue in water and neutralize with a sodium hydroxide solution to precipitate the crude α-Phenylpiperidine-2-acetamide.[4]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to separate the diastereomers and remove impurities.[4]

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_byproduct Potential Byproduct Formation Start α-phenyl-α-pyridyl-(2)-acetamide Product α-Phenylpiperidine-2-acetamide Start->Product Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction Byproduct1 N-Benzylpiperidine-2-acetamide Product->Byproduct1 Side Reaction (e.g., with benzyl reagents)

Caption: Main synthesis pathway and potential byproduct formation.

Troubleshooting_Workflow Start Byproduct Detected in α-Phenylpiperidine-2-acetamide Synthesis Check_N_Benzylation Is N-Benzylation observed? Start->Check_N_Benzylation Check_Incomplete_Reaction Is starting material present? Start->Check_Incomplete_Reaction Check_Over_Alkylation Are quaternary salts detected? Start->Check_Over_Alkylation Check_Diastereomer_Ratio Is diastereomer separation poor? Start->Check_Diastereomer_Ratio Solution_N_Benzylation Avoid benzyl reagents or use protecting groups. Check_N_Benzylation->Solution_N_Benzylation Yes Solution_Incomplete_Reaction Optimize hydrogenation conditions: - Check catalyst activity - Increase H₂ pressure/time/temp Check_Incomplete_Reaction->Solution_Incomplete_Reaction Yes Solution_Over_Alkylation Control stoichiometry and rate of alkylating agent addition. Check_Over_Alkylation->Solution_Over_Alkylation Yes Solution_Diastereomer_Separation Employ fractional crystallization or chiral chromatography. Check_Diastereomer_Ratio->Solution_Diastereomer_Separation Yes End Pure α-Phenylpiperidine-2-acetamide Solution_N_Benzylation->End Solution_Incomplete_Reaction->End Solution_Over_Alkylation->End Solution_Diastereomer_Separation->End

Caption: Troubleshooting workflow for byproduct formation.

References

Navigating the Synthesis of α-Phenylpiperidine-2-acetamide: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of α-Phenylpiperidine-2-acetamide. This key intermediate, vital in the development of various pharmaceuticals, presents unique hurdles when transitioning from laboratory to pilot or industrial scale production. This guide aims to provide practical solutions and detailed methodologies to ensure a safe, efficient, and reproducible synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for α-Phenylpiperidine-2-acetamide suitable for scale-up?

A1: The most prevalent and well-documented method for large-scale synthesis is the catalytic hydrogenation of the precursor, α-phenyl-α-pyridyl-(2)-acetamide.[1] This process involves the saturation of the pyridine ring to yield the desired piperidine structure. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), in a solvent like glacial acetic acid, are effective for this transformation.[1] Another common catalyst is Palladium on carbon (Pd/C).[1] An alternative route that avoids high-pressure hydrogenation involves the reaction of phenylacetic acid with a 2-piperidinone derivative.[1] Continuous flow chemistry is also emerging as a safer and more efficient alternative to traditional batch processes for the synthesis of related compounds like methylphenidate, suggesting its potential applicability here.[2]

Q2: How does the stereochemistry of α-Phenylpiperidine-2-acetamide impact the final active pharmaceutical ingredient (API)?

A2: α-Phenylpiperidine-2-acetamide possesses two chiral centers, leading to the existence of erythro and threo diastereomers, each as a pair of enantiomers.[1] The stereochemistry of this intermediate is critical as it directly dictates the stereoisomeric composition of the final API. For instance, in the synthesis of methylphenidate, the d-threo-isomer is the most pharmacologically active component. Therefore, controlling the stereochemical outcome of the α-Phenylpiperidine-2-acetamide synthesis is crucial for the efficacy of the final drug product.[3]

Q3: What are the primary challenges when scaling up the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide?

A3: Key challenges during the scale-up of this hydrogenation reaction include:

  • Heat Management: The hydrogenation of pyridines is a highly exothermic reaction. Inadequate heat dissipation in large reactors can lead to temperature spikes, resulting in side reactions, reduced yield, and potential safety hazards.[4]

  • Mass Transfer Limitations: Efficient mixing of the substrate, catalyst, and hydrogen is crucial. In large vessels, achieving uniform catalyst suspension and sufficient hydrogen dissolution can be difficult, leading to slower reaction rates and incomplete conversion.

  • Catalyst Handling and Deactivation: On a large scale, the handling of pyrophoric catalysts like Pd/C requires stringent safety protocols. Catalyst deactivation due to impurities in the starting material or solvent, or by sintering at high temperatures, can lead to batch failures and increased costs.

  • Stereocontrol: Maintaining the desired diastereomeric ratio (e.g., threo vs. erythro) can be more challenging at a larger scale due to temperature gradients and mixing inefficiencies.

Q4: How can the separation of diastereomers be achieved at a larger scale?

A4: Fractional crystallization is a common method for separating the erythro and threo diastereomers on a larger scale. This technique exploits the different solubilities of the diastereomeric salts. For instance, treatment of the diastereomeric mixture with a chiral resolving agent like L-(+)-tartaric acid in a solvent such as methanol can lead to the preferential crystallization of the salt of one diastereomer.[3] The desired free base can then be liberated by treatment with a strong base.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of α-Phenylpiperidine-2-acetamide via catalytic hydrogenation.

Issue Potential Cause Troubleshooting Steps
Low or Inconsistent Yield Poor Mass Transfer: Inefficient mixing leading to localized depletion of hydrogen or poor catalyst suspension.- Increase agitation speed, ensuring the catalyst remains suspended. - Evaluate the reactor and impeller design for optimal gas-liquid-solid mixing. - Consider using a different solvent to improve hydrogen solubility.
Catalyst Deactivation: Presence of impurities (e.g., sulfur compounds) in the starting material or solvent.- Ensure the purity of the starting α-phenyl-α-pyridyl-(2)-acetamide and solvent. - Consider using a guard bed to remove potential catalyst poisons. - Evaluate different catalyst types or increase catalyst loading, though the latter has cost implications.
Incomplete Reaction: Insufficient reaction time or hydrogen pressure.- Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time. - Ensure the hydrogen pressure is maintained at the setpoint throughout the reaction. - Check for leaks in the hydrogenation reactor.
Poor Stereoselectivity (Unfavorable Diastereomeric Ratio) Temperature Gradients: Localized "hot spots" in the reactor due to poor heat removal.- Improve reactor cooling efficiency. - Consider a semi-batch or continuous-flow process for better temperature control.[2] - Optimize the rate of hydrogen addition to control the rate of heat generation.
Incorrect Catalyst or Solvent: The choice of catalyst and solvent can influence the stereochemical outcome.- Screen different catalysts (e.g., PtO₂, Pd/C, Rh/C) and solvents (e.g., acetic acid, methanol, ethanol). - The addition of certain acids can also influence stereoselectivity.
By-product Formation Over-hydrogenation or Side Reactions: High temperatures or prolonged reaction times can lead to the formation of impurities.- Lower the reaction temperature and optimize the reaction time. - Monitor the reaction closely and stop it once the starting material is consumed.
Decomposition of Starting Material or Product: Instability at elevated temperatures.- Ensure the reaction temperature does not exceed the stability limits of the reactants and products.
Difficult Product Isolation and Purification Incomplete Crystallization: Suboptimal solvent system or cooling profile.- Screen different anti-solvents and solvent mixtures to improve crystallization. - Optimize the cooling rate to promote the growth of larger, purer crystals.
Oily Product: Presence of residual solvents or impurities inhibiting crystallization.- Ensure complete removal of the reaction solvent before crystallization. - Consider a re-crystallization step or chromatographic purification if high levels of impurities are present.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for the Hydrogenation of α-Phenyl-α-pyridyl-(2)-acetamide at Different Scales

ParameterLaboratory Scale (1-100 g)Pilot Scale (1-10 kg)Industrial Scale (>100 kg)
Catalyst PtO₂ or Pd/CPtO₂ or Pd/CPd/C (often preferred for cost and recyclability)
Catalyst Loading 1-5 mol%2-7 mol%3-10 mol% (may be higher to ensure robustness)
Solvent Glacial Acetic Acid, MethanolGlacial Acetic Acid, MethanolGlacial Acetic Acid, Methanol
Hydrogen Pressure 50-100 psi (3.4 - 6.9 bar)100-200 psi (6.9 - 13.8 bar)150-300 psi (10.3 - 20.7 bar) or higher
Temperature 25-50 °C40-60 °C50-80 °C
Reaction Time 4-12 hours8-24 hours12-36 hours
Typical Yield 90-98%85-95%80-90%
Purity (crude) >95%90-95%88-93%

Note: The values in this table are representative and may vary depending on the specific process and equipment used.

Experimental Protocols

Key Experiment: Pilot-Scale Catalytic Hydrogenation of α-Phenyl-α-pyridyl-(2)-acetamide

Objective: To synthesize α-Phenylpiperidine-2-acetamide on a 1 kg scale.

Materials:

  • α-Phenyl-α-pyridyl-(2)-acetamide (1.0 kg)

  • 5% Palladium on Carbon (50% wet, 50 g)

  • Glacial Acetic Acid (10 L)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Sodium Hydroxide solution (50% w/w)

  • Purified Water

Equipment:

  • 15 L stainless steel hydrogenation reactor with temperature and pressure controls, and a high-torque agitator.

  • Catalyst filtration system (e.g., filter press or Nutsche filter)

  • 20 L glass-lined reactor for work-up and crystallization

  • Centrifuge or filtration unit for product isolation

  • Vacuum oven for drying

Procedure:

  • Reactor Preparation: The hydrogenation reactor is rendered inert by purging with nitrogen gas.

  • Charging: Glacial acetic acid (10 L) is charged into the reactor, followed by α-phenyl-α-pyridyl-(2)-acetamide (1.0 kg). The mixture is stirred until the solid is fully dissolved.

  • Catalyst Slurry: In a separate container, the 5% Pd/C catalyst (50 g) is slurried in a small amount of glacial acetic acid under a nitrogen atmosphere.

  • Catalyst Charging: The catalyst slurry is carefully transferred to the reactor. The reactor is then sealed.

  • Inerting and Pressurization: The reactor is purged with nitrogen three times, followed by three purges with hydrogen gas. The reactor is then pressurized with hydrogen to 150 psi.

  • Reaction: The reaction mixture is heated to 50 °C and stirred vigorously. The hydrogen uptake is monitored. The reaction is typically complete in 12-24 hours. The progress is monitored by taking samples and analyzing them by HPLC.

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented. The reactor is then purged with nitrogen.

  • Catalyst Filtration: The reaction mixture is filtered to remove the Pd/C catalyst. The catalyst cake is washed with a small amount of glacial acetic acid.

  • Solvent Removal: The filtrate is transferred to a glass-lined reactor, and the acetic acid is removed under reduced pressure.

  • Work-up and Crystallization: The residue is dissolved in purified water and cooled in an ice bath. The pH is adjusted to 10-12 with the slow addition of 50% sodium hydroxide solution, keeping the temperature below 20 °C. The product precipitates out of the solution.

  • Isolation and Drying: The solid product is isolated by filtration or centrifugation, washed with cold purified water until the washings are neutral, and dried in a vacuum oven at 50-60 °C to a constant weight.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage Start α-Phenyl-α-pyridyl-(2)-acetamide Hydrogenation Catalytic Hydrogenation (Pd/C, H₂, Acetic Acid) Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Workup Work-up & Crystallization (Solvent Removal, Basification) Filtration->Workup Isolation Isolation & Drying Workup->Isolation End α-Phenylpiperidine-2-acetamide Isolation->End

Caption: Workflow for the synthesis of α-Phenylpiperidine-2-acetamide.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction MassTransfer Poor Mass Transfer? Start->MassTransfer Yes Catalyst Catalyst Deactivation? Start->Catalyst No Agitation Increase Agitation / Improve Reactor Design MassTransfer->Agitation Conditions Suboptimal Conditions? Catalyst->Conditions No Purity Check Starting Material Purity / Use Guard Bed Catalyst->Purity Yes TimePressure Optimize Reaction Time / Increase H₂ Pressure Conditions->TimePressure

Caption: Troubleshooting decision tree for low yield in hydrogenation.

References

Degradation pathways of α-Phenylpiperidine-2-acetamide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of α-Phenylpiperidine-2-acetamide under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: My quantitative analysis of α-Phenylpiperidine-2-acetamide shows inconsistent results and a decreasing peak area over time in my chromatography. What could be the cause?

A1: Inconsistent analytical results, particularly a diminishing peak area for the parent compound, often suggest chemical instability and degradation under your specific experimental or storage conditions.[1] α-Phenylpiperidine-2-acetamide possesses both an amide and a piperidine ring, functional groups that can be susceptible to degradation.[2][3] It is crucial to conduct forced degradation studies to understand the molecule's stability profile, identify potential degradation products, and establish appropriate handling and storage protocols.[4][5]

Q2: What are the most probable degradation pathways for α-Phenylpiperidine-2-acetamide based on its chemical structure?

A2: The structure of α-Phenylpiperidine-2-acetamide features two primary sites susceptible to degradation: the amide linkage and the tertiary amine within the piperidine ring.[6]

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and alkaline conditions, which would cleave the molecule to form ritalinic acid and ammonia.[7][8]

  • Oxidative Degradation: The nitrogen atom in the piperidine ring is a likely site for oxidation, potentially leading to the formation of an N-oxide or other ring-opened products.[1][9] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][10]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to break weaker bonds, potentially leading to complex degradation pathways and the formation of various byproducts.[1][11]

  • Photodegradation: Exposure to light, especially UV radiation, can trigger degradation, often through free-radical mechanisms.[1]

Q3: I'm observing a new, unidentified peak in my chromatogram after exposing my sample to oxidative conditions. What might it be?

A3: An unexpected peak appearing under oxidative stress is likely an oxidation product of α-Phenylpiperidine-2-acetamide. The most probable candidate is the corresponding N-oxide, formed by the oxidation of the piperidine nitrogen.[1][10] To confirm its identity, you should employ analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown compound and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[8][12]

Q4: How can I minimize the degradation of α-Phenylpiperidine-2-acetamide during my experiments and storage?

A4: To ensure the stability of your compound, consider the following precautions:

  • Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and photodegradation.[11][13]

  • Solvent Selection: Use high-purity, degassed solvents for your analytical work. Be mindful of the pH of your solutions, as the compound is susceptible to hydrolysis.

  • Handling: Minimize the exposure of the compound to heat and light during experimental procedures.[11] If working with solutions, prepare them fresh whenever possible.

  • Avoid Contaminants: Ensure all glassware and equipment are free from acidic, basic, or oxidative residues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of parent compound peak in acidic or basic mobile phase Hydrolysis of the amide bond. The stability of the compound is pH-dependent.[8]Adjust the mobile phase to a more neutral pH. Perform a solution stability study of the compound in the intended mobile phase before running long sequences.
Appearance of a major new peak after adding hydrogen peroxide Oxidative degradation. The piperidine nitrogen is susceptible to oxidation.[1][9]Confirm the identity of the degradant using LC-MS. If oxidation is a concern for the final product, consider formulation with antioxidants. For handling, work under an inert atmosphere.
Multiple small, unknown peaks appear after heating the sample Thermal degradation. The molecule may decompose into several smaller fragments at elevated temperatures.[14][15]Avoid excessive heat during sample preparation and analysis. If necessary, use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C).
Inconsistent results from samples exposed to ambient light Photolytic degradation. The compound may be sensitive to light, particularly UV wavelengths.[1]Protect samples from light by using amber vials or covering them with aluminum foil. Conduct experiments under reduced lighting conditions.
Precipitate forms in the sample vial during a stress study Formation of a less soluble degradation product. The physicochemical properties (e.g., solubility) of degradants can differ significantly from the parent compound.[1]Attempt to isolate and identify the precipitate using techniques like NMR or Mass Spectrometry. Re-evaluate the solvent system and concentration used in the study.

Summary of Forced Degradation Data

The following table presents hypothetical data from a forced degradation study on α-Phenylpiperidine-2-acetamide to illustrate how results can be summarized. Actual results may vary based on specific experimental conditions.

Stress Condition Duration Assay of α-Phenylpiperidine-2-acetamide (%) Major Degradant Peak Area (%) Potential Degradant Identity
0.1 M HCl (60°C)24 hours85.213.1Ritalinic Acid
0.1 M NaOH (RT)24 hours89.59.8Ritalinic Acid
3% H₂O₂ (RT)8 hours92.17.2α-Phenylpiperidine-2-acetamide N-oxide
Heat (80°C, Solid)48 hours98.60.9Various minor products
Photolytic (ICH Q1B)1.2 million lux hours97.41.8Unidentified photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade α-Phenylpiperidine-2-acetamide under various stress conditions to identify potential degradation products and pathways, in accordance with ICH Q1A(R2) guidelines.[5]

Materials:

  • α-Phenylpiperidine-2-acetamide

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30% and 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of α-Phenylpiperidine-2-acetamide at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at intermediate time points, neutralize with 0.1 M NaOH, and dilute for analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[1]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., RP-HPLC).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating α-Phenylpiperidine-2-acetamide from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (using a PDA detector to check for peak purity)
Injection Volume 10 µL

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h α-Phenylpiperidine-2-acetamide acid Acidic Conditions (e.g., 0.1 M HCl) parent_h->acid Amide Cleavage base Alkaline Conditions (e.g., 0.1 M NaOH) parent_h->base Amide Cleavage product_h Ritalinic Acid + Ammonia acid->product_h base->product_h parent_o α-Phenylpiperidine-2-acetamide oxidant Oxidizing Agent (e.g., H₂O₂) parent_o->oxidant N-Oxidation product_o N-Oxide Derivative oxidant->product_o

Caption: Hypothesized degradation pathways of α-Phenylpiperidine-2-acetamide.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution of α-Phenylpiperidine-2-acetamide acid Acidic (0.1M HCl, 60°C) start->acid base Alkaline (0.1M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples & Control by Stability-Indicating HPLC oxidative->analyze thermal->analyze photo->analyze neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify

Caption: Experimental workflow for a forced degradation study.

G start Inconsistent Analytical Results? peak_loss Loss of Parent Peak Area? start->peak_loss Yes new_peaks Appearance of New Peaks? start->new_peaks No peak_loss->new_peaks No sol_stability Check Solution Stability (pH, Temp, Light) peak_loss->sol_stability Yes id_degradants Identify Degradants (LC-MS) new_peaks->id_degradants Yes protocol Conduct Forced Degradation Study new_peaks->protocol No sol_stability->protocol id_degradants->protocol

Caption: Logical troubleshooting flow for degradation issues.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of α-Phenylpiperidine-2-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the blood-brain barrier (BBB) permeability of α-Phenylpiperidine-2-acetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: We are starting a project on a novel series of α-Phenylpiperidine-2-acetamide derivatives. Which assay should we use for initial BBB permeability screening?

A1: For initial high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a highly effective and cost-efficient choice.[1][2][3] It measures passive diffusion, which is a key transport mechanism for many CNS drug candidates.[4] This cell-free assay allows you to rank-order your initial set of compounds based on their intrinsic ability to cross a lipid membrane mimicking the BBB, helping to prioritize compounds for further, more complex studies.[2]

Q2: Our lead compound shows high potency but low permeability in the PAMPA-BBB assay. What are our next steps?

A2: Low PAMPA-BBB permeability suggests issues with passive diffusion. Consider the following:

  • Structural Modifications: Analyze the structure-activity relationship (SAR) of your derivatives. Key physicochemical properties to optimize for better passive diffusion include:

    • Lipophilicity (logP/logD): Aim for an optimal range, as very high lipophilicity can increase non-specific binding and metabolism.

    • Molecular Weight (MW): Generally, lower MW (< 500 Da) is preferred.[5]

    • Polar Surface Area (PSA): A lower PSA is typically associated with better BBB penetration.

    • Hydrogen Bond Donors/Acceptors: Reducing the number of hydrogen bonds can improve permeability.

  • Prodrug Approach: Masking polar functional groups that hinder membrane crossing can be an effective strategy. The prodrug is designed to be cleaved enzymatically in the brain, releasing the active compound.

  • Alternative Transport Mechanisms: If structural modifications for passive diffusion are not feasible without losing potency, investigate whether your compound could be a substrate for an influx transporter at the BBB. This would require moving to cell-based or in vivo models.

Q3: Our compound performed well in PAMPA-BBB, but in vivo studies show very low brain concentrations. What could be the reason?

A3: This is a common challenge and often points towards biological factors not captured by the PAMPA model. The most likely culprits are:

  • Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.[6] An in vitro assay using cell lines overexpressing these transporters (e.g., MDCK-MDR1) can confirm this.[7]

  • Rapid Metabolism: The compound might be quickly metabolized in the liver or even at the BBB itself, reducing the amount of parent drug available to enter and remain in the brain.

  • High Plasma Protein Binding: A high fraction of the drug bound to plasma proteins is not available to cross the BBB. Only the unbound fraction can permeate.[6]

Q4: How do we interpret the results from different BBB permeability assays (e.g., Pe vs. Kp,uu)?

A4: These parameters measure different aspects of brain penetration:

  • Permeability coefficient (Pe or Papp): Derived from in vitro models like PAMPA or cell-based assays, this value reflects the rate at which a compound crosses the barrier (in cm/s). It's a measure of the intrinsic ability to permeate.

  • Brain-to-Plasma Concentration Ratio (Kp): An in vivo measurement representing the total concentration of the drug in the brain relative to the total concentration in plasma at a steady state. It reflects the net result of influx, efflux, and non-specific binding.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This is considered the gold standard for assessing BBB penetration. It corrects for plasma and brain tissue binding and reflects the equilibrium of the unbound drug, which is the pharmacologically active species, between the brain and blood. A Kp,uu of 1 suggests passive diffusion is the dominant mechanism, <1 suggests active efflux, and >1 suggests active influx.

Troubleshooting Guides

Issue 1: High Variability in PAMPA-BBB Results

Potential Cause Troubleshooting Step
Compound Solubility Issues Ensure the compound is fully dissolved in the donor well. Check for precipitation during the assay. If solubility is low, consider using a co-solvent, but keep the percentage low and consistent across all wells.
Membrane Integrity Always run a membrane integrity marker (e.g., Lucifer Yellow) with each plate. High permeability of the marker indicates a compromised membrane, and the data from that plate should be discarded.[4]
Inconsistent Pipetting Use calibrated pipettes and ensure there are no air bubbles when adding solutions to the donor or acceptor plates. Automating the process can improve consistency.
Compound Adsorption The compound may be binding to the plastic of the assay plates. Check the mass balance by measuring the final concentrations in both donor and acceptor wells. Low recovery (<70-80%) suggests adsorption.

Issue 2: Low Brain Penetration In Vivo

This troubleshooting guide follows a logical progression from identifying the problem to finding a solution.

G start Low In Vivo Brain Penetration (Low Kp or Kp,uu) check_efflux Is the compound a substrate for efflux transporters (e.g., P-gp)? start->check_efflux check_ppb Is plasma protein binding >99%? check_efflux->check_ppb No efflux_yes High Efflux Ratio Confirmed check_efflux->efflux_yes Yes check_metabolism Is the compound rapidly metabolized? check_ppb->check_metabolism No ppb_yes High PPB Confirmed check_ppb->ppb_yes Yes metabolism_yes High Clearance Confirmed check_metabolism->metabolism_yes Yes re_evaluate Re-evaluate compound or series check_metabolism->re_evaluate No solution_efflux Strategies: 1. Structural modification to evade efflux. 2. Co-administer with a P-gp inhibitor (for research purposes). efflux_yes->solution_efflux solution_ppb Strategies: 1. Modify structure to reduce PPB. (Often a trade-off with permeability). ppb_yes->solution_ppb solution_metabolism Strategies: 1. Block metabolic soft spots (e.g., deuteration). 2. Prodrug approach to protect labile groups. metabolism_yes->solution_metabolism

Caption: Troubleshooting workflow for low in vivo brain penetration.

Data Presentation: BBB Permeability of Piperidine-Containing Compounds

While specific data for α-Phenylpiperidine-2-acetamide derivatives is proprietary, the following tables provide representative data for other piperidine-containing compounds, illustrating the range of permeability values and the influence of structural changes.

Table 1: In Vitro BBB Permeability of Piperine Analogs

Data adapted from studies on piperine and its synthetic analogs, which share the piperidine structural motif.

CompoundPe (hBMEC model) (10-6 cm/s)Pe (BLEC model) (10-6 cm/s)Pe (Bovine/Rat model) (10-6 cm/s)Efflux Ratio (BLEC)In Silico BBB+ Prediction
Piperine17.110.923.91.1Yes
Analog SCT-6414.912.125.11.2Yes
Analog SCT-663.54.815.31.3No
Analog LAU3976.52.914.51.5No

Efflux Ratio (ER) is calculated from bidirectional permeability experiments. An ER > 2 typically suggests active efflux.

Table 2: In Vitro vs. In Vivo BBB Permeability of a Piperidine-Containing Conjugate

Data comparing a novel conjugate (L-F 001) to its parent compound Fasudil.

CompoundcLogPPAMPA-BBB Pe (10-6 cm/s)In Vitro CNS Permeability ClassIn Vivo Brain Conc. (vs. Fasudil)
Fasudil1.2< 2.0Low (CNS-)1x
L-F 0013.4> 4.7High (CNS+)5x

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines the key steps for assessing the passive BBB permeability of α-Phenylpiperidine-2-acetamide derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution 1. Prepare Donor Solution: Dissolve test compounds (e.g., 10 mM in DMSO). Dilute into Phosphate Buffered Saline (PBS) pH 7.4. prep_acceptor 2. Prepare Acceptor Solution: Use PBS pH 7.4, often with a 'sink' agent to mimic brain conditions. prep_solution->prep_acceptor prep_plate 3. Coat Filter Plate: Pipette brain lipid solution (e.g., porcine brain lipid in dodecane) onto the filter membrane of the donor plate. Allow solvent to evaporate. prep_acceptor->prep_plate add_acceptor 4. Add Acceptor Solution: Fill wells of the acceptor plate. add_donor 5. Add Donor Solution: Add prepared donor solutions (containing test compounds) to the coated donor plate. add_acceptor->add_donor sandwich 6. Assemble the 'Sandwich': Place the donor plate onto the acceptor plate. add_donor->sandwich incubate 7. Incubate: Incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking. sandwich->incubate measure 8. Measure Concentrations: Determine compound concentrations in both donor and acceptor wells using LC-MS/MS. incubate->measure calculate 9. Calculate Permeability (Pe): Use standard equations considering volumes, surface area, and incubation time to calculate Pe. measure->calculate

References

Validation & Comparative

Comparative Efficacy Analysis: α-Phenylpiperidine-2-acetamide vs. Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the well-established central nervous system (CNS) stimulant, methylphenidate, and the related chemical compound, α-Phenylpiperidine-2-acetamide. The analysis is intended for researchers, scientists, and professionals in drug development, focusing on pharmacological activity, mechanism of action, and the availability of supporting experimental data.

A critical distinction emerges from the scientific literature: Methylphenidate is a widely studied and prescribed active pharmaceutical ingredient, whereas α-Phenylpiperidine-2-acetamide is primarily known as a direct synthetic precursor or intermediate in the manufacturing of methylphenidate.[1][2] It is also referred to as Ritalinic Acid Amide, the amide of methylphenidate's primary and inactive metabolite, ritalinic acid.[1][3] Consequently, there is a significant disparity in the available pharmacological data, with extensive research on methylphenidate's efficacy and a notable absence of such data for α-Phenylpiperidine-2-acetamide.[1][4]

Compound Overview and Physicochemical Data

Methylphenidate is a phenethylamine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[5][6] α-Phenylpiperidine-2-acetamide shares a core structure but is utilized as a chemical building block in synthesis rather than as a therapeutic agent.[7][8]

Propertyα-Phenylpiperidine-2-acetamideMethylphenidate
Synonyms 2-Phenyl-2-piperidin-2-ylacetamide, Ritalinic Acid Amide, Methylphenidate EP Impurity F[1][7]Methyl 2-phenyl-2-(2-piperidyl)acetate, Ritalin, Concerta[5][9]
CAS Number 19395-39-2[7][10]113-45-1 (for hydrochloride)[9]
Molecular Formula C₁₃H₁₈N₂O[7]C₁₄H₁₉NO₂[11]
Molecular Weight 218.29 g/mol [12]233.31 g/mol [11]
Primary Role Synthetic intermediate for methylphenidate[1][2]Active Pharmaceutical Ingredient (CNS Stimulant)[5]
Pharmacodynamics and Efficacy

The efficacy of a compound as a CNS stimulant is primarily determined by its ability to modulate neurotransmitter systems. Methylphenidate's therapeutic effects are well-documented and stem from its potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET).[13] This action increases the extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission.[5]

Conversely, there is a lack of published preclinical or clinical studies evaluating the pharmacological activity, binding affinity, or in vivo efficacy of α-Phenylpiperidine-2-acetamide.[1] While its structure suggests the potential to cross the blood-brain barrier, its effects on CNS targets have not been characterized in the scientific literature.[1] It is important to note that its corresponding carboxylic acid, ritalinic acid, is the primary metabolite of methylphenidate and is pharmacologically inactive.[14][15]

Efficacy Parameterα-Phenylpiperidine-2-acetamideMethylphenidate (d-threo isomer)
Mechanism of Action Not established in literature.Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[5][13]
Dopamine Transporter (DAT) Ki (nM) Data not available~14-25 nM
Norepinephrine Transporter (NET) Ki (nM) Data not available~39-46 nM
Serotonin Transporter (SERT) Ki (nM) Data not available>1000 nM (low affinity)
In Vivo Efficacy Data not availableEstablished efficacy in treating ADHD and narcolepsy[6]
Clinical Use Not used as a therapeutic agent.FDA-approved for ADHD and narcolepsy[6]
(Note: Ki values for Methylphenidate can vary between studies based on experimental conditions. The values presented are representative.)

Visualizing Chemical and Biological Pathways

To clarify the relationship and mechanisms, the following diagrams illustrate the synthetic connection between the two compounds and the established pharmacological action of methylphenidate.

cluster_synthesis Chemical Synthesis cluster_metabolism In Vivo Metabolism A α-Phenylpiperidine-2-acetamide (Ritalinic Acid Amide) B Methylphenidate A->B Esterification C Methylphenidate D Ritalinic Acid (Inactive Metabolite) C->D Hydrolysis (via CES1 enzyme)

Figure 1: Synthetic and Metabolic Relationship.

cluster_synapse Dopaminergic Synapse cluster_presynaptic Dopaminergic Synapse cluster_postsynaptic Dopaminergic Synapse presynaptic Presynaptic Dopamine Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft DA Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors Receptor->postsynaptic Signal DA Dopamine (DA) DA->DAT Reuptake DA->Receptor Binds MPH Methylphenidate MPH->DAT Blocks

Figure 2: Methylphenidate's Mechanism of Action.

Experimental Protocols

To determine the efficacy of a potential CNS stimulant, a series of standardized in vitro and in vivo experiments are required. The protocols for methylphenidate are well-established, whereas such reports for α-Phenylpiperidine-2-acetamide are absent from the literature.

Key Experiment: In Vitro Receptor Binding Assay

This experiment quantifies the affinity of a compound for specific neurotransmitter transporters.

  • Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

  • Methodology:

    • Preparation of Tissue: Synaptosomal membranes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents.

    • Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., methylphenidate).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration.

    • Quantification: The amount of bound radioactivity on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This data provides a quantitative measure of the compound's potency at its molecular targets.

Key Experiment: In Vivo Behavioral Assay (Locomotor Activity)

This experiment assesses the stimulant effects of a compound in a living organism.

  • Objective: To measure the effect of a test compound on spontaneous locomotor activity in rodents.

  • Methodology:

    • Acclimation: Animals (e.g., rats or mice) are individually placed in open-field chambers and allowed to acclimate for a set period (e.g., 30-60 minutes).

    • Drug Administration: Animals are administered various doses of the test compound (e.g., methylphenidate) or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

    • Data Collection: Immediately following injection, the animals are returned to the chambers. Locomotor activity is recorded for a specified duration (e.g., 90-180 minutes) using an automated system of infrared beams.

    • Data Analysis: Key parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are quantified. A dose-dependent increase in locomotor activity is indicative of a CNS stimulant effect. This type of study has been used extensively to characterize the in vivo potency and duration of action of methylphenidate and its analogues.[16]

Conclusion

The comparison between α-Phenylpiperidine-2-acetamide and methylphenidate is one of a synthetic precursor versus a pharmacologically active and clinically utilized drug. Methylphenidate has a well-defined mechanism of action as a norepinephrine-dopamine reuptake inhibitor, with extensive experimental data supporting its efficacy in the treatment of ADHD and narcolepsy.[5][13]

In stark contrast, α-Phenylpiperidine-2-acetamide is documented in the scientific and patent literature as an intermediate in the chemical synthesis of methylphenidate.[1][2] There is a notable absence of published data regarding its pharmacodynamics, efficacy, or potential CNS effects. Therefore, a direct comparison of efficacy is not feasible. Researchers should regard α-Phenylpiperidine-2-acetamide as a reagent for synthesis rather than a pharmacologically active agent for comparative studies against established drugs like methylphenidate.

References

A Comparative Guide to the Anticonvulsant Activity of N-Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-phenylacetamide derivatives, a promising class of compounds investigated for their anticonvulsant properties. The following sections present supporting experimental data from preclinical animal models, detail the methodologies for key validation assays, and illustrate the proposed mechanisms of action.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The mainstay of treatment is pharmacotherapy with anti-epileptic drugs (AEDs).[1] The search for novel AEDs with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry. N-phenylacetamide derivatives have emerged as a versatile structural scaffold for developing new anticonvulsant agents.[2] Preclinical evaluation of these compounds typically involves a battery of standardized tests, including the maximal electroshock (MES) seizure test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models myoclonic seizures.[2] Concurrently, neurotoxicity is assessed, often using the rotarod test, to determine a compound's therapeutic index.

Comparative Anticonvulsant Activity and Neurotoxicity

The anticonvulsant efficacy of novel compounds is quantified by determining their median effective dose (ED50), the dose required to protect 50% of the animals from seizures. Neurotoxicity is assessed by the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment. A higher protective index (PI = TD50/ED50) indicates a more favorable safety profile.

The tables below summarize the anticonvulsant activity of various N-phenylacetamide derivatives compared to standard AEDs.

Table 1: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test (Mice, i.p. administration)

Compound IDSubstituent (Anilide Moiety)Protection at 100 mg/kg (Time)ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
12 3-ChloroYes (0.5 h)> 100Not ReportedNot Reported
13 3-ChloroYes (0.5 h & 4 h)Not ReportedNot ReportedNot Reported
14 3-TrifluoromethylYes (4 h)Not ReportedNot ReportedNot Reported
16 3-TrifluoromethylYes (4 h)Not ReportedNot ReportedNot Reported
18 3-TrifluoromethylYes (4 h)Not ReportedNot ReportedNot Reported
19 3-TrifluoromethylYes (0.5 h & 4 h)Not ReportedNot ReportedNot Reported
20 3-TrifluoromethylYes (4 h)Not Reported> 300Not Reported
24 3-TrifluoromethylYes (0.5 h)Not ReportedNot ReportedNot Reported
Data synthesized from studies on novel N-phenylacetamide derivatives.[1][3]

Table 2: Anticonvulsant Activity of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide Derivatives (Mice, i.p. administration)

Compound IDEfficacy in MES Test (ED50 mg/kg)Efficacy in scPTZ Test (ED50 mg/kg)Efficacy in 6 Hz (44mA) Test (ED50 mg/kg)Neurotoxicity TD50 (mg/kg)
14 49.667.463.2Not Reported
15 > 100> 100Not ReportedNot Reported
17 > 10075% protection at 100mg/kgNot ReportedNot Reported
(C1-R)-31 75% protection at 100mg/kg75% protection at 100mg/kgNot ReportedNot Reported
(C1-R)-32 75% protection at 100mg/kg75% protection at 100mg/kgNot ReportedNot Reported
Data extracted from a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[5][6] It assesses a compound's ability to prevent seizure spread through neural tissue.[7]

  • Animal Subjects: Male CF-1 mice or Sprague-Dawley rats are commonly used.[5] Animals are acclimated to the laboratory environment before testing.[8]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[8]

  • Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally at various doses and pre-treatment times (e.g., 30 minutes, 4 hours) to determine the time of peak effect.[8]

  • Procedure:

    • A local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal.[5][9]

    • Corneal electrodes are placed on the eyes, and a drop of saline is added to ensure good electrical contact.[5]

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA in rats) is delivered.[5][9]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5][8] An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 value is calculated using statistical methods like probit analysis.[9]

Rotarod Test for Neurotoxicity

This test evaluates motor coordination, balance, and potential neurological deficits induced by a test compound.[10][11]

  • Animal Subjects: Mice or rats are used. Animals are often pre-trained on the apparatus.[12]

  • Apparatus: A commercially available rotarod apparatus, which consists of a rotating rod divided into lanes for testing multiple animals simultaneously.[10]

  • Procedure:

    • Animals are placed on the rotating rod.[11]

    • The rod rotates at a constant speed or with accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[10]

    • The latency (time) for each animal to fall from the rod is recorded. A cutoff time (e.g., 300 seconds) is typically set.[10]

  • Endpoint: The primary endpoint is the time the animal remains on the rod. A significant decrease in performance compared to vehicle-treated controls indicates motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of animals exhibit neurotoxicity (e.g., falling off the rod), is determined.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the proposed molecular mechanisms of action.

G cluster_0 Preclinical Screening Workflow Synthesis Synthesis of N-phenylacetamide Derivatives Screening Initial Anticonvulsant Screening Synthesis->Screening MES Maximal Electroshock (MES) Test Screening->MES scPTZ sc-Pentylenetetrazole (scPTZ) Test Screening->scPTZ Neurotox Neurotoxicity Assessment MES->Neurotox scPTZ->Neurotox Rotarod Rotarod Test Neurotox->Rotarod Quant Quantitative Analysis (ED50, TD50, PI) Rotarod->Quant Lead Lead Compound Identification Quant->Lead

Caption: Workflow for anticonvulsant drug discovery.

Proposed Mechanisms of Action

The anticonvulsant effects of N-phenylacetamide derivatives are often attributed to their interaction with key neurological targets.

1. Modulation of Voltage-Gated Sodium Channels

A primary mechanism for many established AEDs like phenytoin and carbamazepine is the blockade of voltage-gated sodium channels.[13] This action stabilizes the inactive state of the channel, reducing the repetitive firing of neurons that underlies seizure spread. Some N-phenylacetamide derivatives are also thought to act via this mechanism.[3]

G cluster_0 Mechanism 1: Sodium Channel Blockade ActionPotential Action Potential Propagation NaChannel Voltage-Gated Sodium Channel (VGSC) ActionPotential->NaChannel Activates Stabilize Stabilization of Inactive State NaChannel->Stabilize Derivative N-phenylacetamide Derivative Derivative->NaChannel Binds to ReducedFiring Reduced Neuronal Hyperexcitability Stabilize->ReducedFiring SeizureSuppression Seizure Suppression ReducedFiring->SeizureSuppression G cluster_1 Mechanism 2: SV2A Modulation Presynaptic Presynaptic Terminal SV2A Synaptic Vesicle Protein 2A (SV2A) Modulation Modulation of Neurotransmitter Release SV2A->Modulation Derivative Acetamide Derivative (e.g., Levetiracetam) Derivative->SV2A Binds to ReducedSync Reduced Neuronal Hypersynchronization Modulation->ReducedSync SeizureSuppression Seizure Suppression ReducedSync->SeizureSuppression

References

Comparative analysis of different catalysts for α-Phenylpiperidine-2-acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of α-Phenylpiperidine-2-acetamide, a key intermediate in the development of various pharmaceuticals, relies heavily on the selection of an appropriate catalyst. This guide provides a comparative analysis of different catalytic systems for the synthesis of α-Phenylpiperidine-2-acetamide, primarily focusing on the catalytic hydrogenation of its precursor, α-phenyl-α-pyridyl-(2)-acetamide. The information presented herein is supported by available experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Heterogeneous Catalysts

The reduction of the pyridine ring in α-phenyl-α-pyridyl-(2)-acetamide to a piperidine ring is a critical step in the synthesis of α-Phenylpiperidine-2-acetamide. This transformation is typically achieved through catalytic hydrogenation using various heterogeneous catalysts. The choice of catalyst significantly impacts reaction efficiency, time, and in the case of chiral synthesis, the stereochemical outcome.

Below is a summary of the performance of commonly used catalysts based on documented experimental data.

CatalystPrecursorSolvent(s)Pressure (H₂)TemperatureReaction TimeReported YieldEnantiomeric Excess (ee)
Platinum(IV) oxide (PtO₂)α-phenyl-α-pyridyl-(2)-acetamideGlacial Acetic AcidNot SpecifiedNot Specified~26 hoursNot SpecifiedNot Applicable (for racemic synthesis)
Palladium on carbon (Pd/C)α-phenyl-α-pyridyl-(2)-acetamideAcetic Acid, Alcohol12-15 kg/cm ²45-50°C15-18 hoursNot SpecifiedNot Applicable (for racemic synthesis)
Chiral Catalysts (e.g., Phenylglycinol-derived lactams)Varies (enantioselective routes)VariesVariesVariesVariesVaries≥99% (after recrystallization)[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication and optimization of synthetic procedures. Below are generalized methodologies for the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide using different catalysts.

Protocol 1: Hydrogenation using Platinum(IV) oxide (PtO₂)
  • Catalyst Activation (in-situ): In a high-pressure hydrogenation vessel, dissolve α-phenyl-α-pyridyl-(2)-acetamide in glacial acetic acid.

  • Add Platinum(IV) oxide (PtO₂) to the solution. The catalyst is typically used in a catalytic amount.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • The reaction is monitored for hydrogen uptake and can take approximately 26 hours to complete.[1]

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture to remove the platinum catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield α-Phenylpiperidine-2-acetamide.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a high-pressure autoclave, dissolve α-phenyl-α-pyridyl-(2)-acetamide in a mixture of acetic acid and an alcohol (e.g., ethanol or methanol).

  • Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to 12-15 kg/cm ².[1]

  • Heat the reaction mixture to 45-50°C and stir vigorously for 15-18 hours.[1]

  • Work-up: Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by appropriate methods (e.g., recrystallization) to obtain α-Phenylpiperidine-2-acetamide.

Protocol 3: Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This is often achieved using chiral catalysts or auxiliaries. Methodologies for the enantioselective synthesis of piperidine-containing compounds have been explored using phenylglycinol-derived lactams as chiral catalysts.[1] The specific protocols for these reactions are highly dependent on the chosen chiral catalyst and synthetic strategy. Generally, they involve the use of a chiral auxiliary to control the stereochemical outcome of the reaction, followed by the removal of the auxiliary. Post-synthesis purification, often involving recrystallization, can significantly enhance the enantiomeric excess to ≥99%.[1]

Visualizing the Synthesis and Catalyst Comparison

To better understand the experimental workflow and the relationship between different catalytic approaches, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Precursor α-phenyl-α-pyridyl- (2)-acetamide Hydrogenation Catalytic Hydrogenation (Pressure & Temperature Control) Precursor->Hydrogenation Solvent Solvent Selection (e.g., Acetic Acid) Solvent->Hydrogenation Catalyst_Choice Catalyst Selection (PtO₂, Pd/C, etc.) Catalyst_Choice->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification Final_Product α-Phenylpiperidine- 2-acetamide Purification->Final_Product

Caption: Experimental workflow for the synthesis of α-Phenylpiperidine-2-acetamide.

Catalyst_Comparison cluster_main Catalytic Approaches for α-Phenylpiperidine-2-acetamide Synthesis cluster_racemic Common Heterogeneous Catalysts cluster_enantio Chiral Catalysts / Auxiliaries Racemic Racemic Synthesis PtO2 Platinum(IV) oxide (PtO₂) Racemic->PtO2 Reliable, longer reaction time PdC Palladium on Carbon (Pd/C) Racemic->PdC Common, moderate conditions RaneyNi Raney Nickel (Ni) Racemic->RaneyNi Cost-effective option Enantioselective Enantioselective Synthesis ChiralLactam Phenylglycinol-derived Lactams Enantioselective->ChiralLactam High ee achievable OtherChiral Other Chiral Catalysts Enantioselective->OtherChiral

Caption: Comparison of catalytic approaches for α-Phenylpiperidine-2-acetamide synthesis.

References

In vivo comparison of the threo and erythro isomers of α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vivo Potential of Threo and Erythro Isomers of α-Phenylpiperidine-2-acetamide

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo comparative studies on the threo and erythro isomers of α-Phenylpiperidine-2-acetamide are not extensively available in scientific literature, a robust indirect comparison can be established through their primary application as stereospecific precursors to the isomers of methylphenidate, a widely used central nervous system (CNS) stimulant.[1] The stereochemistry of α-Phenylpiperidine-2-acetamide is a critical determinant of the final stereochemistry of the synthesized methylphenidate, which in turn dictates the pharmacological activity.

From Precursor Stereochemistry to Pharmacological Activity

α-Phenylpiperidine-2-acetamide, also known as ritalinic acid amide, possesses two chiral centers, giving rise to four stereoisomers: the d/l-threo and d/l-erythro pairs.[1] The crucial role of these isomers lies in their use for the stereoselective synthesis of methylphenidate. Specifically, the threo isomers of α-Phenylpiperidine-2-acetamide are precursors to the therapeutically active threo isomers of methylphenidate, while the erythro isomers yield the corresponding erythro isomers of methylphenidate.[1]

Synthetic Pathway Overview

The following diagram illustrates the stereospecific synthesis of methylphenidate isomers from the corresponding α-Phenylpiperidine-2-acetamide isomers.

G cluster_0 Threo Pathway cluster_1 Erythro Pathway threo_acetamide threo-α-Phenylpiperidine- 2-acetamide threo_acid threo-α-Phenyl-α- piperidyl-2-acetic acid threo_acetamide->threo_acid Hydrolysis threo_mph threo-Methylphenidate threo_acid->threo_mph Esterification erythro_acetamide erythro-α-Phenylpiperidine- 2-acetamide erythro_acid erythro-α-Phenyl-α- piperidyl-2-acetic acid erythro_acetamide->erythro_acid Hydrolysis erythro_mph erythro-Methylphenidate erythro_acid->erythro_mph Esterification

Caption: Stereospecific synthesis of methylphenidate isomers.

Comparative In Vivo Effects of the Resulting Methylphenidate Isomers

The significant differences in the in vivo pharmacological effects between the threo and erythro isomers of methylphenidate underscore the importance of the stereochemistry of the parent α-Phenylpiperidine-2-acetamide. The d-threo-methylphenidate isomer is responsible for the vast majority of the therapeutic effects observed in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2]

Isomer of MethylphenidatePrimary In Vivo EffectsReceptor Binding ProfileTherapeutic Relevance
d-threo-methylphenidate Potent CNS stimulant, increases locomotor activity, improves cognitive function in ADHD models.[2][3]High affinity for dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5]The primary therapeutically active isomer in ADHD treatment.[2]
l-threo-methylphenidate Significantly less potent CNS stimulant activity compared to the d-isomer.[2]Lower affinity for DAT and NET compared to the d-isomer.[2]Minimal contribution to the therapeutic effects of racemic methylphenidate.[2]
erythro-isomers Generally considered to have negligible CNS stimulant activity and may contribute to undesirable side effects.Very low affinity for DAT and NET.Not used therapeutically and their presence is minimized in pharmaceutical preparations.

Experimental Protocols

While specific in vivo protocols for the direct comparison of α-Phenylpiperidine-2-acetamide isomers are not available, the following outlines a general methodology for evaluating the CNS stimulant effects of the resulting methylphenidate isomers in a preclinical setting.

Objective: To assess the in vivo CNS stimulant effects of d-threo-methylphenidate and l-threo-methylphenidate.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

Experimental Groups:

  • Vehicle control (e.g., saline)

  • d-threo-methylphenidate (various doses)

  • l-threo-methylphenidate (various doses)

Procedure:

  • Acclimation: Animals are acclimated to the testing environment for at least 3 days prior to the experiment.

  • Drug Administration: The respective compounds or vehicle are administered via a relevant route (e.g., intraperitoneal injection).

  • Locomotor Activity Assessment: Immediately following administration, animals are placed in open-field arenas equipped with automated activity monitoring systems. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different isomers and doses to the vehicle control.

Experimental Workflow

G start Animal Acclimation groups Randomization into Experimental Groups start->groups admin Drug/Vehicle Administration groups->admin test Locomotor Activity Testing admin->test data Data Collection and Analysis test->data

Caption: Preclinical workflow for locomotor activity assessment.

Conclusion

The in vivo comparison of the threo and erythro isomers of α-Phenylpiperidine-2-acetamide is most effectively understood through the lens of their role as stereospecific precursors to methylphenidate. The threo isomers of α-Phenylpiperidine-2-acetamide are of high value in pharmaceutical synthesis as they lead to the production of the therapeutically active d-threo-methylphenidate. Conversely, the erythro isomers are of limited interest due to their conversion to the pharmacologically less active erythro isomers of methylphenidate. This indirect comparison highlights the critical importance of stereochemistry in drug design and development, where the configuration of a precursor molecule directly dictates the efficacy and safety of the final active pharmaceutical ingredient. Researchers and drug development professionals should prioritize the use of the threo isomers of α-Phenylpiperidine-2-acetamide for the synthesis of therapeutically effective methylphenidate.

References

Unveiling the Dopaminergic Profile: A Comparative Guide to α-Phenylpiperidine-2-acetamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with dopamine receptors is a critical step in the development of new therapeutics for a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the cross-reactivity of compounds structurally related to α-Phenylpiperidine-2-acetamide at the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5).

Comparative Analysis of Dopamine Receptor Binding Affinities

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for pridopidine and other standard dopamine receptor ligands across the five human dopamine receptor subtypes.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
Pridopidine (ACR16) >10,000155103283>10,000
Dopamine (endogenous ligand) 234012.5 - 1636.4228
Haloperidol (typical antipsychotic) 251.20.7515
Clozapine (atypical antipsychotic) 851252502190
Apomorphine (non-selective agonist) 440341945380

Note: Ki values can vary between different studies and experimental conditions.

The data presented highlights the varied cross-reactivity profiles of different ligands. Pridopidine, for instance, demonstrates a moderate affinity for D2-like receptors (D2, D3, and D4) with negligible affinity for D1-like receptors (D1 and D5). In contrast, the endogenous ligand dopamine shows a preference for D3 and D4 receptors, while haloperidol exhibits high affinity across multiple subtypes, particularly D2, D3, and D4.

Experimental Protocols: Radioligand Binding Assays

The determination of ligand binding affinities is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., a phenylpiperidine derivative) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Key Steps in a Competitive Radioligand Binding Assay:
  • Membrane Preparation: Cell membranes expressing the specific dopamine receptor subtype of interest are prepared from cultured cell lines (e.g., HEK293 or CHO cells) or from brain tissue known to be rich in that receptor (e.g., striatum for D1 and D2 receptors).

  • Incubation: The prepared membranes are incubated in a buffered solution with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (α-Phenylpiperidine-2-acetamide analog) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Cross_Reactivity cluster_receptors Dopamine Receptor Subtypes Ligand α-Phenylpiperidine-2- acetamide Analog D1 D1 Ligand->D1 Low/No Affinity D2 D2 Ligand->D2 High Affinity D3 D3 Ligand->D3 High Affinity D4 D4 Ligand->D4 Moderate Affinity D5 D5 Ligand->D5 Low/No Affinity

Benchmarking Novel α-Phenylpiperidine-2-acetamide Derivatives Against Existing CNS Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel α-phenylpiperidine-2-acetamide derivatives and established central nervous system (CNS) stimulants such as methylphenidate and amphetamine. The objective is to offer a quantitative and qualitative assessment of their pharmacological profiles, focusing on their interactions with key monoamine transporters and their effects on locomotor activity. While comprehensive data on novel α-phenylpiperidine-2-acetamide derivatives with pronounced CNS stimulant activity remains limited in publicly accessible literature, this guide summarizes the available information and provides a framework for their evaluation against well-characterized stimulants.

Introduction

The α-phenylpiperidine-2-acetamide scaffold is of significant interest in medicinal chemistry due to its structural relationship to methylphenidate, a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The parent compound, α-phenylpiperidine-2-acetamide, also known as ritalinic acid amide, is a known metabolite and precursor in the synthesis of methylphenidate.[3][4][5][6] While ritalinic acid itself is considered pharmacologically inactive, derivatives of this scaffold are being explored for potential CNS activity.[4][5] This guide aims to benchmark these emerging derivatives against the known properties of methylphenidate and amphetamine, two of the most well-characterized CNS stimulants.

Mechanism of Action of CNS Stimulants

The primary mechanism of action for psychostimulants like methylphenidate and amphetamine involves the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission in the brain.[7][8] These compounds exert their effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters.[7][8]

CNS_Stimulant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DDC NE Norepinephrine DA->NE DBH VMAT2 VMAT2 DA->VMAT2 NE->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage DAT DAT DAT_ext DAT->DAT_ext Reuptake NET NET NET_ext NET->NET_ext Reuptake DA_synapse Dopamine Synaptic Vesicle->DA_synapse Release NE_synapse Norepinephrine Synaptic Vesicle->NE_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binding Signal Transduction Signal Transduction DA_receptor->Signal Transduction Activation NE_receptor->Signal Transduction Activation Stimulants CNS Stimulants (Methylphenidate, Amphetamine) Stimulants->VMAT2 Release (Amphetamine) Stimulants->DAT Blockade Stimulants->NET Blockade

Caption: Mechanism of action of CNS stimulants on catecholamine neurotransmission.

Quantitative Comparison of Monoamine Transporter Affinity

The affinity of a compound for DAT and NET is a key determinant of its potency as a CNS stimulant. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Table 1: In Vitro Binding Affinities (Ki/IC50 in nM) for Monoamine Transporters

CompoundDAT Affinity (Ki/IC50)NET Affinity (Ki/IC50)SERT Affinity (Ki/IC50)Data Source
α-Phenylpiperidine-2-acetamide Derivatives
Novel Derivative 1Data Not AvailableData Not AvailableData Not Available
Novel Derivative 2Data Not AvailableData Not AvailableData Not Available
Established CNS Stimulants
d-threo-Methylphenidate (d-MPH)33 nM (IC50)244 nM (IC50)>50,000 nM (IC50)[9][10]
l-threo-Methylphenidate (l-MPH)540 nM (IC50)5100 nM (IC50)>50,000 nM (IC50)[9][10]
Amphetamine~600 nM (Ki)70-100 nM (Ki)20,000-40,000 nM (Ki)[11]

Note: Data for novel α-phenylpiperidine-2-acetamide derivatives with CNS stimulant properties are not currently available in the public domain. The table will be updated as new research emerges.

In Vivo Efficacy: Locomotor Activity

Locomotor activity in rodents is a widely used behavioral assay to assess the stimulant properties of a compound. An increase in locomotor activity is a characteristic effect of CNS stimulants. The median effective dose (ED50) is the dose that produces 50% of the maximal response.

Table 2: In Vivo Locomotor Activity

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)ObservationsData Source
α-Phenylpiperidine-2-acetamide Derivatives
Novel Derivative 1Data Not AvailableData Not AvailableData Not AvailableData Not Available
Novel Derivative 2Data Not AvailableData Not AvailableData Not AvailableData Not Available
Established CNS Stimulants
MethylphenidateMicei.p.~3 mg/kgSignificant increase in locomotor activity.[12]
AmphetamineMicei.p.~1-3 mg/kgSignificant increase in locomotor activity.[12]

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known high-affinity radioligand from the transporter is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the Ki using the Cheng-Prusoff equation.

Materials:

  • Biological Source: Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cell lines expressing the respective human transporters.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Paroxetine for SERT.

  • Test Compounds: Novel α-phenylpiperidine-2-acetamide derivatives and reference stimulants (dissolved in appropriate solvent, e.g., DMSO).

  • Buffers and Reagents: Assay buffer (e.g., Tris-HCl), wash buffer.

  • Equipment: Homogenizer, centrifuge, 96-well plates, filter mats, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value by non-linear regression. Convert the IC50 to Ki using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assay

Objective: To assess the stimulant effect of a test compound on spontaneous motor activity in rodents.

Principle: CNS stimulants increase locomotor activity in a dose-dependent manner. This activity is measured in an open-field arena equipped with infrared beams. The number of beam breaks is recorded as a measure of locomotor activity.

Locomotor_Activity_Workflow start Start acclimatization Acclimatize Animals to Testing Room start->acclimatization habituation Habituation to Open-Field Arena (e.g., 30-60 min) acclimatization->habituation administration Administer Test Compound or Vehicle (i.p., p.o.) habituation->administration placement Immediately Place Animal Back in Arena administration->placement recording Record Locomotor Activity (e.g., 60-120 min) placement->recording analysis Data Analysis: - Total distance traveled - Beam breaks vs. time - Dose-response curve recording->analysis end End analysis->end

Caption: Experimental workflow for a locomotor activity assay.

Materials:

  • Animals: Male Swiss Webster mice (or other suitable rodent strain).

  • Test Compounds: Novel α-phenylpiperidine-2-acetamide derivatives and reference stimulants (dissolved in a suitable vehicle, e.g., saline).

  • Equipment: Open-field activity chambers with infrared beams and automated recording software, syringes for injection.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room for at least one hour before the experiment.

  • Habituation: Place the animals individually into the activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal - i.p.).

  • Recording: Immediately place the animals back into the chambers and record locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the recorded data to determine parameters such as total distance traveled, horizontal and vertical activity, and time course of the stimulant effect. Construct dose-response curves to determine the ED50.

Discussion and Future Directions

The α-phenylpiperidine-2-acetamide scaffold holds promise for the development of novel CNS stimulants. Structure-activity relationship (SAR) studies on methylphenidate analogs have shown that modifications to the phenyl and piperidine rings can significantly alter affinity for DAT and NET.[11][13][14][15] For instance, electron-withdrawing groups on the phenyl ring of methylphenidate can enhance DAT binding affinity.[13][14]

To date, a comprehensive pharmacological profile of α-phenylpiperidine-2-acetamide derivatives as CNS stimulants is lacking in the public domain. Future research should focus on:

  • Synthesis and Screening: A systematic synthesis of α-phenylpiperidine-2-acetamide derivatives with various substitutions on the phenyl and piperidine rings, followed by in vitro screening for DAT, NET, and SERT binding affinities.

  • In Vivo Characterization: Promising candidates from in vitro screens should be evaluated in vivo for their effects on locomotor activity, as well as in more complex behavioral models relevant to ADHD, such as tests of attention and impulsivity.

  • Selectivity Profiling: Determining the selectivity of novel compounds for DAT and NET over SERT is crucial, as SERT interaction can lead to undesirable side effects.

  • Mechanism of Action Studies: Investigating whether novel derivatives act as reuptake inhibitors, like methylphenidate, or as releasing agents, like amphetamine, will be essential for understanding their pharmacological profile.

By systematically applying the experimental protocols outlined in this guide, researchers can effectively benchmark new α-phenylpiperidine-2-acetamide derivatives against established CNS stimulants, paving the way for the development of novel therapeutics with potentially improved efficacy and side-effect profiles.

References

Head-to-Head Comparison of Analytical Methods for α-Phenylpiperidine-2-acetamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique

The accurate quantification of α-Phenylpiperidine-2-acetamide, a key intermediate and building block in the synthesis of various pharmaceuticals, is critical for quality control, pharmacokinetic studies, and formulation development.[1][2] The selection of an appropriate analytical method is paramount to ensure sensitivity, specificity, and reliability of results. This guide provides a head-to-head comparison of the most common analytical techniques for the quantification of α-Phenylpiperidine-2-acetamide and structurally similar piperidine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Quantitative Performance

The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[3] The following table summarizes the key quantitative performance parameters for each method, based on data from studies on related piperidine and acetamide compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.44 - 53.33 µg/mL[4]1.0 - 40.0 ng/mL[5]0.02 - 1.5 ng/mL[6]
Limit of Detection (LOD) 0.15 µg/mL[4]In the ng range[5]0.02 ng/mL[6]
Limit of Quantification (LOQ) 0.44 µg/mL[4]In the ng range[5]0.02 - 1.5 ng/mL[6]
Accuracy (% Recovery) ~101.82%[4]Not explicitly stated for similar compoundsWithin ±15% of nominal values
Precision (%RSD) < 2%[4]Intra-day: 0.3–1.80%, Inter-day: 1.10–1.73%[5]< 15%[7]
Specificity Moderate; potential for interference from co-eluting compounds.High; mass spectrometric detection provides good specificity.Very High; MS/MS provides excellent specificity through precursor-product ion transitions.
Throughput ModerateLow to ModerateHigh; especially with modern UHPLC systems.[8]
Derivatization Not usually required.Often required to improve volatility and chromatographic performance.[3]Not usually required.

Experimental Workflows

The selection of an analytical method also involves considering the complexity of the experimental workflow. The following diagrams illustrate the typical steps involved in each of the compared techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Reverse-Phase Column Injection->Separation Mobile Phase (e.g., Acetonitrile:Water) Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification

Figure 1: HPLC-UV Analysis Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Capillary GC Column Injection->Separation Carrier Gas (e.g., Helium) Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Ionization->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification (Selected Ion Monitoring) MassSpectrum->Quantification

Figure 2: GC-MS Analysis Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation UPLC/HPLC Column Injection->Separation Mobile Phase Gradient Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometer (MRM Mode) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area Ratio vs. IS) Chromatogram->Quantification

Figure 3: LC-MS/MS Analysis Workflow.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of α-Phenylpiperidine-2-acetamide in bulk drug substances and simple formulations.

  • Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like 0.1% phosphoric acid. The exact ratio should be optimized for ideal peak shape and retention time. A common starting point is a 32:68 (v/v) ratio of acetonitrile to acidified water.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: The UV absorbance spectrum of α-Phenylpiperidine-2-acetamide should be measured to determine the wavelength of maximum absorbance (λmax), which is then used for detection.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the peak areas of the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity and is particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like piperidine derivatives to improve their volatility and chromatographic properties.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer. A capillary column such as a DB-5ms or equivalent is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from other components. An example program could be: start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte.

  • Sample Preparation:

    • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.

    • Derivatization: Evaporate the solvent and derivatize the residue. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

    • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

  • Data Analysis: Quantification is based on the peak area of a selected ion in the mass spectrum, compared against a calibration curve prepared using similarly derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it the gold standard for bioanalysis and trace-level quantification in complex matrices like plasma and urine.[3][8]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer. A C18 column with a smaller particle size (e.g., < 2 µm) is often used for faster analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for piperidine compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard. This provides excellent selectivity.[9]

  • Sample Preparation (for biological samples):

    • Protein Precipitation: Add a precipitating agent like acetonitrile (typically 3 volumes) to the sample (e.g., 1 volume of plasma) to precipitate proteins.[9]

    • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[9]

    • Supernatant Collection: Transfer the clear supernatant to a clean vial for injection.

  • Data Analysis: Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.

Conclusion

The choice of an analytical method for the quantification of α-Phenylpiperidine-2-acetamide depends on the specific analytical challenge.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control of bulk materials and simple formulations where high sensitivity is not a primary concern.

  • GC-MS provides higher sensitivity and specificity than HPLC-UV and is a good option for samples where the analyte can be easily volatilized, with or without derivatization.

  • LC-MS/MS is the most powerful technique, offering unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies and the determination of trace-level impurities in complex matrices.

Researchers and drug development professionals should carefully consider the requirements of their specific application to select the most appropriate and efficient analytical method for the quantification of α-Phenylpiperidine-2-acetamide.

References

Evaluating the Off-Target Effects of α-Phenylpiperidine-2-acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the potential off-target effects of α-Phenylpiperidine-2-acetamide. Given the limited publicly available data on the direct off-target profile of α-Phenylpiperidine-2-acetamide, this document focuses on a comparative analysis with two structurally and functionally related compounds: methylphenidate and fentanyl. This approach allows for an informed assessment of potential off-target liabilities and highlights the experimental methodologies crucial for such evaluations.

α-Phenylpiperidine-2-acetamide is a key synthetic intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system (CNS) such as analgesics and antidepressants[1]. Its structural similarity to psychoactive compounds, including methylphenidate for which it is a known impurity, and the phenylpiperidine core it shares with potent opioids like fentanyl, necessitates a thorough evaluation of its potential for unintended pharmacological interactions.

Comparative Off-Target Binding Profiles

Table 1: Comparative Off-Target Binding Profile of Methylphenidate and Fentanyl

Target ClassTargetMethylphenidate (Ki, nM)Fentanyl (Ki, nM)Potential for Interaction by α-Phenylpiperidine-2-acetamide
Primary Targets Dopamine Transporter (DAT)33 - 193[2][3][4]>10,000High (structural similarity to methylphenidate)
Norepinephrine Transporter (NET)38 - 339[2][3][4]>10,000High (structural similarity to methylphenidate)
Mu-Opioid Receptor (MOR)>10,0000.3 - 1.4[3][5]High (phenylpiperidine scaffold)
Off-Targets
Monoamine TransportersSerotonin Transporter (SERT)>10,000[3][6][7]>10,000Low
Opioid ReceptorsDelta-Opioid Receptor (DOR)Not reported18 - 1,800Moderate
Kappa-Opioid Receptor (KOR)Not reported160 - 3,000Moderate
Serotonin Receptors5-HT1ABinds, Ki not consistently reported[8][9][10]Binds, Ki not consistently reportedModerate
5-HT2A>10,0001,300Low
5-HT2BBinds, Ki not consistently reported[8]Not reportedLow to Moderate
Adrenergic Receptorsα1>1,000Not reportedLow
α2A, α2B, α2CBinds, Ki not consistently reported[9][10]Binds, Ki not consistently reportedModerate
Dopamine ReceptorsD1>500[7]>10,000Low
D2>5,000[7]>10,000Low
Ion ChannelshERGNot reportedBinds, IC50 in µM rangeModerate

Note: Data is compiled from multiple sources and experimental conditions may vary. The potential for interaction by α-Phenylpiperidine-2-acetamide is inferred based on structural similarities.

Experimental Protocols for Off-Target Profiling

A thorough evaluation of off-target effects involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a test compound to a panel of receptors, transporters, and ion channels.

Materials:

  • Test compound (α-Phenylpiperidine-2-acetamide)

  • Cell membranes or recombinant cells expressing the target receptor

  • Radioligand specific for the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Functional Observational Battery (FOB)

The Functional Observational Battery (FOB), or Irwin test, is a standardized method for assessing the global effects of a test compound on the behavior and physiological functions of an animal.

Objective: To identify potential neurological and behavioral side effects of a test compound in a whole-animal model.

Materials:

  • Test compound (α-Phenylpiperidine-2-acetamide)

  • Rodents (e.g., mice or rats)

  • Observation arena

  • Standardized scoring sheet

Procedure:

  • Dosing: Administer the test compound to the animals at various dose levels, including a vehicle control.

  • Observation Periods: Observe the animals at predefined time points after dosing (e.g., 15, 30, 60, and 120 minutes).

  • Scoring: A trained observer systematically scores a range of parameters, including:

    • Behavioral: Alertness, grooming, locomotor activity, stereotypy.

    • Neurological: Gait, posture, tremor, convulsions, righting reflex.

    • Autonomic: Salivation, piloerection, pupil size, body temperature.

  • Data Analysis: Compare the scores of the treated animals to the control group to identify any dose-dependent changes in behavior or physiological function.

Visualizing Structures and Workflows

To aid in the understanding of the relationships between the compounds and the experimental processes, the following diagrams are provided.

G cluster_0 Chemical Structures alpha-Phenylpiperidine-2-acetamide Methylphenidate Fentanyl label_alpha α-Phenylpiperidine-2-acetamide label_methyl Methylphenidate label_fent Fentanyl

Caption: Chemical structures of the compounds discussed.

Off_Target_Screening_Workflow start Test Compound (α-Phenylpiperidine-2-acetamide) in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro in_vivo In Vivo Assessment (Functional Observational Battery) start->in_vivo data_analysis Data Analysis and Risk Assessment in_vitro->data_analysis in_vivo->data_analysis go_nogo Decision on Further Development data_analysis->go_nogo

Caption: A typical workflow for off-target effect screening.

Signaling_Pathway compound Off-Target Compound receptor Off-Target Receptor (e.g., GPCR) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Unintended Cellular Response second_messenger->cellular_response

Caption: Hypothetical off-target signaling pathway.

References

Navigating the Metabolic Maze: A Comparative Study of α-Phenylpiperidine-2-acetamide and its Analogs' Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of lead compounds is a cornerstone of successful drug design. The α-phenylpiperidine-2-acetamide scaffold, a privileged structure in medicinal chemistry, presents both therapeutic promise and metabolic challenges. This guide offers a comparative analysis of the metabolic stability of α-Phenylpiperidine-2-acetamide and its illustrative analogs, supported by established experimental data and detailed protocols to inform the rational design of more robust therapeutic agents.

The journey of a drug candidate from discovery to clinical application is fraught with hurdles, with metabolic instability being a primary cause of attrition. For molecules containing the piperidine moiety, the ring and its substituents are often prime targets for metabolic enzymes, predominantly the cytochrome P450 (CYP) superfamily.[1] Common metabolic transformations include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents, which can lead to rapid clearance, reduced efficacy, and the formation of potentially active or toxic metabolites.[1]

This guide provides a comparative overview of the in vitro metabolic stability of α-Phenylpiperidine-2-acetamide and a series of its analogs with structural modifications designed to mitigate metabolic liabilities. The data presented herein, while illustrative, is based on established principles of drug metabolism and serves to highlight the impact of chemical modification on a compound's metabolic fate.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for α-Phenylpiperidine-2-acetamide (Compound 1) and its analogs (Compounds 2-5) in human liver microsomes (HLM). The data is presented as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

Compound IDStructureModificationt½ (min)CLint (µL/min/mg protein)
1 α-Phenylpiperidine-2-acetamideParent Compound2555.4
2 4-Fluoro-α-phenylpiperidine-2-acetamideFluorine substitution on the phenyl ring4530.8
3 α-Phenylpiperidine-2-N-methylacetamideN-methylation of the acetamide2069.3
4 α-(4-Hydroxyphenyl)piperidine-2-acetamideHydroxylation of the phenyl ring10138.6
5 α-Phenylpiperidine-2-acetamide-d5Deuteration of the phenyl ring>60<23.1

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the impact of structural modifications on metabolic stability and is based on general trends observed for piperidine-containing compounds.

Key Observations from the Comparative Data:

  • Fluorine Substitution (Compound 2): The introduction of a fluorine atom at a metabolically susceptible position on the phenyl ring can block oxidation, leading to a significant increase in metabolic stability.[2]

  • N-Alkylation (Compound 3): N-dealkylation is a common metabolic pathway for amides. The presence of an N-methyl group can provide a site for rapid metabolism, potentially decreasing stability compared to the parent compound.[1]

  • Hydroxylation (Compound 4): The presence of a hydroxyl group can create a new site for rapid Phase II conjugation (e.g., glucuronidation), leading to very rapid clearance.

  • Deuteration (Compound 5): Replacing hydrogen atoms with deuterium at metabolically labile positions can slow the rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to break.[2]

Experimental Protocols

A thorough understanding of metabolic stability is achieved through robust and reproducible experimental protocols. The in vitro liver microsomal stability assay is a widely used method to assess Phase I metabolism.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard in quenching solvent

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the test compound and pre-warmed liver microsomes in phosphate buffer.

  • Pre-incubate the mixture at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Seal the plate and centrifuge at high speed to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining at each time point versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[3]

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Common Metabolic Pathways of Piperidine-Containing Drugs Parent Piperidine-Containing Drug Metabolite1 N-dealkylation Parent->Metabolite1 CYP3A4 Metabolite2 C-hydroxylation Parent->Metabolite2 CYP-mediated Metabolite4 Ring Opening Parent->Metabolite4 Metabolite3 Lactam Formation Metabolite2->Metabolite3

Caption: Common metabolic pathways for piperidine-containing drugs.

G cluster_1 Experimental Workflow: Microsomal Stability Assay A Prepare Reaction Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Time Points: 0-60 min) C->D E Terminate Reaction (Add Cold Acetonitrile) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: A typical experimental workflow for assessing metabolic stability.

G cluster_2 Strategies to Enhance Metabolic Stability Problem Poor Metabolic Stability Strategy1 Block Sites of Metabolism (e.g., Fluorination, Methylation) Problem->Strategy1 Strategy2 Deuteration (Kinetic Isotope Effect) Problem->Strategy2 Strategy3 Bioisosteric Replacement (e.g., Morpholine, Azetidine) Problem->Strategy3 Strategy4 Reduce Lipophilicity (Introduce Polar Groups) Problem->Strategy4 Outcome Improved Metabolic Stability Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

Caption: Logical relationship of strategies to improve metabolic stability.

Conclusion

The metabolic stability of α-phenylpiperidine-2-acetamide and its analogs is a critical factor influencing their potential as therapeutic agents. By employing systematic structural modifications, such as blocking sites of metabolism, deuteration, and altering physicochemical properties, researchers can significantly enhance metabolic stability. The in vitro microsomal stability assay provides a robust and high-throughput method for evaluating these modifications and guiding lead optimization. The strategic application of the principles and protocols outlined in this guide can aid in the rational design of more durable and effective drug candidates.

References

Safety Operating Guide

Proper Disposal of alpha-Phenylpiperidine-2-acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of alpha-Phenylpiperidine-2-acetamide, ensuring compliance and minimizing risk.

Summary of Key Disposal and Safety Information

The following table summarizes crucial data regarding this compound. It is important to note that while some sources do not classify this substance as hazardous, others indicate potential health effects[1][2][3][4]. Therefore, treating it with appropriate caution is recommended.

ParameterInformationSource
Chemical Name This compound[1][5]
Synonyms 2-Phenyl-2-piperidin-2-ylacetamide[1][5]
CAS Number 19395-39-2[1][5]
Hazard Classification Not uniformly classified. May be harmful if swallowed and cause skin, eye, and respiratory irritation.[1][2][3][4]
Primary Disposal Route Licensed professional waste disposal service.[1]
Environmental Precautions Do not allow product to enter drains, waterways, or soil.[1][3][4]
Contaminated Packaging Dispose of as unused product.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. No specific experimental protocols for the neutralization of this compound are readily available; therefore, professional disposal is the recommended course of action.

1. Personal Protective Equipment (PPE) and Handling:

  • Before handling the material for disposal, ensure you are wearing appropriate PPE, including protective gloves, clothing, and eye/face protection[3][4].

  • Work in a well-ventilated area to avoid inhalation of any dust or fumes[3][4].

  • Avoid contact with skin, eyes, and clothing[1][3]. Wash hands thoroughly after handling[1][3].

2. Waste Collection and Storage:

  • Collect surplus and non-recyclable this compound in a suitable, tightly closed container[3].

  • Label the container clearly with the chemical name and any relevant hazard information.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

3. Engagement of a Licensed Disposal Company:

  • Contact a licensed professional waste disposal service to arrange for the disposal of the material[1].

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

4. Regulatory Compliance:

  • It is the responsibility of the waste generator to correctly classify the waste and ensure compliance with all federal, state, and local regulations[3][6][7].

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and approved vendors.

5. Disposal of Contaminated Materials:

  • Any materials, such as personal protective equipment or lab supplies, that have come into contact with this compound should be considered contaminated.

  • Dispose of contaminated materials in the same manner as the chemical itself, as unused product[1].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Secure, Ventilated Area C->D E Contact Licensed Waste Disposal Company D->E F Provide SDS and Waste Information E->F G Arrange for Pickup and Disposal F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling α-Phenylpiperidine-2-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of α-Phenylpiperidine-2-acetamide, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the handling of α-Phenylpiperidine-2-acetamide (CAS No. 19395-39-2). While some safety data sheets (SDS) may classify this compound as non-hazardous, other sources indicate potential hazards, including oral toxicity, skin irritation, and serious eye irritation[1][2]. Due to these conflicting reports and the fact that the toxicological properties have not been thoroughly investigated, a cautious approach is paramount to ensure personnel safety[1].

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling α-Phenylpiperidine-2-acetamide.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves, tested according to EN 374 standards. For prolonged contact, a glove with a protection class of 5 or higher is recommended[3].To prevent skin contact and potential irritation[2].
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing[4][5].To protect eyes from dust particles and splashes, preventing serious eye irritation[2].
Skin and Body A standard laboratory coat is required. For larger quantities or when generating dust, chemical-resistant overalls and an apron are advised[3].To protect skin from accidental contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area is mandatory. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary[3][6].To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of α-Phenylpiperidine-2-acetamide.

1. Pre-Operational Checks:

  • Ensure the work area is clean and uncluttered.

  • Verify that a functioning eyewash station and safety shower are readily accessible[1].

  • Confirm that all necessary PPE is available and in good condition.

  • Review the Safety Data Sheet (SDS) before beginning work[1][7].

2. Handling the Compound:

  • Conduct all handling of solid α-Phenylpiperidine-2-acetamide within a certified chemical fume hood to minimize inhalation risk.

  • Avoid generating dust. Use appropriate weighing techniques, such as weighing on a non-static surface or in a glove box.

  • Keep the container tightly closed when not in use[1].

  • Avoid contact with skin, eyes, and clothing[1].

3. Post-Operational Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling[1][8].

  • Clean the work area and decontaminate any equipment used.

  • Remove and dispose of gloves and any other contaminated disposable PPE in the designated waste stream.

Disposal Plan

Proper disposal of α-Phenylpiperidine-2-acetamide and associated waste is crucial to prevent environmental contamination.

  • Chemical Waste: Unused or surplus α-Phenylpiperidine-2-acetamide should be treated as chemical waste. It should be offered to a licensed professional waste disposal company[1]. Do not dispose of it down the drain[1].

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as contaminated waste in appropriately labeled containers.

  • Packaging: Dispose of the original container as unused product unless thoroughly decontaminated[1].

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood cleanup Decontamination & Cleanup handling->cleanup wash Wash Hands cleanup->wash disposal Waste Disposal ppe->handling wash->disposal sds Review SDS sds->prep

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Phenylpiperidine-2-acetamide
Reactant of Route 2
alpha-Phenylpiperidine-2-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.